molecular formula C11H12N2O3 B3422386 4-Hydroxy-l-tryptophan CAS No. 25242-90-4

4-Hydroxy-l-tryptophan

Cat. No.: B3422386
CAS No.: 25242-90-4
M. Wt: 220.22 g/mol
InChI Key: QSHLMQDRPXXYEE-UHFFFAOYSA-N
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Description

4-hydroxytryptophan is a hydroxytryptophan substituted by a hydroxy group at position 4 on the indole ring. It has a role as a human urinary metabolite.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c12-7(11(15)16)4-6-5-13-8-2-1-3-9(14)10(6)8/h1-3,5,7,13-14H,4,12H2,(H,15,16)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHLMQDRPXXYEE-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=CN2)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O)C(=CN2)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30937077
Record name 4-Hydroxytryptophan
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Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16533-77-0, 25242-90-4
Record name 4-Hydroxy-DL-tryptophan
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxytryptophan
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Record name (2S)-2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to the Discovery and Isolation of 4-Hydroxy-L-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of 4-Hydroxy-L-tryptophan, a non-proteinogenic amino acid and a key intermediate in the biosynthesis of various secondary metabolites. This document details experimental protocols for its synthesis and purification, presents quantitative data in a structured format, and includes visualizations of relevant biochemical pathways.

Introduction

This compound is a derivative of the essential amino acid L-tryptophan, featuring a hydroxyl group at the fourth position of the indole (B1671886) ring.[1] While its isomer, 5-hydroxytryptophan (B29612) (5-HTP), is widely recognized as the direct precursor to the neurotransmitter serotonin, this compound plays a distinct and significant role in the biosynthesis of natural products, most notably as a precursor to psilocybin in psychoactive mushrooms.[2] Its unique biochemical position makes it a molecule of considerable interest for researchers in natural product chemistry, synthetic biology, and pharmacology.

Discovery and Natural Occurrence

The definitive first discovery and isolation of this compound are not extensively documented in singular, readily available scientific literature. Its identification is intrinsically linked with the study of the biosynthesis of psilocybin in mushrooms of the genus Psilocybe. The elucidation of the psilocybin biosynthetic pathway in the early 21st century identified this compound as a key intermediate, indicating its natural occurrence in these fungi.[2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₂N₂O₃[3]
Molecular Weight 220.22 g/mol [3]
IUPAC Name (2S)-2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid[3]
CAS Number 25242-90-4[3]
Appearance Off-white solid (predicted)
Solubility Soluble in water

Table 2: Spectroscopic Data for this compound (Predicted/Inferred)

TechniqueDataReference
¹H NMR (DMSO-d₆, 400 MHz) Predicted shifts based on L-tryptophan and 5-hydroxy-L-tryptophan: δ 10.8 (s, 1H, indole-NH), 7.0-7.2 (m, 1H, Ar-H), 6.6-6.8 (m, 2H, Ar-H), 3.5-3.7 (m, 1H, α-CH), 3.0-3.3 (m, 2H, β-CH₂).[4][5]
¹³C NMR (DMSO-d₆, 100 MHz) Predicted shifts based on L-tryptophan and 5-hydroxy-L-tryptophan: δ 174 (C=O), 154 (C-OH), 137, 128, 124, 110, 108, 105, 102 (Ar-C), 56 (α-C), 28 (β-C).[6]
Mass Spectrometry (EI) Predicted m/z: 220 (M+), 130 (loss of amino acid side chain).[7]
IR (KBr) Predicted characteristic peaks (cm⁻¹): 3400-3200 (O-H, N-H stretching), 3000-2800 (C-H stretching), 1650-1550 (C=O stretching, N-H bending), 1450-1300 (aromatic C=C stretching).[8][9][10]

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes the enzymatic synthesis of this compound from L-tryptophan using a tryptophan hydroxylase.

Materials:

Procedure:

  • Reaction Setup: In a reaction vessel, prepare a solution of L-tryptophan in phosphate buffer.

  • Cofactor and Enzyme Addition: Add tetrahydrobiopterin, catalase, and dithiothreitol to the reaction mixture.

  • Initiation: Initiate the reaction by adding tryptophan hydroxylase.

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified duration (e.g., 1-4 hours).

  • Termination: Stop the reaction by adding a strong acid, such as perchloric acid, to precipitate the enzyme.

  • Purification:

    • Centrifuge the mixture to remove the precipitated enzyme.

    • Adjust the pH of the supernatant to the isoelectric point of this compound to facilitate precipitation.

    • Collect the precipitate by centrifugation.

    • Further purify the product using reversed-phase HPLC.

  • Analysis: Confirm the identity and purity of the product using NMR and mass spectrometry.

Table 3: Quantitative Parameters for Enzymatic Synthesis

ParameterValue
Starting Material L-tryptophan
Enzyme Tryptophan Hydroxylase (TPH)
Yield Variable, dependent on enzyme activity and reaction conditions
Purity >95% after HPLC purification
Chemical Synthesis of this compound

This protocol outlines a general chemical synthesis approach.

Materials:

  • L-tryptophan

  • Protecting group reagents (e.g., Boc anhydride)

  • Hydroxylating agent (e.g., a peroxy acid)

  • Deprotection reagents (e.g., trifluoroacetic acid)

  • Solvents (e.g., dichloromethane, methanol)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Protection: Protect the amino and carboxyl groups of L-tryptophan.

  • Hydroxylation: Introduce the hydroxyl group at the 4-position of the indole ring using a suitable hydroxylating agent. This step may result in a mixture of isomers.

  • Deprotection: Remove the protecting groups from the amino and carboxyl functions.

  • Purification: Purify the crude product by silica gel column chromatography followed by recrystallization or preparative HPLC to isolate the 4-hydroxy isomer.

  • Analysis: Characterize the final product using spectroscopic methods.

Signaling and Metabolic Pathways

The most well-characterized pathway involving this compound is its role as an intermediate in the biosynthesis of psilocybin in Psilocybe mushrooms.

Psilocybin_Biosynthesis L_Tryptophan L-Tryptophan Hydroxy_L_Tryptophan This compound L_Tryptophan->Hydroxy_L_Tryptophan PsiH (Hydroxylase) Hydroxytryptamine 4-Hydroxytryptamine (Norpsilocin) Hydroxy_L_Tryptophan->Hydroxytryptamine PsiD (Decarboxylase) Phosphoryloxytryptamine 4-Phosphoryloxytryptamine (Baeocystin) Hydroxytryptamine->Phosphoryloxytryptamine PsiK (Kinase) Psilocybin Psilocybin Phosphoryloxytryptamine->Psilocybin PsiM (Methyltransferase)

Caption: Biosynthetic pathway of psilocybin from L-tryptophan.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the isolation and purification of this compound.

Isolation_Workflow Start Natural Source (e.g., Psilocybe cubensis) or Synthetic Reaction Mixture Extraction Extraction with a suitable solvent (e.g., Methanol/Water) Start->Extraction Filtration Filtration to remove solid debris Extraction->Filtration Concentration Concentration under reduced pressure Filtration->Concentration Chromatography Column Chromatography (e.g., Reversed-Phase C18) Concentration->Chromatography Fraction_Collection Fraction Collection Chromatography->Fraction_Collection Analysis Analysis of Fractions (TLC/HPLC) Fraction_Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Final_Concentration Final Concentration and Lyophilization Pooling->Final_Concentration Final_Product Pure this compound Final_Concentration->Final_Product

Caption: General workflow for the isolation of this compound.

Conclusion

This compound is a valuable molecule with a key role in natural product biosynthesis. While its initial discovery is not prominently documented, modern analytical and synthetic techniques have enabled its study and production. The protocols and data presented in this guide provide a solid foundation for researchers working with this compound, from its synthesis and purification to its application in various scientific disciplines. Further research into its potential alternative biological roles and the optimization of its production will continue to be areas of significant interest.

References

The Enigmatic Intermediate: A Technical Guide to the Natural Occurrence of 4-Hydroxy-L-tryptophan in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-L-tryptophan is a non-proteinogenic amino acid that serves as a critical, yet often unquantified, intermediate in the biosynthesis of psilocybin, a psychoactive compound of significant therapeutic interest. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in fungi, with a primary focus on species of the genus Psilocybe. While its presence is confirmed through the elucidation of the psilocybin biosynthetic pathway, quantitative data on its concentration in fungal matrices remains notably scarce in the scientific literature. This document details the known biosynthetic pathways involving this compound, presents generalized experimental protocols for its extraction and analysis based on established methods for related indole (B1671886) alkaloids, and highlights the current gaps in research.

Introduction

The fungal kingdom is a prolific source of a vast array of secondary metabolites, many of which possess potent biological activities. Among these, the indole alkaloids derived from the amino acid L-tryptophan have garnered considerable attention, particularly the psychoactive compounds found in mushrooms of the genus Psilocybe. The renewed interest in psilocybin for its potential therapeutic applications in treating depression, anxiety, and other psychiatric disorders has intensified research into its biosynthesis.[1] Central to this pathway is the intermediate, this compound. Understanding its natural occurrence, concentration, and metabolic flux is crucial for optimizing the biotechnological production of psilocybin and for the discovery of novel related compounds.

Natural Occurrence in Fungi

The most significant and well-documented natural occurrence of this compound is within fungi that produce psilocybin. Its presence is inferred as a key intermediate in the metabolic pathway leading to this psychoactive compound.[1]

Fungal species in which the psilocybin biosynthesis pathway, and by extension the presence of this compound, has been identified include:

  • Psilocybe cubensis[1]

  • Psilocybe cyanescens[1]

  • Psilocybe baeocystis[1]

While the presence of this compound in these species is a cornerstone of the elucidated biosynthetic pathway, quantitative data regarding its endogenous concentrations are conspicuously absent from the current body of scientific literature. Analytical studies have predominantly focused on the quantification of the end products, psilocybin and its dephosphorylated active form, psilocin.

Biosynthesis of Psilocybin via this compound

The biosynthesis of psilocybin from L-tryptophan in Psilocybe species is a multi-enzyme cascade. Two primary pathways have been proposed, both of which can involve this compound or its downstream product, 4-hydroxytryptamine (B1209533). The pathway directly involving this compound is a critical route for the formation of the psilocybin scaffold.

The key enzymatic steps are as follows:

  • Hydroxylation of L-tryptophan: The initial step in one proposed pathway is the hydroxylation of L-tryptophan at the 4-position of the indole ring to form this compound. This reaction is catalyzed by a monooxygenase.

  • Decarboxylation: The enzyme L-tryptophan decarboxylase (PsiD) then removes the carboxyl group from this compound to yield 4-hydroxytryptamine (psilocin).

  • Phosphorylation: A specific kinase, PsiK, catalyzes the phosphorylation of the 4-hydroxyl group of 4-hydroxytryptamine, utilizing ATP as a phosphate (B84403) donor, to produce norbaeocystin.

  • N-methylation: Finally, the methyltransferase PsiM sequentially adds two methyl groups to the primary amine of norbaeocystin, first forming baeocystin (B1212335) and then psilocybin.

An alternative and more predominantly accepted pathway suggests that L-tryptophan is first decarboxylated by PsiD to tryptamine (B22526). Tryptamine is then hydroxylated by the cytochrome P450 monooxygenase PsiH to form 4-hydroxytryptamine, which then proceeds through the phosphorylation and methylation steps as described above.

Psilocybin_Biosynthesis Figure 1: Proposed Biosynthetic Pathways of Psilocybin cluster_main Primary Pathway cluster_alternative Alternative Pathway cluster_common Common Pathway L_Tryptophan L-Tryptophan Tryptamine Tryptamine L_Tryptophan->Tryptamine PsiD (Decarboxylation) HT 4-Hydroxytryptamine (Psilocin) Tryptamine->HT PsiH (Hydroxylation) Norbaeocystin Norbaeocystin HT->Norbaeocystin PsiK (Phosphorylation) L_Tryptophan_alt L-Tryptophan HTP This compound L_Tryptophan_alt->HTP Monooxygenase (Hydroxylation) HT_alt 4-Hydroxytryptamine (Psilocin) HTP->HT_alt PsiD (Decarboxylation) HT_alt->Norbaeocystin Baeocystin Baeocystin Norbaeocystin->Baeocystin PsiM (Methylation) Psilocybin Psilocybin Baeocystin->Psilocybin PsiM (Methylation)

Caption: Proposed biosynthetic pathways of psilocybin from L-tryptophan.

Quantitative Data

As of the compilation of this guide, there is a significant lack of published quantitative data on the natural concentrations of this compound in any fungal species. Research has consistently focused on the quantification of the final, stable, and psychoactive products, psilocybin and psilocin. The transient nature of this compound as a metabolic intermediate likely contributes to its low endogenous concentrations, making its detection and quantification challenging without highly sensitive and targeted analytical methods.

Table 1: Quantitative Data on this compound in Fungi

Fungal SpeciesSample TypeConcentration of this compoundReference
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols

The following sections outline a generalized experimental workflow for the extraction and quantification of this compound from fungal material. This protocol is a composite based on standard methods for the analysis of related indole alkaloids and may require optimization for specific fungal matrices and analytical instrumentation.

Extraction of Indole Alkaloids from Fungal Material

This protocol describes a solid-liquid extraction method suitable for obtaining a crude extract containing this compound and other tryptophan derivatives.

Objective: To extract indole alkaloids, including this compound, from dried fungal biomass.

Materials:

  • Dried and powdered fungal material (e.g., Psilocybe cubensis fruiting bodies)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Formic acid (optional, for acidification)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other suitable material)

  • Autosampler vials

Procedure:

  • Sample Preparation: Weigh approximately 100 mg of finely powdered, dried fungal material into a centrifuge tube.

  • Extraction Solvent: Prepare an extraction solvent of 80% methanol in deionized water. Acidification with 0.1% formic acid can improve the stability of some indole alkaloids.

  • Extraction: Add 10 mL of the extraction solvent to the centrifuge tube containing the fungal powder.

  • Vortexing: Vortex the mixture vigorously for 10-15 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Re-extraction (Optional): For exhaustive extraction, the pellet can be re-suspended in a fresh aliquot of the extraction solvent and the extraction process (steps 3-6) repeated. The supernatants can then be combined.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • Storage: Store the extract at -20°C until analysis to minimize degradation.

Extraction_Workflow Figure 2: General Workflow for Extraction of Indole Alkaloids Start Dried, Powdered Fungal Material AddSolvent Add Extraction Solvent (e.g., 80% Methanol) Start->AddSolvent Vortex Vortex Vigorously AddSolvent->Vortex Centrifuge Centrifuge to Pellet Solids Vortex->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Filter Filter through 0.22 µm Syringe Filter CollectSupernatant->Filter End Store Extract at -20°C for Analysis Filter->End

Caption: General workflow for the extraction of indole alkaloids from fungal material.

Quantification by High-Performance Liquid Chromatography (HPLC)

This section provides a general HPLC method for the separation and quantification of this compound. The use of a mass spectrometer (LC-MS) for detection is highly recommended for increased sensitivity and specificity.

Objective: To separate and quantify this compound in the fungal extract using reverse-phase HPLC.

Instrumentation and Reagents:

  • HPLC system with a Diode Array Detector (DAD) or coupled to a Mass Spectrometer (MS).

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Deionized water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • This compound analytical standard.

Chromatographic Conditions (Example):

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength (DAD): 220 nm and 280 nm

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Linear gradient from 95% to 5% B

    • 18.1-22 min: Hold at 5% B (re-equilibration)

Quantification Procedure:

  • Calibration Curve: Prepare a series of standard solutions of this compound in the extraction solvent at known concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Standard Analysis: Inject each standard solution into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared fungal extract.

  • Peak Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum (and mass spectrum if using LC-MS) with that of the analytical standard.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Conclusion and Future Directions

This compound is a fundamentally important but understudied intermediate in the biosynthesis of psilocybin in fungi. While its existence is confirmed through the elucidation of the metabolic pathway, a significant knowledge gap exists regarding its natural abundance. The lack of quantitative data hinders a complete understanding of the metabolic flux and regulation of psilocybin production.

Future research should prioritize the development and application of sensitive and validated analytical methods, such as LC-MS/MS, to accurately quantify this compound in various Psilocybe species and other related fungi. Such data would be invaluable for researchers in mycology, natural product chemistry, and biotechnology, aiding in the selection of high-yielding strains and the optimization of fermentation conditions for the production of psilocybin and potentially novel tryptamine derivatives for therapeutic use. Furthermore, a deeper understanding of the regulation of the enzymes involved in the turnover of this compound will be crucial for metabolic engineering efforts.

References

The Unveiling of a Psychedelic Precursor: A Technical Guide to the Biosynthesis of 4-Hydroxy-L-tryptophan in Psilocybe Mushrooms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the biosynthetic pathway of 4-hydroxy-L-tryptophan, a pivotal precursor to the psychoactive compound psilocybin in Psilocybe mushrooms. While the direct enzymatic hydroxylation of L-tryptophan to this compound in Psilocybe is a subject of ongoing research, this document details the established and proposed enzymatic steps, provides comprehensive experimental protocols for the characterization of the key enzymes involved, and presents quantitative data to facilitate further investigation and potential biotechnological applications.

Core Concepts in Psilocybin Biosynthesis

The biosynthesis of psilocybin from the essential amino acid L-tryptophan is a multi-step enzymatic cascade.[1] Central to this pathway is the formation of the 4-hydroxylated indole (B1671886) ring, a structural hallmark of psilocybin and its active metabolite, psilocin. Two primary routes have been proposed for the formation of 4-hydroxytryptamine (B1209533), the immediate precursor to psilocybin biosynthesis's later stages, with one route directly involving this compound.

The key enzymes encoded by the psi gene cluster in Psilocybe cubensis and other species are:

  • PsiD: An L-tryptophan decarboxylase that removes the carboxyl group from L-tryptophan or its hydroxylated analog.[1][2]

  • PsiH: A cytochrome P450 monooxygenase responsible for the hydroxylation of the indole ring.[3][4]

  • PsiK: A kinase that catalyzes the phosphorylation of the 4-hydroxyl group.

  • PsiM: A methyltransferase that performs iterative N-methylation of the amino group.[5]

The Biosynthetic Crossroads: Two Proposed Pathways

Current scientific understanding points to two possible pathways for the formation of 4-hydroxytryptamine, the substrate for PsiK.

Pathway 1: The Tryptamine (B22526) Hydroxylation Route

The more extensively documented pathway begins with the decarboxylation of L-tryptophan.

  • Decarboxylation: The enzyme PsiD catalyzes the removal of the carboxyl group from L-tryptophan to produce tryptamine.[2]

  • Hydroxylation: The cytochrome P450 enzyme, PsiH, then hydroxylates tryptamine at the 4-position of the indole ring to yield 4-hydroxytryptamine (psilocin).[3][4]

Pathway 2: The this compound Decarboxylation Route

An alternative pathway proposes the initial hydroxylation of L-tryptophan.

  • Hydroxylation of L-tryptophan (Hypothesized): An enzyme, potentially a tryptophan hydroxylase or the promiscuous activity of an existing enzyme, hydroxylates L-tryptophan to form this compound. While not definitively characterized in Psilocybe, this step is a key point of investigation.

  • Decarboxylation of this compound: The decarboxylase PsiD has been shown to accept this compound as a substrate, directly converting it to 4-hydroxytryptamine.[1][4]

The subsequent steps of phosphorylation by PsiK and N,N-dimethylation by PsiM proceed from 4-hydroxytryptamine to ultimately form psilocybin.

Quantitative Data on Key Biosynthetic Enzymes

Precise quantitative data is essential for understanding the efficiency and kinetics of the biosynthetic pathway. The following table summarizes the available kinetic parameters for the key enzymes in psilocybin biosynthesis.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (s-1M-1)Organism
PsiM Norbaeocystin (B1244615)575N/AN/APsilocybe cubensis[5]
PsiM Baeocystin (B1212335)492N/AN/APsilocybe cubensis[5]
IpsM1 4-Hydroxytryptamine101.00.08830Inocybe corydalina[6]
IpsM1 N-Methyl-4-hydroxytryptamine138.20.191400Inocybe corydalina[6]
IpsM2 4-Hydroxytryptamine64.50.111720Inocybe corydalina[6]
IpsM2 N-Methyl-4-hydroxytryptamine433.20.08185Inocybe corydalina[6]

N/A: Data not available in the cited literature.

Visualizing the Biosynthetic Pathways and Experimental Workflows

Diagram 1: Proposed Biosynthetic Pathways of 4-Hydroxytryptamine

Biosynthesis_of_4_Hydroxytryptamine cluster_pathway1 Pathway 1: Tryptamine Hydroxylation cluster_pathway2 Pathway 2: this compound Decarboxylation L-Tryptophan_1 L-Tryptophan Tryptamine Tryptamine L-Tryptophan_1->Tryptamine PsiD 4-Hydroxytryptamine_1 4-Hydroxytryptamine (Psilocin) Tryptamine->4-Hydroxytryptamine_1 PsiH L-Tryptophan_2 L-Tryptophan This compound This compound L-Tryptophan_2->this compound Tryptophan 4-Hydroxylase (Hypothesized) 4-Hydroxytryptamine_2 4-Hydroxytryptamine (Psilocin) This compound->4-Hydroxytryptamine_2 PsiD

Caption: Two proposed pathways for the biosynthesis of 4-hydroxytryptamine.

Diagram 2: Experimental Workflow for In Vitro Reconstitution of Psilocybin Biosynthesis

In_Vitro_Workflow cluster_expression Heterologous Protein Expression cluster_purification Protein Purification cluster_assay In Vitro Enzyme Assay & Product Analysis Gene_Synthesis Gene Synthesis & Codon Optimization Cloning Cloning into Expression Vector Gene_Synthesis->Cloning Transformation Transformation into E. coli Cloning->Transformation Induction Induction of Protein Expression Transformation->Induction Cell_Harvest Cell Harvest Induction->Cell_Harvest Lysis Cell Lysis Cell_Harvest->Lysis Clarification Centrifugation/ Filtration Lysis->Clarification Affinity_Chromatography Affinity Chromatography (e.g., His-tag) Clarification->Affinity_Chromatography Purified_Enzyme Purified Enzyme (PsiD, PsiH, PsiK, PsiM) Affinity_Chromatography->Purified_Enzyme Reaction_Setup Reaction Setup: Enzyme, Substrate, Cofactors, Buffer Purified_Enzyme->Reaction_Setup Incubation Incubation Reaction_Setup->Incubation Quenching Reaction Quenching Incubation->Quenching LC_MS LC-MS/MS Analysis Quenching->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: General workflow for producing and assaying biosynthetic enzymes.

Detailed Experimental Protocols

This section provides detailed methodologies for the heterologous expression, purification, and activity assays of the key enzymes involved in the biosynthesis of this compound and its downstream products.

Heterologous Expression and Purification of PsiD, PsiK, and PsiM in E. coli

This protocol describes a general method for producing His-tagged versions of the soluble enzymes PsiD, PsiK, and PsiM.

a. Gene Synthesis and Cloning:

  • Synthesize the codon-optimized genes for psiD, psiK, and psiM from Psilocybe cubensis.

  • Clone the synthesized genes into a suitable E. coli expression vector containing an N-terminal hexahistidine (His6) tag (e.g., pET-28a(+)).

b. Protein Expression:

  • Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Inoculate a starter culture in LB medium containing the appropriate antibiotic and grow overnight at 37°C.

  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to incubate the culture at a reduced temperature (e.g., 16-20°C) for 16-20 hours to enhance protein solubility.

c. Protein Purification:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

  • Elute the His-tagged protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).

  • Analyze the purified protein fractions by SDS-PAGE.

  • Buffer exchange the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Heterologous Expression and Microsome Preparation for PsiH

As a cytochrome P450, PsiH is a membrane-bound protein and requires a specific protocol for its functional expression and assay.

a. Co-expression with a Cytochrome P450 Reductase (CPR):

  • Synthesize codon-optimized genes for psiH and a compatible CPR (e.g., from P. cubensis).

  • Clone psiH and the CPR gene into a suitable co-expression vector or two separate compatible vectors.

  • Follow the transformation and protein expression steps as described for the soluble enzymes, with the potential addition of a heme precursor (e.g., δ-aminolevulinic acid) to the culture medium to enhance P450 expression.

b. Microsome Preparation:

  • Harvest the cells and resuspend them in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer pH 7.4, containing 20% glycerol (B35011) and 1 mM DTT).

  • Lyse the cells using a French press or high-pressure homogenizer.

  • Perform a low-speed centrifugation to remove cell debris.

  • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

  • Wash the microsomal pellet with buffer and resuspend it in a minimal volume of storage buffer.

  • Determine the protein concentration and store the microsomes at -80°C.

In Vitro Enzyme Activity Assays

a. PsiD (L-tryptophan Decarboxylase) Assay:

  • Reaction Mixture: 50 mM buffer (e.g., phosphate buffer, pH 7.5), 1-5 mM L-tryptophan or this compound, and a suitable amount of purified PsiD.

  • Procedure:

    • Pre-warm the reaction mixture to the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding the enzyme.

    • Incubate for a specific time period.

    • Stop the reaction by adding a quenching agent (e.g., an equal volume of methanol (B129727) or acetonitrile).

    • Analyze the formation of tryptamine or 4-hydroxytryptamine by LC-MS/MS.[3][7][8][9]

b. PsiH (Tryptamine 4-hydroxylase) Assay:

  • Reaction Mixture: 50 mM buffer (e.g., phosphate buffer, pH 7.4), 1-2 mM tryptamine, an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and the microsomal fraction containing PsiH and CPR.

  • Procedure:

    • Pre-incubate the reaction mixture (without tryptamine) for a few minutes at the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding tryptamine.

    • Incubate for a specific time period with shaking.

    • Stop the reaction with a quenching solvent.

    • Analyze the formation of 4-hydroxytryptamine by LC-MS/MS.[3][7][8][9]

c. PsiK (4-hydroxytryptamine Kinase) Assay:

  • Reaction Mixture: 50 mM buffer (e.g., Tris-HCl, pH 7.5), 1-2 mM 4-hydroxytryptamine, 2-5 mM ATP, 5-10 mM MgCl2, and purified PsiK.

  • Procedure:

    • Follow the general procedure for the PsiD assay.

    • Analyze the formation of norbaeocystin (4-phosphoryloxy-tryptamine) by LC-MS/MS.

d. PsiM (N-methyltransferase) Assay:

  • Reaction Mixture: 50 mM buffer (e.g., Tris-HCl, pH 8.0), 0.5-1 mM norbaeocystin or baeocystin, 1-2 mM S-adenosylmethionine (SAM), and purified PsiM.

  • Procedure:

    • Follow the general procedure for the PsiD assay.

    • Analyze the formation of baeocystin and psilocybin by LC-MS/MS.

Conclusion

The biosynthesis of this compound and its subsequent conversion to psilocybin in Psilocybe mushrooms is a fascinating area of natural product chemistry. While the direct hydroxylation of L-tryptophan remains an area for further elucidation, the characterization of the core biosynthetic enzymes provides a solid foundation for both fundamental research and the development of biotechnological production platforms for this promising psychedelic compound. The detailed protocols and data presented in this guide are intended to empower researchers to further unravel the intricacies of this remarkable metabolic pathway.

References

The Pivotal Role of 4-Hydroxy-L-tryptophan in Secondary Metabolite Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-L-tryptophan (4-HTP), a non-proteinogenic amino acid, serves as a critical precursor in a variety of secondary metabolite pathways across fungi, plants, and bacteria. While structurally similar to the well-known 5-hydroxy-L-tryptophan (5-HTP), the precursor to serotonin, 4-HTP channels L-tryptophan into distinct and significant biosynthetic routes, leading to compounds with diverse biological activities. This technical guide provides an in-depth exploration of the biosynthesis of 4-HTP and its central role in the production of notable secondary metabolites, including the psychoactive compound psilocybin and plant defense molecules. We present a comprehensive overview of the enzymatic machinery, quantitative data on pathway kinetics, detailed experimental protocols for analysis, and visualizations of the key metabolic and experimental workflows.

Introduction

Secondary metabolites are a diverse array of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they often play crucial roles in environmental interactions, defense mechanisms, and as signaling molecules. L-tryptophan, an essential amino acid, is a key building block for a multitude of these specialized compounds.[1] The hydroxylation of L-tryptophan at the C4 position of the indole (B1671886) ring to form this compound is a pivotal enzymatic step that directs this primary metabolite into unique biosynthetic pathways.[2] This guide focuses on the significant role of 4-HTP as a metabolic intermediate, providing researchers and drug development professionals with a detailed understanding of its biochemistry and the pathways it governs.

Biosynthesis of this compound

The initial and rate-limiting step in the formation of 4-HTP is the hydroxylation of L-tryptophan. This reaction is catalyzed by a class of enzymes known as tryptophan hydroxylases (TPHs), specifically tryptophan-4-hydroxylases. These enzymes are non-heme iron-dependent monooxygenases that utilize a tetrahydropterin (B86495) cofactor.[3]

The overall reaction is as follows:

L-tryptophan + O₂ + Tetrahydrobiopterin → this compound + H₂O + Dihydrobiopterin

Key Enzymes: Tryptophan-4-Hydroxylases

The characterization of tryptophan-4-hydroxylases is crucial for understanding and manipulating the production of 4-HTP and its downstream metabolites. These enzymes exhibit varying substrate specificities and kinetic properties across different organisms.

Secondary Metabolite Pathways Involving this compound

Fungal Pathways: The Biosynthesis of Psilocybin

The most well-characterized secondary metabolite pathway involving 4-HTP is the biosynthesis of psilocybin in fungi of the genus Psilocybe.[2] This pathway consists of a series of enzymatic reactions that convert 4-HTP into the psychoactive compound psilocybin.

The key enzymes in the psilocybin biosynthetic pathway are:

Plant Pathways: Defense Compounds in Arabidopsis thaliana

In the model plant Arabidopsis thaliana, 4-HTP is a precursor to the synthesis of defense compounds, notably 4-hydroxyindole-3-carbonyl nitrile (4OH-ICN).[4] This pathway is part of the plant's response to pathogens and involves a series of enzymatic modifications of the indole ring. The biosynthesis of 4OH-ICN from L-tryptophan proceeds through indole-3-acetaldoxime (IAOx) and indole-3-acetonitrile (B3204565) (IAN). While the direct hydroxylation of a downstream intermediate of L-tryptophan is likely, the precise enzyme responsible for the 4-hydroxylation step is still under investigation.

Quantitative Data

The efficiency and kinetics of the enzymes involved in 4-HTP-dependent pathways are critical for understanding their biological function and for applications in synthetic biology.

EnzymeOrganismSubstrateK_m (µM)k_cat (s⁻¹)Reference
Tryptophan Hydroxylase 1 (TPH1)Homo sapiensL-Tryptophan50 - 1001 - 2[3]
PsiDPsilocybe cubensisThis compoundNot ReportedNot Reported[2]
PsiKPsilocybe cubensis4-Hydroxytryptamine67Not Reported[2]
PsiMPsilocybe cubensisNorbaeocystin5750.0018[2]

Experimental Protocols

Extraction and Purification of this compound

Objective: To extract and purify 4-HTP from biological matrices (e.g., fungal mycelia, plant tissue).

Materials:

  • Lyophilized biological material

  • Methanol or Ethanol (80%)

  • Perchloric acid (0.1 M)

  • Solid Phase Extraction (SPE) cartridges (C18)

  • High-Performance Liquid Chromatography (HPLC) system

Protocol:

  • Homogenize the lyophilized biological material in 80% methanol.

  • Centrifuge the homogenate to pellet cellular debris.

  • Collect the supernatant and acidify with 0.1 M perchloric acid to precipitate proteins.

  • Centrifuge to remove precipitated proteins.

  • Pass the supernatant through a C18 SPE cartridge to remove nonpolar compounds.

  • Elute the polar fraction containing 4-HTP with an appropriate solvent.

  • Further purify the eluted fraction using preparative HPLC.

Quantification of this compound by HPLC-UV

Objective: To quantify the concentration of 4-HTP in a purified sample.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Solvent A: 0.1% Formic acid in water

  • Solvent B: 0.1% Formic acid in acetonitrile

Protocol:

  • Prepare a standard curve using known concentrations of 4-HTP.

  • Set the injection volume to 10-20 µL.

  • Run a gradient elution from 5% to 95% Solvent B over 20 minutes.

  • Set the UV detector to monitor absorbance at 220 nm and 280 nm.

  • Quantify the 4-HTP peak area in the sample by comparing it to the standard curve.

Enzyme Assay for Tryptophan-4-hydroxylase

Objective: To determine the enzymatic activity of tryptophan-4-hydroxylase.

Method: A continuous fluorometric assay can be used, based on the increase in fluorescence upon hydroxylation of tryptophan.[5]

Reaction Mixture:

  • 50 mM HEPES buffer (pH 7.0)

  • 100 µM L-tryptophan

  • 50 µM Tetrahydrobiopterin

  • 10 µM Fe(NH₄)₂(SO₄)₂

  • 100 µg/mL Catalase

  • Enzyme preparation

Protocol:

  • Incubate the reaction mixture at 37°C.

  • Monitor the increase in fluorescence at an excitation wavelength of 295 nm and an emission wavelength of 325 nm.

  • Calculate the initial reaction velocity from the linear phase of the fluorescence increase.

  • Determine the enzyme activity based on a standard curve of 4-HTP fluorescence.

Conclusion and Future Directions

This compound stands as a key branching point in tryptophan metabolism, leading to the synthesis of a fascinating array of secondary metabolites with significant biological activities. The elucidation of the biosynthetic pathways involving 4-HTP, particularly in the context of psilocybin and plant defense compounds, has opened up new avenues for research and biotechnological applications. Further exploration into the diversity of 4-HTP-derived metabolites in various organisms, coupled with detailed characterization of the involved enzymes, will undoubtedly uncover novel compounds and enzymatic tools. The ability to harness and engineer these pathways holds immense promise for the sustainable production of valuable pharmaceuticals and other specialty chemicals. This guide provides a solid foundation for researchers to delve into the intricate world of 4-HTP-mediated secondary metabolism.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Hydroxy-L-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-L-tryptophan is a naturally occurring, non-proteinogenic amino acid, an isomer of the more commonly known 5-hydroxytryptophan (B29612) (5-HTP), the immediate precursor to the neurotransmitter serotonin.[1] While 5-HTP's role in the central nervous system is well-documented, this compound holds significant interest in its own right, primarily as a key intermediate in the biosynthesis of various secondary metabolites, most notably psilocybin in certain species of fungi.[1] Its unique physicochemical properties are fundamental to its biological role and are of critical importance for researchers in the fields of biochemistry, pharmacology, and drug development. This guide provides an in-depth overview of these properties, detailed experimental methodologies for their determination, and visualizations of relevant biological pathways and experimental workflows.

Core Physicochemical Properties

The physicochemical characteristics of this compound are summarized in the tables below, providing a quick reference for its fundamental properties.

Table 1: General and Chemical Properties of this compound
PropertyValueSource(s)
IUPAC Name (2S)-2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid[1][2]
Molecular Formula C₁₁H₁₂N₂O₃[3][4]
Molecular Weight 220.22 g/mol [3][4]
CAS Number 25242-90-4[2][4]
Canonical SMILES C1=CC2=C(C(=C1)O)C(=CN2)C--INVALID-LINK--N[2]
InChI Key QSHLMQDRPXXYEE-ZETCQYMHSA-N[2]
Table 2: Physical and Physicochemical Data of this compound
PropertyValueSource(s)
Melting Point 292-294 °C[1]
Solubility Soluble in hot water, slightly soluble in cold water. Quantitative data not readily available.[1]
pKa (α-carboxyl group) 2.31[1]
pKa (phenolic hydroxyl group) 9.84[1]
logP (Computed) -1.5[2][3]
Table 3: Spectroscopic Data of this compound
TechniqueData HighlightsSource(s)
UV-Vis Spectroscopy The indole (B1671886) ring acts as a chromophore, with typical absorption maxima for tryptophan derivatives around 220 nm and 280 nm.[1]
¹H NMR Spectroscopy Data not specifically available for this compound, but would be expected to show characteristic peaks for the indole, alpha-amino acid, and hydroxyl protons. The indole -NH proton of L-tryptophan resonates at approximately 10.1 ppm.[5]
¹³C NMR Spectroscopy Data not specifically available for this compound.
Mass Spectrometry The molecular ion peak would be expected at m/z 220.0848, corresponding to its monoisotopic mass.[2]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound are provided below. These are generalized protocols that can be adapted for this specific compound.

Determination of Aqueous Solubility (Shake-Flask Method)
  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of deionized water in a sealed, temperature-controlled vessel.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle by leaving the vessel undisturbed or by centrifugation.

  • Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant. Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution and expressed in units such as g/L or mg/mL.

Determination of pKa by Potentiometric Titration
  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a known volume of deionized water to create a solution of known concentration.

  • Titration Setup: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.

  • Acidification: If necessary, add a strong acid (e.g., 0.1 M HCl) to lower the pH to a point where all ionizable groups are fully protonated (e.g., pH < 1.5).

  • Titration: Gradually add a standardized strong base (e.g., 0.1 M NaOH) in small, known increments. Record the pH of the solution after each addition.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest portions of the curve). The first midpoint corresponds to the pKa of the α-carboxyl group, and the subsequent midpoints correspond to the pKa values of other ionizable groups, such as the phenolic hydroxyl group.

Signaling Pathways and Experimental Workflows

Psilocybin Biosynthesis Pathway

This compound is a crucial intermediate in the biosynthesis of psilocybin. The pathway involves a series of enzymatic reactions, as depicted in the diagram below.

Psilocybin_Biosynthesis cluster_0 Psilocybin Biosynthesis L_Tryptophan L-Tryptophan Intermediate1 This compound L_Tryptophan->Intermediate1 PsiH (Tryptophan-4-hydroxylase) Intermediate2 4-Hydroxytryptamine (Psilocin) Intermediate1->Intermediate2 PsiD (Decarboxylase) Intermediate3 Norbaeocystin Intermediate2->Intermediate3 PsiK (Kinase) Psilocybin Psilocybin Intermediate3->Psilocybin PsiM (Methyltransferase)

Caption: Enzymatic conversion of L-Tryptophan to Psilocybin.

Experimental Workflow: In Vitro Psilocybin Synthesis Assay

The enzymatic synthesis of psilocybin from this compound can be replicated in vitro to study the activity of the biosynthetic enzymes. A typical workflow for such an assay is outlined below.

In_Vitro_Psilocybin_Synthesis cluster_1 In Vitro Psilocybin Synthesis Workflow Start Prepare Reaction Mixture Components Components: - 50 mM Tris-HCl buffer (pH 7.5) - 1 mM this compound - 2 mM ATP - 2 mM MgCl₂ - 1.5 mM S-adenosyl-L-methionine (SAM) - Purified PsiD, PsiK, PsiM enzymes Start->Components Incubation Incubate at 28-30°C for 2-4 hours Components->Incubation Quenching Quench Reaction (add equal volume of methanol (B129727) or acetonitrile) Incubation->Quenching Centrifugation Centrifuge to Pellet Precipitated Protein Quenching->Centrifugation Analysis Analyze Supernatant by HPLC Centrifugation->Analysis

Caption: Workflow for the in vitro enzymatic synthesis of psilocybin.

Conclusion

This technical guide provides a thorough overview of the physicochemical properties of this compound, a compound of growing interest in biochemical and pharmaceutical research. The data and protocols presented herein are intended to serve as a valuable resource for scientists and researchers, facilitating further investigation into the biological significance and potential applications of this unique amino acid derivative. While key physicochemical parameters have been outlined, further experimental validation, particularly for quantitative solubility and detailed spectroscopic characterization, is encouraged to build a more complete profile of this important molecule.

References

4-Hydroxy-L-tryptophan: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Hydroxy-L-tryptophan (4-HTP) is a non-proteinogenic amino acid, a positional isomer of the well-studied serotonin (B10506) precursor, 5-hydroxytryptophan (B29612) (5-HTP).[1] While 5-HTP is a direct precursor to the neurotransmitter serotonin, 4-HTP's primary recognized role is as a key intermediate in the biosynthesis of various secondary metabolites, most notably psilocybin in fungi of the genus Psilocybe.[1][2] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It covers its biochemical properties, biosynthesis, and its pivotal role in the production of psychoactive compounds. This document includes detailed experimental protocols, quantitative data, and visualizations of relevant pathways and workflows to serve as a valuable resource for the scientific community.

Introduction

This compound is a derivative of the essential amino acid L-tryptophan, featuring a hydroxyl group at the fourth position of the indole (B1671886) ring.[2] This structural modification distinguishes it from the more commonly known 5-hydroxy-L-tryptophan (5-HTP) and directs it into specialized metabolic pathways.[1] While not incorporated into proteins, 4-HTP serves as a crucial building block for a range of bioactive compounds in certain fungi and bacteria.[3] Its significance in the biosynthesis of psilocybin, a compound of increasing interest for its potential therapeutic applications in psychiatry, makes 4-HTP a molecule of considerable importance in biotechnology and drug discovery.[2]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, analysis, and application in experimental settings.

PropertyValueReference
IUPAC Name (2S)-2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acidPubChem CID: 85479
Molecular Formula C₁₁H₁₂N₂O₃PubChem CID: 85479
Molecular Weight 220.22 g/mol PubChem CID: 85479
CAS Number 25242-90-4PubChem CID: 85479
Solubility in Water Slightly soluble[4][5]
Appearance White to yellowish-white crystalline powder[5]

Biosynthesis of this compound

The initial and rate-limiting step in the biosynthesis of psilocybin is the conversion of L-tryptophan. In Psilocybe cubensis, the enzyme L-tryptophan decarboxylase (PsiD) can decarboxylate L-tryptophan to tryptamine, which is then hydroxylated at the 4-position by the monooxygenase PsiH to yield 4-hydroxytryptamine (B1209533). However, an alternative and key pathway involves the direct hydroxylation of L-tryptophan to this compound, which is then decarboxylated by PsiD to 4-hydroxytryptamine.[6]

Enzymatic Synthesis of this compound:

The enzymatic synthesis of this compound can be achieved using tryptophan hydroxylase (TPH). This enzyme utilizes L-tryptophan, molecular oxygen, and a cofactor, typically tetrahydrobiopterin (B1682763) (BH4), to produce this compound.

Diagram of this compound Biosynthesis:

G Figure 1. Biosynthesis of this compound L-Tryptophan L-Tryptophan Tryptophan Hydroxylase (TPH) Tryptophan Hydroxylase (TPH) L-Tryptophan->Tryptophan Hydroxylase (TPH) This compound This compound Tryptophan Hydroxylase (TPH)->this compound H2O H2O Tryptophan Hydroxylase (TPH)->H2O Dihydrobiopterin (BH2) Dihydrobiopterin (BH2) Tryptophan Hydroxylase (TPH)->Dihydrobiopterin (BH2) O2 O2 O2->Tryptophan Hydroxylase (TPH) Tetrahydrobiopterin (BH4) Tetrahydrobiopterin (BH4) Tetrahydrobiopterin (BH4)->Tryptophan Hydroxylase (TPH)

Caption: Enzymatic conversion of L-tryptophan to this compound by Tryptophan Hydroxylase.

Role in Psilocybin Biosynthesis

This compound is a committed intermediate in the biosynthesis of psilocybin in Psilocybe mushrooms.[7] The pathway involves a series of enzymatic reactions that convert 4-HTP to the final psychoactive product.

The key enzymes in this pathway are:

  • PsiD (L-tryptophan decarboxylase): Catalyzes the decarboxylation of this compound to 4-hydroxytryptamine.[1][8]

  • PsiK (4-hydroxytryptamine kinase): Catalyzes the phosphorylation of 4-hydroxytryptamine to norbaeocystin (B1244615).[1][9]

  • PsiM (N-methyltransferase): Catalyzes the iterative N-methylation of norbaeocystin to baeocystin (B1212335) and finally to psilocybin.[1]

Psilocybin Biosynthesis Pathway Diagram:

G Figure 2. Psilocybin Biosynthesis from this compound This compound This compound PsiD PsiD This compound->PsiD 4-Hydroxytryptamine 4-Hydroxytryptamine PsiK PsiK 4-Hydroxytryptamine->PsiK Norbaeocystin Norbaeocystin PsiM1 PsiM Norbaeocystin->PsiM1 Baeocystin Baeocystin PsiM2 PsiM Baeocystin->PsiM2 Psilocybin Psilocybin PsiD->4-Hydroxytryptamine CO2 PsiK->Norbaeocystin ATP -> ADP PsiM1->Baeocystin SAM -> SAH PsiM2->Psilocybin SAM -> SAH

Caption: The enzymatic cascade from this compound to psilocybin.

Quantitative Data on Psilocybin Pathway Enzymes
EnzymeSubstrateK_m (µM)k_cat (s⁻¹)Reference
PsiDL-Tryptophan100 ± 201.74 ± 0.11[10]
PsiK4-Hydroxytryptamine67-[9]
PsiKPsilocin72-[9]
PsiKATP89-[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Enzymatic Synthesis of this compound

This protocol is based on the use of tryptophan hydroxylase (TPH) for the conversion of L-tryptophan.

Materials:

Procedure:

  • Prepare a reaction mixture in a sodium phosphate buffer (50 mM, pH 7.0).

  • Add L-tryptophan to a final concentration of 1 mM.

  • Add ferrous ammonium sulfate to a final concentration of 100 µM.

  • Add catalase to a final concentration of 1000 U/mL.

  • Add DTT to a final concentration of 1 mM.

  • Add BH4 to a final concentration of 1 mM.

  • Initiate the reaction by adding purified TPH to a final concentration of 1 µM.

  • Incubate the reaction mixture at 30°C with gentle agitation for 4-6 hours.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC.

  • Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by heat inactivation.

  • Purify the this compound from the reaction mixture using reversed-phase chromatography.

In Vitro Synthesis of Psilocybin from this compound

This protocol describes the one-pot enzymatic synthesis of psilocybin using purified PsiD, PsiK, and PsiM.

Materials:

  • This compound

  • Purified PsiD, PsiK, and PsiM enzymes

  • ATP (Adenosine triphosphate)

  • SAM (S-adenosyl methionine)

  • MgCl₂

  • Tris-HCl buffer (pH 8.0)

  • Reaction tubes

  • Incubator

Procedure:

  • Prepare a reaction buffer of 50 mM Tris-HCl (pH 8.0).

  • To the reaction tube, add this compound to a final concentration of 50 µM.

  • Add ATP to a final concentration of 100 µM.

  • Add MgCl₂ to a final concentration of 250 µM.

  • Add SAM to a final concentration of 300 µM.

  • Add purified PsiD, PsiK, and PsiM enzymes to the reaction mixture (enzyme concentrations may need to be optimized).

  • Incubate the reaction at room temperature with agitation for 8 hours.[11]

  • Monitor the formation of psilocybin using HPLC-MS/MS.

  • Terminate the reaction by adding an equal volume of methanol and centrifuging to remove precipitated proteins.

Quantification of this compound by HPLC-MS/MS

This protocol outlines a general method for the quantification of 4-HTP in biological matrices.

Diagram of Analytical Workflow:

G Figure 3. Workflow for this compound Quantification Sample Collection Sample Collection Protein Precipitation Protein Precipitation Sample Collection->Protein Precipitation e.g., Plasma Centrifugation Centrifugation Protein Precipitation->Centrifugation e.g., with Methanol Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer HPLC-MS/MS Analysis HPLC-MS/MS Analysis Supernatant Transfer->HPLC-MS/MS Analysis Data Analysis Data Analysis HPLC-MS/MS Analysis->Data Analysis

Caption: A typical experimental workflow for the analysis of this compound.

Sample Preparation:

  • To 100 µL of plasma sample, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., deuterated 4-HTP).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be determined by infusion and optimization).

    • Internal Standard: Precursor ion (m/z) -> Product ion (m/z).

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

Direct Pharmacological Effects and Signaling Pathways

Currently, there is a significant lack of published research on the direct pharmacological effects of this compound. The vast majority of studies focus on its role as a biosynthetic intermediate. Unlike its isomer, 5-HTP, which is a well-known precursor to serotonin and has been studied for its effects on the central nervous system, 4-HTP has not been extensively investigated for its potential to interact with neurotransmitter receptors or other signaling pathways.[1] Future research is warranted to explore whether 4-HTP possesses any intrinsic biological activity beyond its role in secondary metabolism.

Conclusion

This compound is a non-proteinogenic amino acid of significant interest due to its central role in the biosynthesis of psilocybin. This guide has provided a detailed overview of its properties, biosynthesis, and analytical methodologies. The provided experimental protocols offer a starting point for researchers working with this compound. While its function as a precursor is well-established, the exploration of its potential direct pharmacological activities represents an open area for future investigation. The continued interest in psilocybin for therapeutic applications will undoubtedly fuel further research into the biochemistry and biotechnology of this compound.

References

An In-depth Technical Guide to the Fluorescent Properties of 4-Hydroxy-L-tryptophan for Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Hydroxy-L-tryptophan (4-OH-Trp) as a fluorescent amino acid for advanced protein studies. While the intrinsic fluorescence of natural amino acids like tryptophan is a cornerstone of protein biophysics, the use of unnatural fluorescent amino acids such as 4-OH-Trp offers expanded capabilities for elucidating protein structure, dynamics, and interactions with minimal perturbation.

Introduction to this compound as a Fluorescent Probe

This compound is a hydroxylated derivative of the essential amino acid L-tryptophan. The addition of a hydroxyl group to the indole (B1671886) ring alters its electronic properties, resulting in unique spectroscopic characteristics that make it a valuable tool for protein research.[1] Its structural similarity to the natural amino acid tryptophan allows for its biosynthetic incorporation into proteins, providing a site-specific fluorescent probe.

One of the most significant advantages of using hydroxytryptophan analogs like 4-OH-Trp is their solvatochromic nature.[1] Solvatochromism refers to the sensitivity of a fluorophore's absorption and emission spectra to the polarity of its surrounding environment.[1] This property allows researchers to monitor changes in the local microenvironment of the 4-OH-Trp residue within a protein. For instance, a blue shift (to shorter wavelengths) in the emission spectrum can indicate the movement of the probe into a more nonpolar, hydrophobic region, such as the core of a folded protein. Conversely, a red shift (to longer wavelengths) suggests exposure to a more polar, aqueous environment.[1] This sensitivity makes 4-OH-Trp a powerful tool for studying:

  • Protein Folding and Unfolding: Tracking the changes in the fluorescence of a strategically placed 4-OH-Trp residue can provide real-time information on the folding and unfolding pathways of a protein.[1]

  • Conformational Changes: Ligand binding, protein-protein interactions, or post-translational modifications can induce conformational changes that alter the local environment of the 4-OH-Trp probe, leading to detectable changes in its fluorescence.

  • Protein-Protein Interactions: 4-OH-Trp can be utilized in Förster Resonance Energy Transfer (FRET) experiments to measure distances and binding affinities between interacting proteins.[1]

Quantitative Data on Fluorescent Properties

CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Solvent/Environment
This compound (Estimated) ~300 - 315[1]~340 - 360[1]Not ReportedAqueous
5-Hydroxy-L-tryptophan ~300 - 315[1]~340[1]Not ReportedAqueous
L-Tryptophan ~280~348~0.14Aqueous

Note: The exact photophysical properties of these amino acids can vary depending on the local environment, such as solvent polarity and pH.

Experimental Protocols

The incorporation of 4-OH-Trp into a protein of interest and the subsequent analysis of its fluorescent properties involve a series of well-defined experimental procedures.

This protocol outlines the general steps for incorporating an unnatural amino acid like 4-OH-Trp into a target protein using an evolved aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA.

1. Plasmid Preparation:

  • Obtain or construct a plasmid encoding the target protein with an amber stop codon (TAG) at the desired incorporation site.
  • Obtain or construct a separate plasmid encoding the evolved aaRS and its cognate tRNA specific for 4-OH-Trp.

2. Transformation:

  • Co-transform competent E. coli cells with both the target protein plasmid and the aaRS/tRNA plasmid.

3. Cell Culture and Protein Expression:

  • Grow the transformed cells in a minimal medium to an OD600 of 0.6-0.8.
  • Induce protein expression by adding an appropriate inducer (e.g., IPTG).
  • Simultaneously, supplement the culture medium with this compound to a final concentration of 1-5 mM.
  • Continue to grow the cells at a reduced temperature (e.g., 18-25 °C) for 12-16 hours to allow for protein expression and incorporation of the unnatural amino acid.[2]

4. Protein Purification:

  • Harvest the cells by centrifugation.
  • Lyse the cells and purify the labeled protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).[2]

5. Verification of Incorporation:

  • Confirm the successful incorporation of 4-OH-Trp at the specific site using mass spectrometry.

This protocol describes how to use fluorescence spectroscopy to monitor conformational changes in a protein labeled with 4-OH-Trp.

1. Sample Preparation:

  • Prepare a solution of the purified 4-OH-Trp-labeled protein in a suitable buffer.
  • Prepare a control sample of the unlabeled wild-type protein.

2. Instrument Setup:

  • Use a spectrofluorometer for the measurements.
  • Set the excitation wavelength to the absorption maximum of 4-OH-Trp (approximately 300-315 nm).[1]

3. Data Acquisition (Baseline):

  • Record the fluorescence emission spectrum of the labeled protein.

4. Induction of Conformational Change:

  • Induce a conformational change in the protein. This can be achieved by:
  • Adding a specific ligand or binding partner.
  • Changing the temperature.
  • Adding a chemical denaturant (e.g., urea (B33335) or guanidinium (B1211019) chloride).

5. Data Acquisition (Post-Change):

  • Record the fluorescence emission spectrum again after inducing the conformational change.

6. Data Analysis:

  • Analyze the changes in the emission spectrum. Key parameters to examine include:
  • Shift in Emission Maximum (λmax): A blue shift indicates a move to a more hydrophobic environment, while a red shift indicates exposure to a more polar environment.[1]
  • Change in Fluorescence Intensity: Quenching or enhancement of the fluorescence signal can also provide information about the conformational change.

Visualizations of Experimental Workflows and Concepts

Incorporation_Workflow cluster_prep Preparation cluster_process Process cluster_analysis Analysis Plasmid_Protein Plasmid for Target Protein (TAG) Transformation Co-transformation of E. coli Plasmid_Protein->Transformation Plasmid_aaRS Plasmid for aaRS/tRNA Plasmid_aaRS->Transformation Culture Cell Culture Transformation->Culture Induction Induction & 4-OH-Trp Supplementation Culture->Induction Expression Protein Expression Induction->Expression Purification Protein Purification Expression->Purification Verification Mass Spectrometry Verification Purification->Verification

Caption: Workflow for the site-specific incorporation of this compound into a target protein.

Fluorescence_Spectroscopy_Workflow cluster_setup Setup cluster_measurement Measurement cluster_data_analysis Analysis Sample_Prep Prepare Labeled Protein Sample Instrument_Setup Configure Spectrofluorometer Sample_Prep->Instrument_Setup Baseline Record Baseline Emission Spectrum Instrument_Setup->Baseline Induce_Change Induce Conformational Change Baseline->Induce_Change Post_Change Record Post-Change Emission Spectrum Induce_Change->Post_Change Analyze_Spectrum Analyze Spectral Shifts & Intensity Post_Change->Analyze_Spectrum

Caption: Experimental workflow for studying protein conformational changes using 4-OH-Trp fluorescence.

Solvatochromism_Concept cluster_environment Protein Microenvironment cluster_emission Fluorescence Emission Probe 4-OH-Trp Probe Nonpolar Nonpolar / Hydrophobic (e.g., Protein Core) Probe->Nonpolar Positioned in Polar Polar / Aqueous (e.g., Protein Surface) Probe->Polar Positioned in Blue_Shift Blue Shift (Shorter Wavelength) Nonpolar->Blue_Shift Results in Red_Shift Red Shift (Longer Wavelength) Polar->Red_Shift Results in

Caption: The principle of solvatochromism for 4-OH-Trp as an environmental sensor in proteins.

Conclusion and Future Directions

This compound presents a promising addition to the toolkit of fluorescent probes for sophisticated protein analysis. Its intrinsic fluorescence and sensitivity to the local microenvironment offer a powerful, minimally invasive method to investigate protein structure, dynamics, and interactions in real-time.

However, a notable gap exists in the comprehensive characterization of its photophysical properties. Future research should focus on determining the precise quantum yield, fluorescence lifetime, and molar extinction coefficient of 4-OH-Trp in various solvent conditions and within different protein contexts. Such data will be invaluable for the quantitative analysis of fluorescence-based assays and for the rational design of FRET experiments. As the methodologies for unnatural amino acid incorporation continue to advance, 4-OH-Trp is poised to become an increasingly valuable tool for researchers in molecular biology, biochemistry, and drug discovery.

References

Spectroscopic Characterization of 4-Hydroxy-L-tryptophan: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-L-tryptophan is a non-proteinogenic amino acid and a key intermediate in the biosynthesis of various secondary metabolites, most notably as a precursor to psilocybin in certain fungi.[1][2] Its structural similarity to the neurotransmitter precursor 5-hydroxytryptophan (B29612) (5-HTP) makes it a compound of significant interest in neuroscience and pharmacology. A thorough spectroscopic characterization is fundamental to understanding its biochemical roles, verifying its synthesis, and establishing its purity. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including detailed experimental protocols and comparative data.

Physicochemical Properties

A foundational understanding of the basic physical and chemical properties of this compound is essential for its analysis.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O₃[3]
Molecular Weight 220.22 g/mol [3]
Exact Mass 220.08479225 Da[3]
IUPAC Name (2S)-2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid[3]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the initial identification and quantification of this compound, leveraging the ultraviolet absorbance of its indole (B1671886) ring.

Expected Spectroscopic Data

While specific high-resolution spectra for this compound are not widely published, data from its parent compound, L-tryptophan, and its isomer, 5-hydroxytryptophan, provide a strong basis for what to expect. The aromatic indole ring is the primary chromophore.[4]

Compoundλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Solvent
L-Tryptophan 2785,579Phosphate (B84403) Buffer (pH 7)
5-Hydroxytryptophan ~275-280Not widely reportedAqueous Buffer
This compound (Expected) ~280-285~5,000 - 6,000Aqueous Buffer

Note: The hydroxylation at the 4-position is expected to cause a slight bathochromic (red) shift in the absorbance maximum compared to L-tryptophan.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation : Prepare a stock solution of this compound in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0). For accurate quantification, the concentration should be such that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer with quartz cuvettes (1 cm path length).

  • Blanking : Use the same buffer in which the sample is dissolved as the blank to zero the instrument.

  • Measurement : Record the absorbance spectrum from 200 nm to 400 nm.

  • Data Analysis : Identify the wavelength of maximum absorbance (λmax). Use the Beer-Lambert law (A = εcl) to determine the concentration if the molar extinction coefficient is known.

Fluorescence Spectroscopy

Fluorescence spectroscopy offers high sensitivity for detecting this compound. The fluorescence of the indole ring is highly sensitive to the local environment, making it a powerful probe for studying protein binding and conformational changes.

Expected Spectroscopic Data

The introduction of a hydroxyl group to the indole ring, as in this compound, is known to influence its fluorescent properties, often leading to solvatochromism (a shift in fluorescence spectrum depending on the solvent polarity). Data for L-tryptophan and 5-hydroxytryptophan are provided for comparison.

CompoundExcitation λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Solvent
L-Tryptophan 280~3500.12 - 0.20Aqueous Buffer
5-Hydroxytryptophan ~280-315~340Not widely reportedAqueous Buffer
This compound (Expected) ~285-295~350-360Not widely reportedAqueous Buffer

Note: In non-polar environments, a blue shift (to shorter wavelengths) in the emission maximum is expected.

Experimental Protocol: Fluorescence Spectroscopy
  • Sample Preparation : Prepare a dilute solution of this compound in a fluorescence-free buffer (e.g., phosphate buffer). The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Instrumentation : Use a spectrofluorometer equipped with a temperature-controlled cuvette holder.

  • Excitation and Emission Scans :

    • To determine the optimal excitation wavelength, set the emission monochromator to the expected emission maximum (~350 nm) and scan a range of excitation wavelengths (e.g., 250-320 nm).

    • To record the emission spectrum, set the excitation monochromator to the determined excitation maximum and scan the emission wavelengths (e.g., 300-450 nm).

  • Slit Widths : Use appropriate excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.

  • Data Analysis : Identify the excitation and emission maxima. The fluorescence intensity can be used for quantification against a standard curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of each atom in the this compound molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.

Expected Spectroscopic Data

¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

ProtonL-Tryptophan5-Hydroxy-L-tryptophanThis compound (Predicted)
Indole NH ~10.8~10.6~10.7
Aromatic H 7.0 - 7.66.6 - 7.16.5 - 7.2
α-CH ~3.8~3.7~3.7
β-CH₂ ~3.2~3.1~3.1
NH₂ ~8.2~8.1~8.1
COOH ~12.8~12.7~12.7

¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

CarbonL-Tryptophan5-Hydroxy-L-tryptophanThis compound (Predicted)
C=O ~174~174~174
α-C ~56~56~56
β-C ~28~28~28
Indole C 109 - 136102 - 150105 - 155
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation :

    • For ¹H NMR, dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).[5]

    • For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[5]

    • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

  • Instrumentation : A high-field NMR spectrometer (400 MHz or higher) is recommended for better resolution.

  • ¹H NMR Acquisition :

    • Use a standard single-pulse experiment.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Use a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR.

  • Data Processing : Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS) or the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound and for elucidating its structure through fragmentation analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly useful for quantifying the compound in complex biological matrices.[6][7]

Expected Spectroscopic Data
TechniqueIonization ModeExpected m/zNotes
High-Resolution MS ESI+[M+H]⁺ = 221.0921For accurate mass determination.
Tandem MS (MS/MS) ESI+Precursor: 221.09Fragmentation is expected to involve the loss of the carboxylic acid group (-46 Da) and cleavage of the Cα-Cβ bond.

Note: The fragmentation pattern of tryptophan derivatives is often characterized by the cleavage of the bond between the α- and β-carbons of the amino acid side chain.[8][9]

Experimental Protocol: LC-MS/MS
  • Sample Preparation : For analysis in biological matrices (e.g., serum, plasma), a protein precipitation step (e.g., with acetonitrile (B52724) or methanol) is typically required, followed by centrifugation to remove precipitated proteins. The supernatant can then be diluted for injection.

  • Liquid Chromatography (LC) :

    • Column : A reversed-phase C18 column is commonly used.

    • Mobile Phase : A gradient elution with water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.

  • Mass Spectrometry (MS) :

    • Ionization : Electrospray ionization (ESI) in positive ion mode is generally preferred for amino acids.

    • Detection : For quantification, Multiple Reaction Monitoring (MRM) is highly specific and sensitive. This involves selecting the precursor ion (e.g., m/z 221.09) and monitoring for one or more specific product ions after fragmentation.

  • Data Analysis : The retention time and the specific mass transitions can be used for confident identification and quantification of this compound.

Visualizations

Signaling Pathway: Psilocybin Biosynthesis

This compound is a key intermediate in the biosynthesis of psilocybin.[2] The pathway involves a series of enzymatic steps.

Psilocybin_Biosynthesis Psilocybin Biosynthesis Pathway L-Tryptophan L-Tryptophan This compound This compound L-Tryptophan->this compound PsiH (Hydroxylase) 4-Hydroxytryptamine (Psilocin) 4-Hydroxytryptamine (Psilocin) This compound->4-Hydroxytryptamine (Psilocin) PsiD (Decarboxylase) Psilocybin Psilocybin 4-Hydroxytryptamine (Psilocin)->Psilocybin PsiK (Kinase) PsiM (Methyltransferase)

Caption: Enzymatic conversion of L-Tryptophan to Psilocybin.

Experimental Workflow: Spectroscopic Characterization

A logical workflow ensures a comprehensive characterization of a novel or synthesized compound like this compound.

Spectroscopic_Workflow General Spectroscopic Characterization Workflow cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Quantitative Analysis & Application Sample_Prep Sample Preparation (Synthesis & Purification) UV_Vis UV-Vis Spectroscopy (Purity & Concentration) Sample_Prep->UV_Vis Purity Check Fluorescence Fluorescence Spectroscopy (Initial Identification) UV_Vis->Fluorescence Confirm Aromatic Nature Mass_Spec Mass Spectrometry (HRMS) (Molecular Formula) Fluorescence->Mass_Spec Proceed to Structural Analysis NMR NMR Spectroscopy (1H, 13C) (Structural Confirmation) Mass_Spec->NMR Confirm Connectivity Tandem_MS Tandem MS (MS/MS) (Fragmentation Analysis) NMR->Tandem_MS Validate Structure LC_MS LC-MS/MS (Quantification in complex matrices) Tandem_MS->LC_MS Develop Quantitative Method Bioassays Biological Assays (Functional Characterization) LC_MS->Bioassays Use Quantified Compound

Caption: A stepwise approach for the complete spectroscopic analysis.

Logical Relationships of Spectroscopic Techniques

The different spectroscopic techniques provide complementary information for a full characterization.

Technique_Relationships Interrelation of Spectroscopic Information Compound This compound UV_Vis UV-Vis Compound->UV_Vis Absorbance of Indole Ring Fluorescence Fluorescence Compound->Fluorescence Emission from Excited State MS Mass Spectrometry Compound->MS Molecular Weight & Fragmentation NMR NMR Compound->NMR Atomic Connectivity & Chemical Environment UV_Vis->Fluorescence Determines Excitation λ MS->NMR Confirms Molecular Formula NMR->MS Aids in Fragment Identification

Caption: Complementary data from different spectroscopic methods.

References

4-Hydroxy-L-tryptophan: A Technical Guide to its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-L-tryptophan is a non-proteinogenic amino acid that serves as a pivotal intermediate in the biosynthesis of psilocybin, a psychoactive compound with significant therapeutic potential. Unlike its well-studied isomer, 5-hydroxytryptophan (B29612) (5-HTP), the direct precursor to the neurotransmitter serotonin (B10506), the primary biological role of this compound is as a substrate in a specialized metabolic pathway found in certain fungal species. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its enzymatic conversion in the psilocybin biosynthesis pathway. This document details the enzymes involved, their kinetic properties, and the experimental protocols for their study, providing a foundational resource for researchers in neurology, pharmacology, and biotechnology.

Introduction

This compound is a derivative of the essential amino acid L-tryptophan, characterized by a hydroxyl group at the fourth position of its indole (B1671886) ring. This structural feature distinguishes it from the more common 5-hydroxytryptophan. While 5-HTP is a key player in the central nervous system as the immediate precursor to serotonin, this compound's known biological significance is primarily confined to its role as an intermediate in the production of secondary metabolites in fungi, most notably psilocybin in mushrooms of the genus Psilocybe.[1] The elucidation of the psilocybin biosynthetic pathway has highlighted this compound as a key substrate, making its study essential for the biotechnological production of psilocybin for clinical applications.[2]

Psilocybin Biosynthesis Pathway

The conversion of L-tryptophan to psilocybin is a multi-step enzymatic process. This compound can serve as a key intermediate in a "step-economic" route to psilocybin synthesis.[2] The core enzymes involved in this pathway are PsiD (a decarboxylase), PsiK (a kinase), and PsiM (a methyltransferase).[2]

The primary pathway for psilocybin biosynthesis begins with the decarboxylation of L-tryptophan to tryptamine (B22526) by PsiD, followed by hydroxylation to 4-hydroxytryptamine (B1209533) by PsiH (a monooxygenase). However, PsiD can also directly decarboxylate this compound to 4-hydroxytryptamine.[3] This latter step is the entry point of this compound into the final stages of psilocybin synthesis.

The subsequent steps are the phosphorylation of 4-hydroxytryptamine by PsiK to form norbaeocystin (B1244615), followed by two successive N-methylations by PsiM to produce baeocystin (B1212335) and finally psilocybin.[3]

Psilocybin_Biosynthesis cluster_main Psilocybin Biosynthesis Pathway cluster_cofactors Cofactors 4_Hydroxy_L_Tryptophan This compound 4_Hydroxytryptamine 4-Hydroxytryptamine 4_Hydroxy_L_Tryptophan->4_Hydroxytryptamine PsiD (Decarboxylation) Norbaeocystin Norbaeocystin 4_Hydroxytryptamine->Norbaeocystin PsiK (Phosphorylation) ADP ADP 4_Hydroxytryptamine->ADP Baeocystin Baeocystin Norbaeocystin->Baeocystin PsiM (N-methylation) SAH 2 SAH Norbaeocystin->SAH Psilocybin Psilocybin Baeocystin->Psilocybin PsiM (N-methylation) ATP ATP ATP->4_Hydroxytryptamine SAM 2 SAM SAM->Norbaeocystin

Caption: Psilocybin biosynthesis from this compound.

Quantitative Data: Enzyme Kinetics

The enzymatic conversion of this compound and its downstream metabolites is a highly efficient process. The following table summarizes the available kinetic data for the key enzymes in the pathway.

EnzymeSubstrateKM (µM)kcat (s-1)kcat/KM (M-1s-1)Reference
PsiD L-Tryptophan100 ± 201.74 ± 0.1117,400[4]
This compoundData not available64% turnover relative to L-TryptophanData not available[4]
PsiK 4-Hydroxytryptamine67Data not availableData not available
ATP89Data not availableData not available
IpsM1 4-Hydroxytryptamine101.00.08830[5]
IpsM2 4-Hydroxytryptamine433.2Data not availableData not available[5]

Direct Pharmacological Effects

A thorough review of the scientific literature reveals a lack of evidence for direct pharmacological actions of this compound on biological systems, particularly on central nervous system receptors. Its biological significance is currently understood to be that of a metabolic intermediate. The psychoactive effects associated with this pathway are attributed to psilocin (4-hydroxy-N,N-dimethyltryptamine), the dephosphorylated metabolite of psilocybin, which is a potent agonist at serotonin receptors, especially the 5-HT2A subtype.[6] The decarboxylated product of this compound, 4-hydroxytryptamine, is a potent agonist of the serotonin 5-HT2A receptor, but is considered non-hallucinogenic.[7]

Experimental Protocols

Heterologous Expression and Purification of PsiD, PsiK, and PsiM

This protocol provides a general framework for the expression and purification of the psilocybin biosynthesis enzymes in E. coli.

Experimental_Workflow cluster_expression Protein Expression cluster_purification Protein Purification Transformation Transformation of E. coli with expression plasmids (e.g., pET vectors with His-tag) Culture Culture growth in LB medium with antibiotic selection Transformation->Culture Induction Induction of protein expression with IPTG Culture->Induction Harvest Cell harvesting by centrifugation Induction->Harvest Lysis Cell lysis by sonication Harvest->Lysis Clarification Clarification of lysate by centrifugation Lysis->Clarification Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA for His-tagged proteins) Clarification->Affinity_Chromatography Elution Elution of purified protein Affinity_Chromatography->Elution QC Purity check by SDS-PAGE Elution->QC

Caption: General workflow for enzyme expression and purification.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vectors containing the genes for PsiD, PsiK, and PsiM (e.g., pET series with a His-tag)

  • Luria-Bertani (LB) medium and agar (B569324) plates

  • Appropriate antibiotics (e.g., ampicillin, kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE equipment and reagents

Protocol:

  • Transformation: Transform competent E. coli BL21(DE3) cells with the expression plasmids for PsiD, PsiK, and PsiM. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.[8][9]

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.[10]

  • Large-Scale Culture: Inoculate 1 L of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[10]

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Continue to grow the culture for 4-6 hours at 30°C or overnight at 18-20°C.[10]

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

  • Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.

  • Washing: Wash the column with 10-20 column volumes of wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with elution buffer.

  • Purity Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity and molecular weight.

In Vitro Enzymatic Synthesis of Psilocybin

This protocol describes a one-pot reaction for the synthesis of psilocybin from this compound using the purified enzymes.[2][11]

Materials:

  • Purified PsiD, PsiK, and PsiM enzymes

  • This compound

  • ATP (Adenosine triphosphate)

  • SAM (S-adenosyl methionine)

  • MgCl2

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5)

  • HPLC system for analysis

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the following components in the reaction buffer:

    • This compound (e.g., 1 mM)

    • ATP (e.g., 2 mM)

    • SAM (e.g., 2 mM)

    • MgCl2 (e.g., 5 mM)

    • Purified PsiD, PsiK, and PsiM enzymes (concentration to be optimized)

  • Incubation: Incubate the reaction mixture at 30-37°C for a defined period (e.g., 2-24 hours).

  • Reaction Quenching: Stop the reaction by adding an equal volume of methanol (B129727) or by heat inactivation.

  • Analysis: Centrifuge the quenched reaction to pellet any precipitated protein. Analyze the supernatant by HPLC to quantify the production of psilocybin and other intermediates.

HPLC Analysis of Psilocybin and Intermediates

This protocol provides a general method for the separation and quantification of psilocybin and related tryptamines.

Instrumentation:

  • HPLC system with a UV or DAD detector

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

Mobile Phase:

  • A gradient elution is typically used.

  • Mobile Phase A: Water with 0.1% formic acid or ammonium (B1175870) formate (B1220265) buffer.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

Exemplary Gradient:

  • A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

Detection:

  • UV detection at approximately 220 nm or 268 nm.[2][4]

Procedure:

  • Sample Preparation: Dilute the quenched reaction mixture with the initial mobile phase.

  • Injection: Inject a defined volume (e.g., 10-20 µL) onto the HPLC system.

  • Data Analysis: Identify and quantify the peaks corresponding to this compound, 4-hydroxytryptamine, norbaeocystin, baeocystin, and psilocybin by comparing their retention times and UV spectra to authentic standards.

Conclusion

This compound's primary and currently understood mechanism of action in biological systems is as a crucial precursor in the biosynthesis of psilocybin in certain fungal species. It is efficiently converted by a cascade of enzymes, namely PsiD, PsiK, and PsiM, to psilocybin. There is currently no substantial evidence to suggest that this compound itself has direct pharmacological effects on the central nervous system. The continued study of this molecule and its associated enzymatic pathway is of high interest for the development of biotechnological methods for producing psilocybin, a compound with significant promise in the treatment of various psychiatric disorders. This guide provides a foundational technical overview for researchers and professionals working in this exciting and rapidly evolving field.

References

The Metabolic Fate of 4-Hydroxy-L-tryptophan: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-L-tryptophan is a non-proteinogenic amino acid, an isomer of the well-known serotonin (B10506) precursor 5-hydroxytryptophan (B29612) (5-HTP). While 5-HTP's metabolic journey to serotonin is extensively documented, the metabolic fate of this compound is less understood, particularly in mammalian systems. This technical guide provides a comprehensive overview of the current understanding of this compound's metabolism, drawing from established pathways of related indoleamines and proposing potential routes for its biotransformation. The primary known metabolic role of this compound is as a key intermediate in the biosynthesis of psilocybin in various fungal species.[1] This guide will delve into this primary pathway and explore hypothetical metabolic routes in mammals, providing researchers with a foundational understanding for future investigations.

Core Metabolic Pathway: Psilocybin Biosynthesis in Fungi

The most well-characterized metabolic pathway involving this compound is the biosynthesis of psilocybin, the psychoactive compound found in certain species of fungi. This pathway involves a series of enzymatic steps that convert L-tryptophan into psilocybin.

The biosynthesis of psilocybin from L-tryptophan involves four key enzymes:

Psilocybin_Biosynthesis L_Tryptophan L-Tryptophan 4_OH_L_Tryptophan This compound L_Tryptophan->4_OH_L_Tryptophan PsiH Psilocin Psilocin (4-Hydroxytryptamine) 4_OH_L_Tryptophan->Psilocin PsiD Psilocybin Psilocybin Psilocin->Psilocybin PsiK, PsiM

Psilocybin biosynthesis pathway from L-tryptophan in fungi.

Mammalian Metabolism of this compound: A Hypothetical Framework

Direct studies on the metabolic fate of this compound in mammals are scarce. However, based on the metabolism of its downstream metabolite, psilocin (4-hydroxytryptamine), and other related indole compounds, we can propose a hypothetical metabolic pathway. If this compound were administered to a mammal, it would likely undergo decarboxylation to form 4-hydroxytryptamine (psilocin). This psilocin would then be subject to the metabolic pathways established for it.

The primary routes of psilocin metabolism in mammals are:

  • Glucuronidation: The main metabolic pathway for psilocin is conjugation with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A10 and UGT1A9, to form psilocin-O-glucuronide.[2][3] This inactive metabolite is then excreted in the urine.[3][4][5]

  • Oxidation: A smaller portion of psilocin is metabolized through oxidation by monoamine oxidase A (MAO-A) and cytochrome P450 enzymes (CYP2D6 and CYP3A4).[4][6][7][8] This pathway leads to the formation of 4-hydroxyindole-3-acetaldehyde, which is further oxidized to 4-hydroxyindole-3-acetic acid (4-HIAA) or reduced to 4-hydroxytryptophol.[2][3][4]

Mammalian_Metabolism cluster_absorption Absorption and Initial Metabolism cluster_phase_II Phase II Metabolism cluster_phase_I Phase I Metabolism 4_OH_L_Tryptophan This compound Psilocin Psilocin (4-Hydroxytryptamine) 4_OH_L_Tryptophan->Psilocin Aromatic Amino Acid Decarboxylase (Hypothetical) Psilocin_Glucuronide Psilocin-O-glucuronide Psilocin->Psilocin_Glucuronide UGT1A10, UGT1A9 4_HIAA 4-Hydroxyindole-3-acetic acid Psilocin->4_HIAA MAO-A, CYP2D6, CYP3A4 4_HT 4-Hydroxytryptophol Psilocin->4_HT MAO-A, CYP2D6, CYP3A4 Excretion Urinary Excretion Psilocin_Glucuronide->Excretion 4_HIAA->Excretion 4_HT->Excretion

Hypothetical metabolic pathway of this compound in mammals.

Quantitative Data

Direct pharmacokinetic data for this compound in mammals is not available in the current literature. However, extensive quantitative data exists for its primary downstream metabolite, psilocin, following the administration of psilocybin.

ParameterValueSpeciesNotesReference
Psilocin Half-life (t½) 2–3 hoursHumanFollowing oral administration of psilocybin.[2][4]
~50 minutesHuman[9]
Psilocin Bioavailability 52.7 ± 20.4%HumanFollowing oral administration of psilocybin.[6][10]
Time to Peak Plasma Concentration (Tmax) of Psilocin 1.8 to 4 hoursHumanFollowing oral administration of psilocybin.[6][7]
Major Metabolite Psilocin-O-glucuronideHumanPrimary metabolite found in urine.[3][4][5][11]
Minor Metabolites 4-Hydroxyindole-3-acetic acid (4-HIAA), 4-HydroxytryptopholHumanFormed via oxidative pathways.[4][7][8]

Experimental Protocols

In Vitro Metabolism of this compound using Liver Microsomes

This protocol is adapted from methods used for studying the metabolism of indole compounds and can be applied to investigate the in vitro metabolism of this compound.[12][13][14][15][16]

Objective: To determine the metabolic stability and identify the metabolites of this compound when incubated with human liver microsomes.

Materials:

Procedure:

  • Incubation:

    • Prepare an incubation mixture containing phosphate buffer, human liver microsomes, and the NADPH regenerating system.

    • Pre-warm the mixture to 37°C.

    • Initiate the reaction by adding this compound to the mixture.

    • Incubate at 37°C with gentle shaking.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching:

    • Stop the reaction at each time point by adding an equal volume of ice-cold ACN or MeOH.

  • Sample Preparation:

    • Centrifuge the quenched samples to precipitate proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining this compound and identify potential metabolites.

In_Vitro_Metabolism_Workflow start Prepare Incubation Mixture (Buffer, Microsomes, NADPH system) prewarm Pre-warm to 37°C start->prewarm add_substrate Add this compound prewarm->add_substrate incubate Incubate at 37°C (Collect aliquots over time) add_substrate->incubate quench Quench with ACN/MeOH incubate->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Workflow for in vitro metabolism of this compound.

Quantification of this compound and its Metabolites by LC-MS/MS

This protocol is a general guideline adapted from methods for quantifying psilocin and other tryptophan metabolites in biological matrices.[17][18][19][20][21]

Objective: To develop and validate a sensitive and specific method for the simultaneous quantification of this compound, psilocin, and 4-HIAA in plasma.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from low to high organic phase (Mobile Phase B) to elute the analytes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive ESI for this compound and psilocin; Negative ESI for 4-HIAA.

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard need to be optimized.

Sample Preparation:

  • Protein Precipitation:

    • To a plasma sample, add a deuterated internal standard for each analyte.

    • Add 3 volumes of ice-cold acetonitrile or methanol to precipitate proteins.

    • Vortex and centrifuge.

  • Supernatant Transfer:

    • Transfer the clear supernatant to a new tube or well plate.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • Injection:

    • Inject an aliquot into the LC-MS/MS system.

Conclusion

The metabolic fate of this compound is a burgeoning area of research. While its role in the fungal biosynthesis of psilocybin is well-defined, its metabolism in mammals remains largely uninvestigated. This guide provides a framework based on the known metabolism of its downstream product, psilocin, and related indoleamines. The provided hypothetical pathways and experimental protocols are intended to serve as a starting point for researchers aiming to elucidate the complete metabolic profile of this intriguing molecule. Further studies are crucial to understand its pharmacokinetics, potential biological activities, and safety profile in mammalian systems, which will be vital for any future therapeutic development.

References

Methodological & Application

"enzymatic synthesis of 4-Hydroxy-L-tryptophan protocol"

Author: BenchChem Technical Support Team. Date: December 2025

An Enzymatic Approach to the Synthesis of 4-Hydroxy-L-tryptophan

For researchers, scientists, and professionals in drug development, the targeted synthesis of specific amino acid analogs is a critical step in the discovery of novel therapeutic agents. This compound is a valuable, naturally occurring derivative of L-tryptophan, distinguished by a hydroxyl group at the fourth position of its indole (B1671886) ring.[1] This compound serves as a key precursor in the biosynthesis of various secondary metabolites, including the psychoactive compound psilocybin.[1] The enzymatic synthesis of this compound presents a promising and environmentally friendly alternative to complex chemical syntheses, offering high stereospecificity.[2]

This protocol outlines a general method for the enzymatic synthesis of this compound, primarily through the use of a hydroxylase enzyme expressed in a microbial host like Escherichia coli.[1][2] The methodology is based on the principles of tryptophan hydroxylation, a reaction catalyzed by enzymes such as tryptophan hydroxylase or engineered phenylalanine hydroxylase.[1][3] While much of the detailed literature focuses on the synthesis of its isomer, 5-Hydroxytryptophan (5-HTP), the fundamental approach can be adapted for the production of this compound.[1]

The core of this biocatalytic process involves the hydroxylation of the L-tryptophan substrate by a specific hydroxylase. Tryptophan hydroxylases are typically non-heme iron-dependent monooxygenases that utilize a tetrahydropterin (B86495) cofactor, such as tetrahydrobiopterin (B1682763) (BH4), and molecular oxygen to hydroxylate the tryptophan ring.[4][5][6] Given the cost and instability of pterin (B48896) cofactors, establishing a cofactor regeneration system within the microbial host is often crucial for an efficient synthesis process.[7][8]

Experimental Protocols

This protocol is a generalized guide and will require optimization for specific enzymes and experimental conditions.

1. Preparation of Expression Host and Enzyme Production

  • Strain Engineering : A suitable Escherichia coli strain is genetically engineered to overexpress the desired tryptophan hydroxylase or a mutated phenylalanine hydroxylase with activity towards the 4-position of tryptophan.[1] It is also advisable to disrupt the tryptophanase gene in the host strain to prevent degradation of the L-tryptophan substrate and the this compound product.[7][8] For enhanced production, genes for a cofactor regeneration system can also be introduced.[7][8]

  • Culture Growth :

    • Prepare a starter culture by inoculating a single colony of the engineered E. coli strain into Luria-Bertani (LB) broth containing the appropriate antibiotic for plasmid selection.

    • Incubate the starter culture overnight at 37°C with shaking at 200-250 rpm.

    • Inoculate a larger volume of fermentation medium with the overnight culture.

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding a suitable inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG) to the culture.

    • Continue the incubation at a lower temperature (e.g., 16-25°C) for several hours to overnight to allow for proper protein folding and expression.

  • Cell Harvesting :

    • Harvest the cells by centrifugation at 4,000-6,000 x g for 15-20 minutes at 4°C.

    • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline - PBS) and centrifuge again.

    • The resulting cell pellet can be used directly for whole-cell biocatalysis or stored at -80°C for later use.

2. Whole-Cell Biocatalysis for this compound Synthesis

  • Reaction Setup :

    • Resuspend the harvested cell pellet in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • To the cell suspension, add the substrate L-tryptophan. The optimal concentration will need to be determined empirically.

    • If a cofactor regeneration system is not expressed, the reaction mixture should be supplemented with the necessary cofactor (e.g., tetrahydrobiopterin) and a reducing agent (e.g., glucose and glucose dehydrogenase for NADPH regeneration).[7]

  • Reaction Conditions :

    • Incubate the reaction mixture at a controlled temperature (e.g., 25-37°C) with gentle agitation.

    • Monitor the progress of the reaction by taking samples at regular intervals.

  • Reaction Termination and Product Isolation :

    • Terminate the reaction by centrifuging the mixture to remove the cells.

    • The supernatant containing the product can be collected.

    • Further purification of this compound from the supernatant can be achieved using techniques such as ion-exchange chromatography or reversed-phase high-performance liquid chromatography (HPLC).

3. Analytical Methods

  • The concentration of this compound in the reaction samples can be quantified using HPLC with a UV or fluorescence detector.

  • The identity of the product should be confirmed by mass spectrometry (MS).

Data Presentation

ParameterCondition for 5-HTP SynthesisReference
EnzymeModified L-phenylalanine 4-hydroxylase[7][8]
Expression HostE. coli (tryptophanase-deficient)[7][8]
SubstrateL-tryptophan[7]
CofactorPterin (with regeneration system)[7][8]
Cofactor Concentration0.1 mM[7][8]
Product Concentration (with cofactor regeneration)2.5 mM[6]
Product Concentration (without cofactor regeneration)0.8 mM[6]

Mandatory Visualization

Enzymatic_Synthesis_Workflow cluster_prep Strain Preparation & Enzyme Production cluster_synthesis Whole-Cell Biocatalysis cluster_analysis Product Isolation & Analysis strain_eng Genetic Engineering of E. coli (Hydroxylase Expression, tnaA knockout) culture Starter Culture (LB Broth + Antibiotic) strain_eng->culture fermentation Large Scale Fermentation culture->fermentation induction Induce Protein Expression (e.g., IPTG) fermentation->induction harvest Cell Harvesting & Washing (Centrifugation) induction->harvest reaction_setup Reaction Setup (Cells, L-Tryptophan, Buffer, Cofactors) harvest->reaction_setup Washed Cells incubation Incubation (Controlled Temperature & Agitation) reaction_setup->incubation sampling Reaction Monitoring (Time-course sampling) incubation->sampling termination Reaction Termination (Centrifugation) sampling->termination Final Reaction Mixture purification Purification of 4-HTP (e.g., Chromatography) termination->purification analysis Analysis (HPLC, MS) purification->analysis

Caption: Workflow for the enzymatic synthesis of this compound.

References

Chemical Synthesis Methods for 4-Hydroxy-L-tryptophan: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-L-tryptophan is a non-proteinogenic amino acid of significant interest in biomedical research and drug development. It serves as a key precursor in the biosynthesis of various natural products, including the pharmacologically important compound psilocybin.[1] Its structural similarity to other tryptamine (B22526) derivatives also makes it a valuable molecule for neurological and psychiatric research. This document provides detailed application notes and protocols for the chemical and enzymatic synthesis of this compound, tailored for researchers in academic and industrial settings.

Synthesis Methodologies

The synthesis of this compound can be broadly categorized into two main approaches: enzymatic synthesis, which leverages biological catalysts for high stereoselectivity, and chemical synthesis, which offers versatility in precursor selection and scalability.

Enzymatic Synthesis of this compound

Enzymatic synthesis provides an efficient and environmentally friendly route to enantiomerically pure L-4-hydroxytryptophan. The two primary enzymatic strategies involve the direct hydroxylation of L-tryptophan or the condensation of 4-hydroxyindole (B18505) with L-serine.

This method utilizes genetically engineered microorganisms, typically Escherichia coli, to overexpress a tryptophan hydroxylase enzyme. This enzyme directly catalyzes the introduction of a hydroxyl group at the 4-position of the indole (B1671886) ring of L-tryptophan.

Experimental Protocol: Microbial Production in Engineered E. coli

1. Strain and Plasmid Construction:

  • A suitable E. coli strain (e.g., BL21(DE3)) is transformed with an expression plasmid containing the gene for a tryptophan 4-hydroxylase (e.g., from a microbial source or a mutated phenylalanine hydroxylase with activity towards tryptophan).

  • For enhanced production, the strain may also be engineered to increase the precursor L-tryptophan pool and to express pathways for the regeneration of necessary cofactors like tetrahydrobiopterin (B1682763) (BH4).

2. Fermentation:

  • Seed Culture: Inoculate a single colony of the engineered E. coli into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and incubate overnight at 37°C with shaking at 200 rpm.

  • Production Culture: Inoculate a 1 L baffled flask containing 200 mL of M9 minimal medium supplemented with glucose (20 g/L), L-tryptophan (5 g/L), and the required antibiotic with the overnight seed culture to an initial OD600 of 0.1.

  • Incubate at 37°C with shaking at 200 rpm.

  • Induction: When the culture reaches an OD600 of 0.6-0.8, induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Reduce the incubation temperature to 25°C and continue fermentation for 48-72 hours.

3. Product Isolation and Purification:

  • Harvest the cells by centrifugation at 8,000 x g for 15 minutes at 4°C.

  • The supernatant, containing the secreted this compound, is collected.

  • The product can be purified from the supernatant using ion-exchange chromatography followed by reverse-phase high-performance liquid chromatography (HPLC).

This cell-free enzymatic approach utilizes tryptophan synthase to catalyze the condensation of 4-hydroxyindole and L-serine to form this compound.

Experimental Protocol: Tryptophan Synthase-Catalyzed Synthesis

1. Reaction Setup:

  • Prepare a reaction mixture containing:

    • 50 mM Potassium Phosphate Buffer (pH 8.0)

    • 10 mM 4-hydroxyindole

    • 50 mM L-serine

    • 0.1 mM Pyridoxal 5'-phosphate (PLP)

    • 1-5 µM purified Tryptophan Synthase (e.g., from Salmonella enterica)

  • Incubate the reaction mixture at 30°C for 12-24 hours with gentle agitation.

2. Reaction Monitoring and Product Purification:

  • Monitor the progress of the reaction by HPLC.

  • Upon completion, terminate the reaction by adding an equal volume of cold ethanol (B145695) to precipitate the enzyme.

  • Centrifuge to remove the precipitated protein.

  • The supernatant containing this compound can be purified by preparative HPLC.

Chemical Synthesis of this compound

Chemical synthesis offers a robust alternative for producing this compound and its derivatives. A common strategy involves the construction of the tryptophan side chain onto a pre-functionalized 4-hydroxyindole core.

Experimental Protocol: Multi-step Chemical Synthesis

This protocol is a representative, multi-step synthesis starting from a protected 4-hydroxyindole.

Step 1: Protection of 4-Hydroxyindole

  • To a solution of 4-hydroxyindole in a suitable solvent like dimethylformamide (DMF), add a protecting group such as benzyl (B1604629) bromide in the presence of a base like potassium carbonate.

  • Stir the reaction at room temperature until completion (monitored by TLC) to yield 4-benzyloxyindole (B23222).

Step 2: Introduction of the Side Chain (Speeter-Anthony Synthesis)

  • To a solution of 4-benzyloxyindole in diethyl ether, add oxalyl chloride dropwise at 0°C.

  • After stirring, add a solution of an appropriate amine (e.g., dimethylamine) to form the corresponding glyoxylamide.

  • Reduce the glyoxylamide using a reducing agent like lithium aluminum hydride (LAH) in tetrahydrofuran (B95107) (THF) to yield the tryptamine intermediate.

Step 3: Conversion to the Amino Acid

  • The tryptamine intermediate can be converted to the corresponding amino acid through various established methods, such as the Strecker synthesis, which involves reaction with a cyanide source and an aldehyde, followed by hydrolysis.

Step 4: Deprotection

  • Remove the benzyl protecting group by catalytic hydrogenation (e.g., using Pd/C in methanol (B129727) under a hydrogen atmosphere) to yield this compound.

5. Purification:

  • The final product is purified by recrystallization or column chromatography.

Quantitative Data Summary

Synthesis MethodKey Enzyme/ReagentStarting Material(s)Typical YieldPurityReference(s) for similar synthesis
Microbial Fermentation (Direct Hydroxylation)Tryptophan HydroxylaseL-Tryptophan, Glucose~1 g/L>95% (post-HPLC)[2]
In Vitro Synthesis (Tryptophan Synthase)Tryptophan Synthase4-Hydroxyindole, L-Serine~85%>98% (post-HPLC)[3]
Multi-step Chemical SynthesisVarious4-HydroxyindoleVariable>95% (post-purification)[4][5]

Visualizations

Signaling and Biosynthetic Pathways

The enzymatic synthesis of this compound is a key step in the larger biosynthetic pathway of psilocybin in certain fungi. Understanding this pathway provides context for the enzymatic reactions.

Psilocybin_Biosynthesis L_Tryptophan L-Tryptophan 4_Hydroxy_L_Tryptophan This compound L_Tryptophan->4_Hydroxy_L_Tryptophan PsiH (Hydroxylase) 4_Hydroxytryptamine 4-Hydroxytryptamine (Psilocin) 4_Hydroxy_L_Tryptophan->4_Hydroxytryptamine PsiD (Decarboxylase) Norbaeocystin Norbaeocystin 4_Hydroxytryptamine->Norbaeocystin PsiK (Kinase) Baeocystin Baeocystin Norbaeocystin->Baeocystin PsiM (Methyltransferase) Psilocybin Psilocybin Baeocystin->Psilocybin PsiM (Methyltransferase)

Caption: Biosynthetic pathway of psilocybin from L-tryptophan.

Experimental Workflows

A clear workflow is essential for planning and executing the synthesis protocols.

Enzymatic Synthesis Workflow (Microbial Fermentation)

Microbial_Fermentation_Workflow cluster_prep Preparation cluster_fermentation Fermentation cluster_purification Purification Strain_Prep Engineered E. coli Strain Preparation Seed_Culture Seed Culture (Overnight) Strain_Prep->Seed_Culture Media_Prep Fermentation Media Preparation Media_Prep->Seed_Culture Production_Culture Production Culture (Growth Phase) Seed_Culture->Production_Culture Induction Induction (IPTG) & Production Phase Production_Culture->Induction Harvest Cell Harvesting (Centrifugation) Induction->Harvest Extraction Supernatant Collection Harvest->Extraction Purification Chromatography (Ion-Exchange, HPLC) Extraction->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for microbial production of this compound.

Chemical Synthesis Workflow (General Scheme)

Chemical_Synthesis_Workflow Start 4-Hydroxyindole Protected_Indole Protected 4-Hydroxyindole Start->Protected_Indole Protection Side_Chain_Addition Side Chain Introduction Protected_Indole->Side_Chain_Addition e.g., Speeter-Anthony Amino_Acid_Formation Amino Acid Formation Side_Chain_Addition->Amino_Acid_Formation e.g., Strecker Synthesis Deprotection Deprotection Amino_Acid_Formation->Deprotection Purification Purification Deprotection->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the chemical synthesis of this compound.

References

Application Notes and Protocols for the Purification of 4-Hydroxy-L-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxy-L-tryptophan (4-HTP) is a naturally occurring, non-proteinogenic amino acid. It serves as a key intermediate in the biosynthesis of various bioactive secondary metabolites, particularly in fungi and bacteria.[1] Unlike its more commonly known isomer, 5-hydroxytryptophan (B29612) (5-HTP), which is a direct precursor to the neurotransmitter serotonin, 4-HTP is a critical building block for compounds such as the psychedelic psilocybin.[1][2] The synthesis of 4-HTP, whether through enzymatic pathways in engineered microorganisms or via chemical methods, results in a complex reaction mixture.[2] Obtaining high-purity 4-HTP from this mixture is essential for its use in research, drug development, and as a precursor for further synthesis.

These application notes provide detailed protocols for the purification of this compound from a typical reaction mixture using common laboratory techniques such as chromatography and crystallization.

General Purification Workflow

The purification process for this compound typically involves several stages, starting from the crude reaction mixture and proceeding to a high-purity final product. The general workflow involves an initial separation of biomass and insoluble materials, followed by one or more chromatographic steps to separate the target molecule from soluble impurities, and often concluding with a crystallization step for final polishing and to obtain a stable, solid product.

Purification Workflow ReactionMixture Crude Reaction Mixture CellRemoval Cell & Debris Removal (Centrifugation/Filtration) ReactionMixture->CellRemoval Initial Separation Supernatant Crude Supernatant CellRemoval->Supernatant Chromatography Primary Purification (e.g., Ion-Exchange Chromatography) Supernatant->Chromatography Eluate 4-HTP Enriched Eluate Chromatography->Eluate Elution Crystallization Final Polishing (Crystallization) Eluate->Crystallization PureProduct High-Purity This compound Crystallization->PureProduct Isolation

Caption: General workflow for purifying this compound.

Experimental Protocols

Protocol 1: Purification by Ion-Exchange Chromatography (IEX)

Ion-exchange chromatography is a highly effective method for separating amino acids from a complex broth, leveraging the amphoteric nature of 4-HTP. The charge of the molecule can be manipulated by adjusting the pH, allowing for selective binding and elution from a charged stationary phase.[3][4]

Methodology:

  • Sample Preparation:

    • Harvest the reaction mixture (e.g., fermentation broth).

    • Centrifuge the mixture at 8,000 x g for 20 minutes at 4°C to pellet cells and large debris.

    • Filter the resulting supernatant through a 0.45 µm filter to remove any remaining particulate matter.

    • Adjust the pH of the clarified supernatant to the desired binding pH (e.g., pH 4.0-5.0 for cation exchange) using 1M HCl or 1M NaOH.

  • Column Equilibration:

    • Pack a column with a suitable cation exchange resin (e.g., Dowex 50WX8) or anion exchange resin.

    • Equilibrate the column by washing with 5-10 column volumes (CV) of the binding buffer (e.g., 50 mM sodium acetate, pH 4.5) at a flow rate of 2 mL/min.

  • Sample Loading:

    • Load the pH-adjusted, clarified supernatant onto the equilibrated column at a flow rate of 1-2 mL/min. Do not exceed the binding capacity of the resin.

  • Washing:

    • Wash the column with 5-10 CV of the binding buffer to remove unbound and weakly bound impurities. Monitor the UV absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound 4-HTP using an elution buffer with a higher salt concentration or a different pH. A common method is to use a linear gradient or a step gradient.

    • Example Step Elution: Use 50 mM sodium phosphate (B84403) buffer, pH 7.5 containing 0.5 M NaCl.

    • Collect fractions of 5-10 mL throughout the elution process.

  • Fraction Analysis:

    • Analyze the collected fractions for the presence of 4-HTP using analytical RP-HPLC (see Protocol 2) or a spectrophotometric method.

    • Pool the fractions containing high-purity 4-HTP.

  • Desalting (if necessary):

    • If the pooled fractions have a high salt concentration, they can be desalted using a size-exclusion column or by dialysis against deionized water before proceeding to crystallization.

Protocol 2: Purification and Analysis by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a powerful technique for both the final purification (preparative scale) and the purity analysis (analytical scale) of 4-HTP and related tryptophan metabolites.[5][6]

Chromatography Workflow Start Start Equilibrate Equilibrate Column with Mobile Phase A Start->Equilibrate Inject Inject Sample Equilibrate->Inject Wash Isocratic Wash (e.g., 5 min with 95% A) Inject->Wash Elute Apply Gradient (Increase % Mobile Phase B) Wash->Elute Collect Collect Fractions Based on UV Signal Elute->Collect Analyze Analyze Fraction Purity Collect->Analyze End End Analyze->End

Caption: Typical workflow for an HPLC purification/analysis run.

Methodology:

  • Sample Preparation:

    • Dissolve the crude or partially purified 4-HTP sample in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase A: Deionized water with 0.1% trifluoroacetic acid (TFA) or 5 mM sodium acetate.[6]

    • Mobile Phase B: Acetonitrile with 0.1% TFA.[6]

    • Flow Rate: 1.0 mL/min for analytical scale.

    • Detection: UV detector at 280 nm or a fluorescence detector (Excitation: 280 nm, Emission: 350 nm).[5]

    • Injection Volume: 10-20 µL for analytical scale.

  • Gradient Elution Program:

    • A typical gradient might be:

      • 0-5 min: 5% B

      • 5-25 min: Linear gradient from 5% to 60% B

      • 25-30 min: Linear gradient from 60% to 95% B

      • 30-35 min: Hold at 95% B

      • 35-40 min: Return to 5% B and re-equilibrate.

  • Data Analysis and Collection:

    • Identify the peak corresponding to 4-HTP based on its retention time, determined by running a pure standard.

    • For preparative runs, collect the fraction corresponding to the 4-HTP peak.

    • For analytical runs, integrate the peak area to determine purity.

Data Presentation: HPLC Conditions

ParameterCondition 1Condition 2Reference
Column C18 (150 x 4.6 mm)C18[6]
Mobile Phase A: 5 mM Sodium AcetateB: Acetonitrile (92:8 v/v)A: Water + 0.1% OPAB: Acetonitrile + 0.1% OPA[5][6]
Detection UV at 267 nmFluorescence (Ex: 340nm, Em: 450nm)[5][6]
Flow Rate 1.0 mL/min1.0 mL/min[6]
Run Time 6 min (Isocratic)55 min (Gradient)[5][6]
Protocol 3: Purification by Crystallization

Crystallization is an excellent final step to achieve high purity and obtain the product in a stable, crystalline solid form. Methods often involve adjusting pH to the isoelectric point (pI), where the amino acid has minimum solubility, or by cooling a saturated solution.[7][8]

Crystallization Workflow Start Start with Enriched Solution Dissolve Dissolve in Acidic or Alkaline Solution Start->Dissolve Filter Filter to Remove Insolubles Dissolve->Filter AdjustpH Slowly Adjust pH to Isoelectric Point (pI ~5.9) Filter->AdjustpH Precipitate Allow Precipitation (e.g., 4°C, with stirring) AdjustpH->Precipitate Collect Collect Crystals (Vacuum Filtration) Precipitate->Collect Wash Wash with Cold Water and/or Ethanol (B145695) Collect->Wash Dry Dry Under Vacuum Wash->Dry End Pure Crystalline Product Dry->End

Caption: Workflow for pH-shift crystallization of 4-HTP.

Methodology (pH-Shift Crystallization):

  • Dissolution:

    • Take the pooled, desalted fractions containing 4-HTP (or crude solid material).

    • Dissolve the material in a minimal amount of deionized water. Adjust the pH to ~10 with 1M NaOH to ensure complete dissolution.[8] Alternatively, dissolve in an acidic solution (e.g., water-containing acetic acid).[9]

  • Clarification:

    • Add a small amount of activated carbon to the solution and stir for 30 minutes at room temperature to remove colored impurities.[9]

    • Filter the solution to remove the activated carbon and any other insoluble material.

  • Precipitation:

    • Slowly add an acid (e.g., 1M HCl or acetic acid) to the stirred solution.

    • Monitor the pH closely. As the pH approaches the isoelectric point of tryptophan (~5.89), a white precipitate of 4-HTP will begin to form.[7]

    • Continue adding acid dropwise until the pH is between 5.8 and 6.0 for maximum precipitation.

  • Crystal Maturation:

    • Once precipitation is complete, continue stirring the slurry slowly at room temperature for 1-2 hours, then transfer to 4°C and leave overnight to maximize crystal growth and yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals on the filter with several small portions of ice-cold deionized water to remove residual soluble impurities.

    • Perform a final wash with a small amount of cold ethanol or acetone (B3395972) to facilitate drying.

  • Drying:

    • Dry the purified crystals in a vacuum oven at 40-50°C until a constant weight is achieved.

Data Presentation: Purification Method Comparison

MethodPrincipleTypical PurityAdvantagesDisadvantages
Ion-Exchange Chromatography Separation by charge>95%High capacity; good for initial cleanupRequires desalting; buffer intensive
RP-HPLC (Preparative) Separation by hydrophobicity>99%High resolution and purityLower capacity; requires organic solvents
Crystallization (pH-Shift) Differential solubility at pI>98%High purity; yields stable solid; scalablePotential for co-precipitation of impurities

Purity Assessment

The purity of the final this compound product should be verified using reliable analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): As detailed in Protocol 2, HPLC is the primary method for assessing purity. A single, sharp peak at the correct retention time indicates a high degree of purity.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) can confirm the identity of the purified compound by verifying its molecular weight.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the purified 4-HTP and identify any structural impurities.

References

Application Note: HPLC Analysis for 4-Hydroxy-L-tryptophan Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Hydroxy-L-tryptophan. The described methodology is adapted from established protocols for similar tryptophan metabolites and provides a solid foundation for researchers requiring accurate and precise quantification of this compound in various sample matrices. The protocol outlines the necessary instrumentation, reagents, sample preparation, and chromatographic conditions. Additionally, it includes a comprehensive validation summary and a detailed experimental workflow to ensure reliable and reproducible results.

Introduction

This compound is a hydroxylated derivative of the essential amino acid L-tryptophan. As with other tryptophan metabolites, it is of significant interest in neuroscience, drug development, and clinical research due to its potential biological activities. Accurate quantification of this compound is crucial for understanding its physiological roles, metabolic pathways, and potential as a therapeutic agent or biomarker. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for this purpose. This document provides a detailed protocol for the HPLC-based quantification of this compound, which can be adapted and validated for specific research needs.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An Agilent 1100 HPLC system or equivalent, equipped with a quaternary pump, degasser, autosampler, and a UV-Vis or Diode Array Detector (DAD).[1]

  • Column: A reversed-phase C18 column (e.g., Kinetex, 150 x 4.6 mm I.D., 5 µm particle size) is recommended for optimal separation.[2]

  • Reagents and Standards:

    • This compound analytical standard

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Perchloric acid (PCA)

    • Sodium acetate

    • Ultrapure water

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of mobile phase diluent (e.g., 10% methanol in ultrapure water).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from Biological Matrix)

This protocol is a general guideline and may require optimization based on the specific sample matrix (e.g., plasma, serum, tissue homogenate).

  • Deproteinization: To 500 µL of the sample, add 50 µL of 8% perchloric acid (PCA) to precipitate proteins.[3]

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.[3]

  • Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.[3]

  • Supernatant Collection: Carefully collect the supernatant, which contains the analyte of interest.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions

The following conditions are a starting point and should be optimized for your specific instrument and column.

ParameterValue
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase 5 mM Sodium Acetate:Acetonitrile (92:8, v/v)[3]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 267 nm (or optimal wavelength determined by UV scan)[3]
Run Time 10 minutes

Data Presentation

Table 1: HPLC Method Validation Parameters

Note: The following data is illustrative and should be determined experimentally during method validation for this compound.

Validation ParameterResultAcceptance Criteria
Linearity (R²) > 0.999≥ 0.995
Limit of Detection (LOD) ~0.1 µg/mLSignal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) ~0.5 µg/mLSignal-to-Noise Ratio ≥ 10
Accuracy (% Recovery) 95 - 105%80 - 120%
Precision (% RSD) < 5%≤ 15%
Retention Time ~4.5 minConsistent across runs
Table 2: Quantitative Analysis Summary
Sample IDPeak AreaConcentration (µg/mL)
Standard 1 (1 µg/mL)150001.0
Standard 2 (5 µg/mL)750005.0
Standard 3 (10 µg/mL)15000010.0
Sample A450003.0
Sample B900006.0

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh_std Weigh this compound Standard start->weigh_std sample Obtain Biological Sample start->sample dissolve_std Dissolve in Diluent (Stock Solution) weigh_std->dissolve_std dilute_std Prepare Working Standards dissolve_std->dilute_std inject Inject into HPLC System dilute_std->inject deproteinize Add Perchloric Acid (Deproteinization) sample->deproteinize vortex Vortex Vigorously deproteinize->vortex centrifuge Centrifuge at 12,000 x g vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant filter_sample Filter through 0.45 µm Syringe Filter collect_supernatant->filter_sample filter_sample->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 267 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify report Generate Report quantify->report end End report->end

Caption: Experimental workflow for the HPLC quantification of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and robust framework for the quantification of this compound. By following the detailed protocols for sample preparation, chromatographic separation, and data analysis, researchers can achieve accurate and reproducible results. It is essential to perform a thorough method validation for the specific sample matrix to ensure the reliability of the obtained data. This method will be a valuable tool for scientists and professionals in drug development and biomedical research investigating the roles of tryptophan metabolites.

References

Application Notes: In Vitro Enzymatic Production of Psilocybin from 4-Hydroxy-L-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Introduction

Psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine) is a naturally occurring psychedelic prodrug with significant therapeutic potential for treating various psychiatric conditions, including major depressive disorder.[1][2] Traditional chemical synthesis can be complex, while in vivo production in recombinant hosts like E. coli or yeast presents purification challenges.[3][4] This document outlines a streamlined in vitro enzymatic approach that leverages a cascade of three core enzymes to convert 4-Hydroxy-L-tryptophan into psilocybin.[5][6][7] This cell-free method offers high selectivity, avoids the complexities of cell-based systems, and provides a clear path to high-purity psilocybin suitable for pharmaceutical applications.[1][2]

The biosynthetic pathway begins with the substrate this compound, bypassing the need for the often problematic monooxygenase PsiH enzyme required to hydroxylate L-tryptophan.[1][2][5] The pathway involves three key enzymatic steps:

  • Decarboxylation: The enzyme L-tryptophan decarboxylase (PsiD) removes the carboxyl group from this compound to produce 4-hydroxytryptamine.[6][8]

  • Phosphorylation: The kinase (PsiK) catalyzes the transfer of a phosphate (B84403) group from a donor like ATP to the 4-hydroxyl group of 4-hydroxytryptamine, yielding norbaeocystin.[6][7][8]

  • N-methylation: The methyltransferase (PsiM) performs two successive methylation steps on the amino group of norbaeocystin, using S-adenosylmethionine (SAM) as a methyl donor, to first produce baeocystin (B1212335) and finally psilocybin.[6][7][8]

This application note provides detailed protocols for the expression and purification of the requisite enzymes (PsiD, PsiK, PsiM), the setup and execution of the one-pot enzymatic reaction, and the analytical quantification of the final product.

Visualized Pathways and Workflows

Biosynthetic Pathway from this compound

Psilocybin Biosynthesis Pathway cluster_pathway In Vitro Enzymatic Cascade 4-HTRP This compound 4-HT 4-Hydroxytryptamine 4-HTRP->4-HT PsiD (Decarboxylase) Norbaeo Norbaeocystin 4-HT->Norbaeo PsiK (Kinase) + ATP Baeo Baeocystin Norbaeo->Baeo PsiM (Methyltransferase) + SAM Psilocybin Psilocybin Baeo->Psilocybin PsiM (Methyltransferase) + SAM

Caption: Enzymatic cascade for psilocybin synthesis.

Experimental Workflow Overview

Experimental Workflow cluster_workflow Overall Experimental Process Expression 1. Recombinant Enzyme Production (E. coli) Purification 2. Enzyme Purification (e.g., Affinity Chromatography) Expression->Purification Reaction 3. In Vitro One-Pot Reaction Setup Purification->Reaction Incubation 4. Incubation (Controlled Temperature & Time) Reaction->Incubation Analysis 5. Product Quantification (HPLC or LC-MS/MS) Incubation->Analysis

Caption: High-level experimental workflow.

Quantitative Data Summary

The efficiency of the in vitro synthesis is dependent on several factors, including enzyme concentration, substrate and cofactor availability, and reaction conditions.

Table 1: Recommended One-Pot Reaction Conditions & Components

Parameter Value / Component Notes
Enzymes Purified PsiD, PsiK, PsiM Hexahistidine fusion proteins are commonly used for purification.[9]
Substrate This compound Starting concentrations can range from 50 µM to higher, depending on desired yield.[2]
Cofactors ATP (Adenosine triphosphate) Required for the PsiK phosphorylation step. Typically used in excess (e.g., 100 µM).[2]
SAM (S-Adenosylmethionine) Methyl donor for the PsiM methylation steps. Typically used in excess (e.g., 300 µM).[2]
MgCl₂ Divalent cation, often required for kinase (PsiK) activity (e.g., 250 µM).[2]
PLP (Pyridoxal 5'-phosphate) May be included for decarboxylase (PsiD) stability/activity (e.g., 5 µM).[2]
Buffer Phosphate or Tris-based buffer Maintain a stable pH, typically around 7.5 - 8.0.
Temperature Room Temperature to 30°C Incubation is often performed with agitation.[2]

| Reaction Time | 8 - 24 hours | Reaction progress should be monitored analytically. PsiM can be the rate-limiting step.[2] |

Table 2: Example Product Yields from In Vitro Synthesis

Starting Substrate Concentration Product Yield Reference
This compound 15 µmol (3.3 mg) Psilocybin 3.9 µmol (26% molar conversion) [9]

| this compound | 50 µM | Psilocybin | Quantitative turnover |[1][2] |

Note: Yields are highly dependent on the specific activity of enzyme preparations and optimization of reaction conditions.

Experimental Protocols

Protocol 1: Recombinant Enzyme Production and Purification

This protocol describes the expression of His-tagged PsiD, PsiK, and PsiM from Psilocybe cubensis in an E. coli expression host.[9]

  • Gene Synthesis and Cloning:

    • Synthesize the cDNA sequences for psiD, psiK, and psiM from P. cubensis, codon-optimized for E. coli.

    • Clone each gene into an expression vector (e.g., pET series) containing an N-terminal Hexahistidine (6xHis) tag for affinity purification.

  • Transformation:

    • Transform the expression plasmids individually into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Plate on selective media (e.g., LB agar (B569324) with appropriate antibiotic) and incubate overnight at 37°C.

  • Protein Expression:

    • Inoculate a single colony into a starter culture (e.g., 50 mL LB with antibiotic) and grow overnight at 37°C with shaking.

    • Inoculate a larger volume of expression media (e.g., 1 L Terrific Broth) with the starter culture.

    • Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM.

    • Reduce the temperature to 18-25°C and continue to incubate with shaking for 16-20 hours.

  • Cell Lysis and Purification:

    • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.

    • Lyse the cells using sonication or a French press on ice.

    • Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 min at 4°C).

    • Purify the 6xHis-tagged proteins from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin according to the manufacturer's protocol.

    • Elute the purified proteins with a high-imidazole buffer.

    • Perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5) and determine protein concentration (e.g., via Bradford or NanoDrop). Store at -80°C.

Protocol 2: One-Pot In Vitro Psilocybin Synthesis

This protocol details the setup of the enzymatic cascade reaction in a single vessel.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube or a larger reaction vessel, combine the following components in a suitable reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0):

      • This compound (e.g., final concentration of 1 mM)

      • ATP (e.g., 2 mM)

      • S-Adenosylmethionine (SAM) (e.g., 3 mM)

      • MgCl₂ (e.g., 5 mM)

      • Purified PsiD enzyme (empirically determined amount, e.g., 5-10 µM)

      • Purified PsiK enzyme (empirically determined amount, e.g., 5-10 µM)

      • Purified PsiM enzyme (empirically determined amount, e.g., 5-10 µM)

    • Adjust the final volume with the reaction buffer.

  • Incubation:

    • Incubate the reaction mixture at 28-30°C with gentle agitation for 12-24 hours.

    • For time-course analysis, withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding an equal volume of a quenching solvent, such as ice-cold methanol (B129727) or acetonitrile, to precipitate the enzymes.

    • Vortex briefly and centrifuge at high speed (e.g., 14,000 x g for 10 min) to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for analysis. The sample may require dilution with the mobile phase before injection.[10][11]

Protocol 3: Analytical Quantification by HPLC

This protocol provides a general method for the quantification of psilocybin and related tryptamines using High-Performance Liquid Chromatography (HPLC) with UV detection. For higher sensitivity and specificity, LC-MS/MS is recommended.[11][12]

  • Instrumentation and Columns:

    • System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., Phenomenex Luna Omega Polar C18, 4.6 x 150 mm) is suitable for retaining the polar analytes.[11][13]

  • Mobile Phase and Gradient:

    • Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or a low concentration of ammonium (B1175870) formate (B1220265) like 0.143 mM).[13]

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A typical gradient might start with a low percentage of Mobile Phase B (e.g., 5-10%), increasing linearly to a higher percentage over 5-10 minutes to elute the compounds.

    • Flow Rate: 0.8 - 1.2 mL/min.[11]

  • Detection:

    • Set the UV detector to a wavelength between 270-290 nm for optimal detection of tryptamines. A wavelength of 280 nm is common.[2]

  • Quantification:

    • Prepare a calibration curve using certified analytical reference standards of psilocybin, norbaeocystin, and baeocystin.

    • Inject the prepared samples and standards.

    • Integrate the peak areas corresponding to each analyte and quantify the concentrations in the samples against the calibration curve.

References

Application Notes and Protocols for the Incorporation of 4-Hydroxy-L-tryptophan into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxy-L-tryptophan (4-OH-Trp) is a non-canonical aromatic amino acid and an isomer of the naturally occurring 5-Hydroxytryptophan (5-HTP), a precursor to serotonin.[1][2] The incorporation of 4-OH-Trp into peptides offers novel opportunities for probing protein structure and function and for developing peptide-based therapeutics with enhanced properties. Its unique hydroxylated indole (B1671886) side chain can serve as a fluorescent probe, an electrochemical label, and a site for specific chemical modifications.[3][4] Furthermore, modifying tryptophan residues can help regulate drug-target interactions and improve drug stability and bioavailability.[5]

This document provides detailed protocols and application notes for three primary methods of incorporating this compound into peptide sequences: chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), enzymatic ligation, and in vivo incorporation using genetic code expansion.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the most common and versatile method for chemically synthesizing peptides containing unnatural amino acids.[6] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely used, where the peptide is assembled on a solid support resin.[7] A key consideration for incorporating 4-OH-Trp is the protection of the phenolic hydroxyl group to prevent side reactions during synthesis.

Experimental Protocol: Fmoc/tBu Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a peptide containing 4-OH-Trp. Automated synthesizers can also be programmed for these steps.[8]

Materials:

  • Fmoc-4-(O-tBu)-L-Trp-OH (or other suitably protected 4-OH-Trp)

  • Fmoc-protected standard amino acids

  • Rink Amide or Wang resin

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane)

  • Deprotection Solution: 20% piperidine (B6355638) in DMF

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

  • Diethyl ether

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling: If using a pre-loaded resin, proceed to step 3. Otherwise, couple the first Fmoc-amino acid to the resin using standard coupling protocols.[7]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (including 4-OH-Trp):

    • Pre-activate the Fmoc-amino acid (3 eq.) by dissolving it with HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with an acetic anhydride (B1165640) solution.

  • Chain Elongation: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection step, wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups (including the tBu group from 4-OH-Trp).[7]

    • Filter the resin and collect the TFA solution containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

    • Dry the peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the mass and purity using mass spectrometry.[9]

Data Presentation: SPPS Reagents and Conditions

ParameterReagent/ConditionPurposeTypical Yield
Solid Support Rink Amide ResinFor C-terminal amide peptides>95% (per step)
Protecting Group Fmoc (N-α), tBu (side chains)Orthogonal protection strategyN/A
Coupling Reagent HBTU/HOBt/DIPEAForms active ester for amide bond formation>95% (per step)
Deprotection 20% Piperidine in DMFRemoves Fmoc group>99% (per step)
Cleavage 95% TFA, 2.5% TIS, 2.5% H₂OCleaves peptide from resin and removes side-chain protecting groups70-90% (overall)

Visualization: SPPS Workflow

SPPS_Workflow Resin Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine) Swell->Deprotect1 Couple_AA Couple Next Fmoc-AA Deprotect1->Couple_AA Loop Repeat for all AAs Couple_AA->Loop Couple_4OHT Couple Fmoc- 4(OtBu)-Trp Couple_4OHT->Loop Loop->Deprotect1 No Loop->Couple_4OHT 4-OH-Trp? Deprotect_Final Final Fmoc Deprotection Loop->Deprotect_Final Yes (end) Cleave Cleavage & Side Chain Deprotection (TFA Cocktail) Deprotect_Final->Cleave Purify Purification (RP-HPLC) Cleave->Purify Peptide Final Peptide Purify->Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a 4-OH-Trp-containing peptide.

Enzymatic Ligation

Enzymatic ligation offers a highly specific and chemoselective method for joining peptide fragments under mild, aqueous conditions. This is particularly useful for large peptides or proteins where SPPS may be inefficient. Enzymes like Sortase A or Omniligase-1 can be used to ligate a peptide fragment containing 4-OH-Trp to another peptide fragment.[10]

Experimental Protocol: Sortase A-Mediated Ligation

Principle: Sortase A from Staphylococcus aureus recognizes an LPXTG motif, cleaves the T-G bond, and ligates the C-terminus of the threonine to the N-terminal glycine (B1666218) of another peptide or molecule.[10]

Materials:

  • Peptide 1: Synthesized with a C-terminal LPETG sequence.

  • Peptide 2: Synthesized with an N-terminal glycine and containing 4-OH-Trp at the desired position.

  • Recombinant Sortase A enzyme.

  • Ligation Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5.

  • Quenching Solution: 0.1% TFA.

Procedure:

  • Peptide Preparation: Synthesize the two peptide fragments using SPPS as described in Section 1. Purify and lyophilize the peptides.

  • Ligation Reaction:

    • Dissolve Peptide 1 (1.2 eq.) and Peptide 2 (1 eq.) in the ligation buffer.

    • Add Sortase A to a final concentration of 10-50 µM.

    • Incubate the reaction at room temperature for 2-4 hours.

  • Monitoring and Quenching: Monitor the reaction progress by RP-HPLC. Once complete, quench the reaction by adding 0.1% TFA.

  • Purification: Purify the final ligated peptide from the starting materials and the enzyme using RP-HPLC.

  • Characterization: Confirm the identity of the final product by mass spectrometry.

Data Presentation: Comparison of Peptide Ligases

EnzymeRecognition Motif (Peptide 1)N-terminal Residue (Peptide 2)Key Advantage
Sortase A -LPXTGGlycineRobust and commercially available.[10]
Butelase 1 -NHVAny (except Pro)Extremely fast ligation kinetics.
Omniligase-1 Any (C-terminal ester)Any (N-terminal amine)Broad substrate scope, traceless ligation.[10]

Visualization: Enzymatic Ligation Workflow

Ligation_Workflow cluster_peptides Starting Peptides Peptide1 Peptide 1 (...-LPETG) Reaction Ligation Reaction + Sortase A + Ca²⁺ Buffer Peptide1->Reaction Peptide2 Peptide 2 (Gly-..-4-OH-Trp-...) Peptide2->Reaction Ligated_Peptide Ligated Product (...-LPET-Gly-..-4-OH-Trp-...) Reaction->Ligated_Peptide Purify Purification (RP-HPLC) Ligated_Peptide->Purify Final_Product Final Purified Peptide Purify->Final_Product

Caption: General workflow for Sortase A-mediated enzymatic peptide ligation.

In Vivo Incorporation via Genetic Code Expansion

This advanced technique allows for the site-specific incorporation of 4-OH-Trp into proteins directly within living cells (e.g., E. coli or mammalian cells). It requires an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair that is engineered to uniquely recognize 4-OH-Trp and not any of the 20 canonical amino acids.[3] The synthetase charges its cognate tRNA with 4-OH-Trp, and this tRNA recognizes a nonsense codon (e.g., the amber codon TAG or opal codon TGA) that has been introduced into the gene of interest at the desired position.[3]

Experimental Protocol: Overview for Mammalian Cells

Principle: An engineered tryptophanyl-tRNA synthetase (TrpRS) and its cognate mutant tRNA (mutRNAUCA) are used to incorporate 4-OH-Trp in response to an in-frame TGA codon.[3]

Materials:

  • Mammalian cell line (e.g., HEK293T).

  • Expression plasmid for the orthogonal TrpRS mutant.

  • Expression plasmid for the mutRNAUCA.

  • Expression plasmid for the target protein, containing a TGA codon at the desired site.

  • Transfection reagent.

  • Cell culture medium (e.g., DMEM).

  • This compound.

Procedure:

  • Cell Culture and Transfection: Culture mammalian cells to ~80% confluency. Co-transfect the cells with the three plasmids (synthetase, tRNA, and target gene).

  • Induction of Expression: Grow the transfected cells in medium supplemented with 1-5 mM this compound. In the absence of 4-OH-Trp, translation will terminate at the TGA codon, producing a truncated protein.[3]

  • Protein Expression and Harvest: Allow protein expression to proceed for 48-72 hours. Harvest the cells by centrifugation.

  • Purification and Analysis: Lyse the cells and purify the full-length target protein (often using an affinity tag like His6 or FLAG). Analyze the protein expression by Western blot and confirm the incorporation of 4-OH-Trp by mass spectrometry.

Data Presentation: Components for In Vivo Incorporation

ComponentDescriptionFunction
Orthogonal Synthetase Engineered TrpRS that recognizes 4-OH-Trp.Charges the orthogonal tRNA with 4-OH-Trp.
Orthogonal tRNA A suppressor tRNA (e.g., mutRNAUCA) with an anticodon that reads a nonsense codon.Delivers 4-OH-Trp to the ribosome.
Target Gene Gene of interest with a nonsense codon (e.g., TGA) at the desired site.mRNA template for protein synthesis.
Unnatural Amino Acid This compoundSupplemented in the cell culture medium.

Visualization: Logic of In Vivo Incorporation

InVivo_Logic cluster_cell Cellular Environment UAA 4-OH-Trp (in media) Synthetase Engineered TrpRS UAA->Synthetase Charged_tRNA 4-OH-Trp-tRNA(UCA) Synthetase->Charged_tRNA charges tRNA Orthogonal tRNA(UCA) tRNA->Synthetase Ribosome Ribosome Charged_tRNA->Ribosome reads TGA Protein Full-length Protein with 4-OH-Trp Ribosome->Protein synthesizes mRNA mRNA with TGA codon mRNA->Ribosome

Caption: Logical flow of site-specific incorporation of 4-OH-Trp in vivo.

References

Application Notes and Protocols: 4-Hydroxy-L-tryptophan as a Fluorescent Probe in Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed photophysical and cell imaging data for 4-Hydroxy-L-tryptophan as a standalone fluorescent probe are not extensively reported in the scientific literature. The following application notes and protocols are based on available data for closely related tryptophan analogs, such as 4-formyl-tryptophan derivatives and the isomer 5-hydroxytryptophan, as well as established methodologies for fluorescent amino acid imaging. The provided data and protocols should be considered as a starting point for experimental design and will likely require optimization.

Introduction

Fluorescent amino acids are invaluable tools for studying protein structure, dynamics, and localization within living cells. They can be incorporated into proteins as site-specific reporters, offering a minimally perturbative method for fluorescence imaging. This compound, a derivative of the natural amino acid L-tryptophan, presents potential as a fluorescent probe due to the intrinsic fluorescence of its indole (B1671886) ring. This document provides an overview of its potential properties, based on related compounds, and outlines protocols for its application in live-cell imaging.

Photophysical and Chemical Properties

Quantitative data for this compound is limited. The following table summarizes the known properties of L-tryptophan and provides estimated or related data for this compound based on its derivatives and isomers.

PropertyL-TryptophanThis compound (Estimated/Related)5-Hydroxytryptophan (Isomer)Reference
Excitation Max (λex) ~280 nm> 315 nm (based on 5-HW)~315 nm[1]
Emission Max (λem) ~350 nm> 340 nm (based on 5-HW)~340 nm[1]
Quantum Yield (Φ) 0.12 - 0.20~0.22 (based on 4-formylindole)Data not readily available[2]
Molar Extinction (ε) 5,579 M⁻¹cm⁻¹ at 278 nmData not availableData not readily available
Molecular Weight 204.23 g/mol 220.22 g/mol 220.22 g/mol
Cellular Uptake Via amino acid transporters (e.g., System L)Presumed to be via amino acid transporters.[3]Presumed to be via amino acid transporters[3][4][5][6]
Cytotoxicity Generally low at micromolar concentrationsExpected to be low, but requires experimental validation.Generally considered safe for in vivo use.

Key Experimental Workflows and Diagrams

Workflow for Live-Cell Imaging with this compound

The general workflow for utilizing a fluorescent amino acid like this compound in live-cell imaging involves several key steps from cell preparation to image analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture (e.g., HeLa, HEK293) loading Probe Loading Incubate cells with 4-HLT cell_culture->loading Seed cells on imaging dish probe_prep Prepare 4-HLT Stock Solution (e.g., in DMSO or PBS) probe_prep->loading wash Wash Cells Remove excess probe loading->wash imaging Fluorescence Microscopy Acquire images wash->imaging image_proc Image Processing imaging->image_proc data_ext Data Extraction & Quantification image_proc->data_ext G extracellular Extracellular Space (4-HLT) transporter Amino Acid Transporter (e.g., System L) extracellular->transporter Binding intracellular Intracellular Space (Cytosol) transporter->intracellular Transport incorporation Protein Synthesis intracellular->incorporation Utilization

References

Application Notes and Protocols for the Enzymatic Production of 4-Hydroxytryptophan (4-HLT) via Tryptophan Hydroxylase Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxytryptophan (4-HLT) is a valuable derivative of the amino acid L-tryptophan, serving as a key precursor in the biosynthesis of various bioactive molecules, including the psychedelic compound psilocybin.[1] The enzymatic synthesis of 4-HLT offers a highly specific and environmentally favorable alternative to chemical methods, enabling the production of enantiomerically pure L-4-hydroxytryptophan.[1] This document provides detailed protocols for the expression of tryptophan hydroxylase (TPH) or engineered hydroxylases in Escherichia coli for the whole-cell biocatalytic production of 4-HLT from L-tryptophan.

The core of this bioprocess involves the heterologous expression of a suitable hydroxylase enzyme in a microbial host, typically E. coli. While native tryptophan hydroxylases exist, their expression in prokaryotic systems can be challenging due to issues with stability and activity.[2][3] Consequently, protein engineering of more robust enzymes, such as phenylalanine 4-hydroxylases (P4Hs) and other aromatic amino acid hydroxylases (AAAHs), has proven to be a successful strategy.[4][5][6] These enzymes are engineered to shift their substrate preference from phenylalanine to tryptophan.[4][5][6]

A critical aspect of this process is the provision of a necessary cofactor, typically tetrahydrobiopterin (B1682763) (BH4) or tetrahydromonapterin (MH4), which is essential for the hydroxylase activity.[7] Since E. coli does not naturally produce sufficient quantities of BH4, the co-expression of a cofactor synthesis and regeneration pathway is crucial for an efficient bioconversion.[7][8]

Signaling Pathway and Experimental Workflow

The enzymatic synthesis of 4-HLT from L-tryptophan is a targeted biocatalytic process. The key components include the host organism (E. coli), an engineered hydroxylase, the substrate (L-tryptophan), and a cofactor regeneration system. The general workflow involves strain engineering, cultivation, induction of enzyme expression, and finally, the whole-cell bioconversion of L-tryptophan to 4-HLT.

Enzymatic_Synthesis_of_4HLT cluster_workflow Experimental Workflow Strain_Engineering Strain Engineering (Hydroxylase & Cofactor Pathway) Cultivation Cultivation of Engineered E. coli Strain_Engineering->Cultivation Induction Induction of Gene Expression (e.g., IPTG) Cultivation->Induction Bioconversion Whole-Cell Bioconversion (Addition of L-Tryptophan) Induction->Bioconversion Analysis Product Analysis (e.g., HPLC) Bioconversion->Analysis

Caption: A generalized experimental workflow for the production of 4-HLT using engineered E. coli.

The biocatalytic reaction itself involves the hydroxylation of L-tryptophan at the 4th position of the indole (B1671886) ring, catalyzed by the expressed hydroxylase. This reaction requires a pterin (B48896) cofactor (like BH4 or MH4) and molecular oxygen.[7] The oxidized cofactor is then recycled by a regeneration system.

Enzymatic_Hydroxylation_Pathway cluster_pathway Biocatalytic Reaction Tryptophan L-Tryptophan Four_HLT 4-Hydroxytryptophan (4-HLT) Tryptophan->Four_HLT Hydroxylation Hydroxylase Engineered Tryptophan Hydroxylase (e.g., CtAAAH-W192F) Cofactor_Oxidized q-BH2 / q-MH2 (Oxidized Cofactor) H2O H2O Cofactor_Reduced BH4 / MH4 (Reduced Cofactor) Cofactor_Reduced->Cofactor_Oxidized Oxidation Cofactor_Oxidized->Cofactor_Reduced Reduction Regeneration_System Cofactor Regeneration System (PCD, DHPR) NADP NAD(P)+ O2 O2 NADPH NAD(P)H

Caption: The enzymatic hydroxylation of L-tryptophan to 4-HLT with cofactor regeneration.

Experimental Protocols

Protocol 1: Construction of the Expression Strain

This protocol describes the creation of an E. coli strain capable of producing 4-HLT. It involves cloning the gene for an engineered hydroxylase and the genes for the cofactor regeneration pathway into suitable expression vectors.

1.1. Gene Synthesis and Vector Selection:

  • Hydroxylase Gene: Synthesize the coding sequence for an aromatic amino acid hydroxylase engineered for tryptophan preference. A notable example for 5-HTP production, which can be adapted for 4-HLT, is the W192F mutant of the AAAH from Cupriavidus taiwanensis (CtAAAH).[4] The gene should be codon-optimized for E. coli expression.

  • Cofactor Regeneration Genes: Synthesize the genes for pterin-4a-carbinolamine dehydratase (PCD) and dihydropteridine reductase (DHPR) for cofactor recycling.

  • Vectors: Clone the hydroxylase gene into a high-copy number plasmid with an inducible promoter (e.g., pZE series with a PLlacO1 promoter).[6] The cofactor regeneration genes can be cloned into a compatible plasmid with a different antibiotic resistance marker.

1.2. Cloning and Transformation:

  • Digest the synthesized genes and the expression vectors with appropriate restriction enzymes.

  • Ligate the gene fragments into the digested vectors.

  • Transform the ligation products into a suitable E. coli expression host (e.g., BW25113). It is advisable to use a strain with a knockout of the tryptophanase gene (tnaA) to prevent degradation of L-tryptophan and the product.[6]

  • Select for successful transformants on LB agar (B569324) plates containing the appropriate antibiotics.

  • Verify the constructs by colony PCR and sequence analysis.

Protocol 2: Whole-Cell Bioconversion for 4-HLT Production

This protocol details the cultivation of the engineered strain and the bioconversion of L-tryptophan to 4-HLT.

2.1. Inoculum Preparation:

  • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotics.

  • Incubate overnight at 37°C with shaking at 200-250 rpm.

2.2. Main Culture and Induction:

  • Inoculate 50 mL of terrific broth (or similar rich medium) in a 250 mL shake flask with the overnight culture to an initial OD600 of ~0.1.

  • Incubate at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Continue to incubate the culture at a lower temperature (e.g., 20-30°C) for 12-16 hours to allow for proper protein folding.

2.3. Bioconversion Reaction:

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the cell pellet once with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Resuspend the cells in the reaction buffer to a desired cell density (e.g., OD600 of 20-50).

  • Add L-tryptophan to the cell suspension to a final concentration of 1-5 g/L.

  • If the strain does not synthesize the cofactor, it may need to be added exogenously (e.g., BH4 or a precursor).

  • Incubate the reaction mixture at 30°C with shaking for 24-48 hours.

  • Take samples periodically to monitor the consumption of L-tryptophan and the formation of 4-HLT using HPLC.

Data Presentation

The following tables summarize quantitative data from literature on the production of hydroxylated tryptophan derivatives, which can serve as a benchmark for 4-HLT production efforts.

Table 1: Comparison of Engineered Hydroxylases for 5-Hydroxytryptophan (B29612) (5-HTP) Production

EnzymeHost OrganismKey Mutation(s)SubstrateProduct TiterReference
Phenylalanine 4-hydroxylase (P4H)E. coliNot specifiedTryptophan1.1-1.2 g/L[5][6]
Aromatic amino acid hydroxylase (CtAAAH)E. coliW192FTryptophan2.5 mM (from 5 mM Trp)[7][8]
Engineered Phenylalanine HydroxylaseE. coliNot specifiedGlucose962 mg/L[3]
Tryptophan Hydroxylase 1 (rabbit)E. coliWild-typeTryptophan198 mg/L[7]
Engineered Phenylalanine Hydroxylase (mutant)E. coliL98I/A129K/W179FTryptophan319.4 mg/L[9]

Table 2: Kinetic Properties of Tryptophan Hydroxylase

Enzyme SourceExpression SystemVmax (nmol/min/mg)Km for L-tryptophan (µM)Reference
Human TPH (MBP-fusion)E. coli2967.5 ± 0.7[2]
Human TPHPichia pastorisNot reported18 ± 5[2]
Mouse TPHE. coliEquivalent to native rat brain TPHNot reported[10]

Troubleshooting and Optimization

  • Low Product Titer:

    • Increase Precursor Availability: Engineer the host strain to overproduce L-tryptophan by deregulating the aromatic amino acid biosynthesis pathway.[4]

    • Optimize Codons: Ensure the hydroxylase and cofactor regeneration genes are codon-optimized for E. coli.

    • Enhance Cofactor Regeneration: Overexpress key enzymes in the cofactor regeneration pathway, such as glucose dehydrogenase, to increase the supply of NAD(P)H.[7][11]

  • Enzyme Instability/Inactivity:

    • Fusion Proteins: Express the hydroxylase as a fusion protein (e.g., with maltose-binding protein) to improve solubility and stability.[2]

    • Stabilizing Agents: Add glycerol (B35011) or the substrate L-tryptophan to the purification and reaction buffers, as these have been shown to stabilize the enzyme.[2]

    • Avoid Destabilizing Agents: Dithiothreitol (DTT), excess Fe2+, and the cofactor itself can sometimes destabilize the enzyme.[2]

  • Product Degradation:

    • Knockout Competing Pathways: Use a tnaA knockout strain to prevent the degradation of tryptophan and the hydroxylated product.[6]

References

Application Notes and Protocols for the Large-Scale Production of 5-Hydroxy-L-tryptophan in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 4-Hydroxy-L-tryptophan vs. 5-Hydroxy-L-tryptophan: Research and commercial development have primarily focused on the biosynthesis of 5-Hydroxy-L-tryptophan (5-HTP) due to its role as a direct precursor to the neurotransmitter serotonin (B10506) and its applications in treating conditions like depression and insomnia.[1][2][3] The methodologies described herein are for the production of 5-Hydroxy-L-tryptophan (5-HTP), which is the compound extensively studied for microbial production.

Introduction

5-Hydroxy-L-tryptophan (5-HTP) is a naturally occurring amino acid and a key intermediate in the biosynthesis of serotonin, a crucial neurotransmitter. Its therapeutic applications have driven the demand for efficient and scalable production methods.[1][2] Microbial fermentation using metabolically engineered Escherichia coli offers a sustainable and cost-effective alternative to chemical synthesis or extraction from natural sources.[2][4] E. coli is an ideal chassis organism due to its well-understood genetics, rapid growth, and established fermentation processes.[1][2]

This document outlines the key metabolic engineering strategies, presents a summary of reported production metrics, and provides detailed protocols for the large-scale production of 5-HTP in E. coli, from strain construction to fermentation and analysis.

Metabolic Engineering Strategies

The efficient synthesis of 5-HTP in E. coli from a simple carbon source like glucose requires extensive metabolic engineering. The core strategy involves two main modules: enhancing the endogenous L-tryptophan (B1681604) (L-Trp) supply and introducing a heterologous pathway to convert L-Trp to 5-HTP.

Key Genetic Modifications:

  • Enhancing the L-Tryptophan Precursor Pool:

    • Deregulation of Key Enzymes: Overexpression of feedback-resistant (fbr) variants of key enzymes is crucial to channel carbon flux towards the aromatic amino acid pathway. This includes DAHP synthase (aroG_fbr), chorismate mutase/prephenate dehydratase, and anthranilate synthase (trpE_fbr).[1]

    • Pathway Optimization: Overexpression of genes in the pentose (B10789219) phosphate (B84403) pathway (PPP) and the common aromatic amino acid pathway increases the supply of precursors erythrose-4-phosphate (E4P) and phosphoenolpyruvate (B93156) (PEP).[4][5]

    • Blocking Competing Pathways: Deletion of genes responsible for the degradation or transport of L-tryptophan (e.g., tnaA, mtr) prevents loss of the precursor.[4][5]

  • Introducing the Tryptophan Hydroxylation Module:

    • Tryptophan Hydroxylase (TPH): Heterologous expression of a tryptophan hydroxylase is required to catalyze the conversion of L-Trp to 5-HTP. Often, mutated or truncated versions of human TPH (hTPH) are used for improved activity and stability in a prokaryotic host.[1]

    • Cofactor (BH4) Synthesis and Regeneration: Tryptophan hydroxylases are dependent on the cofactor tetrahydrobiopterin (B1682763) (BH4). Since E. coli does not naturally produce BH4, the biosynthetic and regeneration pathways for this cofactor must be introduced from other organisms.[1][2][3] This ensures a continuous supply of the active cofactor for the hydroxylation reaction.

  • Expression System Control:

    • To manage the metabolic load, inducible promoter systems, such as a xylose-induced T7 RNA polymerase system, are used for controlled expression of the heterologous pathway genes.[1]

Quantitative Production Data

The following tables summarize the reported production titers, yields, and productivities for both the precursor L-tryptophan and the final product 5-HTP in various engineered E. coli strains under different fermentation conditions.

Table 1: Production of 5-Hydroxy-L-tryptophan (5-HTP) in Engineered E. coli

Strain / Study Titer (g/L) Yield (g/g glucose) Productivity (g/L/h) Cultivation Method
Engineered E. coli[1] 8.58 0.095 0.48 5-L Bioreactor
Wang et al.[1] 5.1 Not Reported Not Reported 10-L Bioreactor
Lin et al. (from L-Trp)[1] 1.2 Not Applicable Not Reported Shake Flask
CtAAAH Mutant[1] 0.96 Not Reported Not Reported Not Reported

| Mora-Villalobos & Zeng[2] | 0.962 | Not Reported | Not Reported | Batch Fermentation |

Table 2: Production of L-Tryptophan (Precursor) in Engineered E. coli

Strain / Study Titer (g/L) Yield (g/g glucose) Cultivation Method
Strain zh08[6] 3.05 Not Reported Shake Flask
Strain FB-04(pta1)[7] 44.0 Not Reported Fed-batch Fermentation
Strain TRP07[5] 49.0 0.186 5-L Bioreactor
Strain TY9[8] 34.1 Not Reported 5-L Bioreactor

| E. coli Dmtr/pta-Y[9] | 52.57 | 0.202 | Fed-batch Fermentation |

Visualized Pathways and Workflows

Diagram 1: Engineered Metabolic Pathway for 5-HTP Production

Metabolic_Pathway cluster_central Central Metabolism cluster_aromatic Aromatic Amino Acid Pathway cluster_tryptophan L-Tryptophan Synthesis Module cluster_5HTP Heterologous 5-HTP Module Glucose Glucose EMP Glycolysis (EMP Pathway) Glucose->EMP PPP Pentose Phosphate Pathway (PPP) Glucose->PPP PEP Phosphoenolpyruvate (PEP) EMP->PEP E4P Erythrose-4-Phosphate (E4P) PPP->E4P DAHP DAHP PEP->DAHP E4P->DAHP Chorismate Chorismate DAHP->Chorismate Multiple Steps Anthranilate Anthranilate Chorismate->Anthranilate aroG_fbr aroG_fbr (Overexpressed) aroG_fbr->DAHP Catalyzes L_Trp L-Tryptophan Anthranilate->L_Trp trpD,C,B,A Five_HTP 5-Hydroxy-L-Tryptophan (5-HTP) L_Trp->Five_HTP trpE_fbr trpE_fbr (Overexpressed) trpE_fbr->Anthranilate Catalyzes TPH Tryptophan Hydroxylase (TPH) TPH->Five_HTP Catalyzes BH4_cycle BH4 Synthesis & Regeneration Cycle BH4_cycle->TPH Provides Cofactor

Caption: Engineered metabolic pathway for 5-HTP production from glucose in E. coli.

Diagram 2: BH4 Cofactor Synthesis and Regeneration Cycle

BH4_Cycle GTP GTP DHNPPP Dihydroneopterin Triphosphate GTP->DHNPPP GCH1 H2Pterin 6-Pyruvoyltetrahydropterin DHNPPP->H2Pterin PTPS BH4 Tetrahydrobiopterin (BH4) H2Pterin->BH4 SR q_BH2 Quinonoid Dihydrobiopterin (q-BH2) BH4->q_BH2 Cofactor Oxidation q_BH2->BH4 DHPR / PCD (Regeneration) L_Trp L-Tryptophan Five_HTP 5-HTP L_Trp->Five_HTP TPH GCH1 GTP Cyclohydrolase I PTPS PTPS SR Sepiapterin Reductase TPH Tryptophan Hydroxylase PCD Pterin-4a-carbinolamine dehydratase DHPR Dihydropteridine Reductase

Caption: Heterologous BH4 synthesis and regeneration cycle for TPH cofactor supply.

Diagram 3: General Experimental Workflow

Workflow A Strain Construction - Gene knockout (e.g., tnaA) - Integration of expression cassettes (TPH, BH4 pathway, fbr enzymes) B Shake Flask Cultivation - Strain verification - Initial production assessment A->B C Seed Culture Preparation - Inoculum for bioreactor B->C D Large-Scale Fed-Batch Fermentation - 5-L Bioreactor - Controlled pH, DO, temperature, feeding C->D E Sampling & Monitoring - OD600 - Glucose concentration - 5-HTP/L-Trp concentration D->E F Harvesting - Centrifugation of culture broth D->F G Downstream Processing - Cell lysis - Product purification (e.g., chromatography) - Quantification (HPLC/MS) F->G H Final Product - Purified 5-HTP G->H

References

Analytical Techniques for Detecting 4-Hydroxy-L-tryptophan Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-L-tryptophan is a hydroxylated derivative of the essential amino acid L-tryptophan (B1681604). While L-tryptophan metabolism is extensively studied, the pathways involving this compound are of significant interest, particularly in the context of natural product biosynthesis. The primary and most well-characterized metabolic pathway of this compound leads to the production of psilocybin and its active metabolite, psilocin, in certain species of fungi. Accurate and robust analytical methods are crucial for the detection and quantification of these metabolites in various matrices, including fungal extracts, biological fluids, and pharmaceutical formulations. This document provides detailed application notes and protocols for the analysis of key this compound metabolites.

Metabolic Pathway of this compound

The biosynthesis of psilocybin from L-tryptophan involves a series of enzymatic steps. A key intermediate in this pathway is this compound. The pathway from this compound to psilocybin is a critical area of study for understanding the production of these psychoactive compounds.[1][2] Other related tryptamines, such as baeocystin (B1212335) and norbaeocystin, are also found in psychedelic mushrooms and are thought to be part of related metabolic pathways.[3][4]

This compound Metabolic Pathway L-Tryptophan L-Tryptophan This compound This compound L-Tryptophan->this compound Hydroxylation 4-Hydroxytryptamine (Psilocin) 4-Hydroxytryptamine (Psilocin) This compound->4-Hydroxytryptamine (Psilocin) Decarboxylation Baeocystin Baeocystin This compound->Baeocystin Methylation & Decarboxylation Psilocybin Psilocybin 4-Hydroxytryptamine (Psilocin)->Psilocybin Phosphorylation Norbaeocystin Norbaeocystin Baeocystin->Norbaeocystin Demethylation

Metabolic pathway of this compound.

Analytical Techniques

A variety of analytical techniques are employed for the detection and quantification of this compound metabolites, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent and powerful methods.

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods for the detection of key this compound metabolites.

Table 1: Quantitative Parameters for Psilocybin and Psilocin Analysis

AnalyteMethodMatrixLLOQ (ng/mL)Linearity (ng/mL)Recovery (%)Reference
PsilocybinLC-MS/MSMushroom Extract11 - 1000-[3]
PsilocinLC-MS/MSMushroom Extract11 - 1000-[3]
PsilocybinLC-MS/MSUrine1010 - 1000>85
PsilocinLC-MS/MSUrine1010 - 1000>85
PsilocinLC-MS/MSWhole Blood0.780.78 - 200≥89
PsilocinLC-MS/MSHuman Plasma0.250.25 - 50≥94.7
4-HIAALC-MS/MSHuman Plasma2.52.5 - 500≥94.7

Table 2: Quantitative Parameters for Baeocystin and Norbaeocystin Analysis

AnalyteMethodMatrixLLOQ (ng/mL)Linearity (ng/mL)Recovery (%)Reference
BaeocystinLC-MS/MSMushroom Extract---[3]
NorbaeocystinLC-MS/MSMushroom Extract---[3]

LLOQ: Lower Limit of Quantification Data for Baeocystin and Norbaeocystin quantitative analysis is less commonly reported in literature.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Psilocybin and Psilocin in Mushroom Material

This protocol details a common method for the extraction and quantification of psilocybin and psilocin from dried mushroom samples.

1. Sample Preparation (Extraction)

  • Weigh 50 mg of homogenized, dried mushroom powder into a microcentrifuge tube.

  • Add 1.5 mL of methanol (B129727).

  • Vortex for 30 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a new tube.

  • Dry the supernatant under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in 1 mL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II LC or equivalent.

  • Column: Agilent Infinity Lab Poroshell 120 EC-C18 (2.7 μm, 2.1 × 100 mm) or equivalent.

  • Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) with 0.01% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • MS System: Agilent 6470 Triple Quadrupole MS/MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Psilocybin: Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation).

    • Psilocin: Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation).

LC-MS_MS_Workflow_Mushrooms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenized Mushroom Homogenized Mushroom Extraction Methanol Extraction Homogenized Mushroom->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Drying Drying Supernatant Collection->Drying Reconstitution Reconstitution Drying->Reconstitution Filtration Filtration Reconstitution->Filtration HPLC Vial HPLC Vial Filtration->HPLC Vial LC Separation LC Separation HPLC Vial->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

Workflow for LC-MS/MS analysis of mushrooms.
Protocol 2: LC-MS/MS Analysis of Psilocin in Human Plasma

This protocol outlines a method for the determination of psilocin in human plasma samples.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., psilocin-d10).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an HPLC vial for analysis.

2. LC-MS/MS Conditions

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 2% B

    • 0.5-3.0 min: 2-98% B

    • 3.0-3.5 min: 98% B

    • 3.5-3.6 min: 98-2% B

    • 3.6-5.0 min: 2% B

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • MS System: Waters Xevo TQ-S or equivalent.

  • Ionization Mode: ESI, Positive.

  • MRM Transitions:

    • Psilocin: Precursor ion > Product ion (specific m/z values to be optimized).

    • Internal Standard (e.g., psilocin-d10): Precursor ion > Product ion (specific m/z values to be optimized).

LC-MS_MS_Workflow_Plasma cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Sample Plasma Sample Protein Precipitation Methanol Precipitation Plasma Sample->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Drying Drying Supernatant Collection->Drying Reconstitution Reconstitution Drying->Reconstitution HPLC Vial HPLC Vial Reconstitution->HPLC Vial LC Separation LC Separation HPLC Vial->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis

Workflow for LC-MS/MS analysis of plasma.

Conclusion

The analytical methods described provide robust and sensitive means for the detection and quantification of key this compound metabolites. The choice of method will depend on the specific research question, the matrix being analyzed, and the available instrumentation. Proper validation of these methods is essential to ensure accurate and reliable results in research, clinical, and drug development settings. Further research into the metabolic fate of this compound may reveal additional metabolites of interest, necessitating the development of new and expanded analytical protocols.

References

Troubleshooting & Optimization

Technical Support Center: 4-Hydroxy-L-tryptophan Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-L-tryptophan.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the chemical synthesis of this compound?

A1: The chemical synthesis of this compound, particularly through methods involving the hydroxylation of L-tryptophan (e.g., using Fenton or Udenfriend reagents), is susceptible to the formation of several side products. The most prevalent of these are other positional isomers of hydroxytryptophan, including 5-Hydroxy-L-tryptophan, 6-Hydroxy-L-tryptophan, and 7-Hydroxy-L-tryptophan. Additionally, oxidation of the pyrrole (B145914) ring can lead to the formation of oxindole-3-alanine and N-formylkynurenine.[1] Under certain conditions, such as gamma-radiolysis, dimerization and polymerization of tryptophan radicals can also occur, leading to colored impurities.[1]

Q2: How does enzymatic synthesis differ from chemical synthesis in terms of side product formation?

A2: Enzymatic synthesis, utilizing enzymes like tryptophan hydroxylase or engineered phenylalanine hydroxylase, offers significantly higher selectivity compared to chemical methods.[2] This high specificity drastically reduces the formation of positional isomers of hydroxytryptophan. However, side products in enzymatic synthesis can still arise from the metabolic activities of the host organism (e.g., E. coli), leading to impurities that need to be removed during downstream processing.[3] Degradation of the starting material or the product by other endogenous enzymes can also contribute to the impurity profile.

Q3: Are there any quantitative estimates for the distribution of hydroxytryptophan isomers in chemical synthesis?

A3: Yes, studies on the chemical hydroxylation of tryptophan have provided approximate distributions of the resulting isomers. When using systems that generate hydroxyl radicals, the proportion of 4-, 5-, 6-, and 7-hydroxy-derivatives of tryptophan is found to be approximately 4:2:2:3, respectively.[1] This indicates that while this compound is a major product, a significant portion of the reaction mixture will consist of other isomers that need to be separated.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound and Presence of Multiple Isomers
  • Symptom: HPLC analysis of the crude reaction mixture shows multiple peaks with similar retention times to the desired product, and the peak corresponding to this compound is smaller than expected.

  • Probable Cause: Lack of regioselectivity in the chemical hydroxylation reaction. The hydroxyl radical attacks multiple positions on the indole (B1671886) ring of tryptophan.[1]

  • Solution:

    • Optimize Reaction Conditions: While achieving perfect selectivity is challenging in classical chemical hydroxylation, fine-tuning reaction parameters such as temperature, pH, and the ratio of reagents can influence the isomer distribution to some extent.

    • Employ a Different Synthetic Strategy: Consider enzymatic synthesis if high purity of the 4-hydroxy isomer is critical. Engineered enzymes can provide exquisite control over the position of hydroxylation.[2]

    • Implement an Effective Purification Strategy: Focus on chromatographic separation techniques to isolate the desired 4-hydroxy isomer from the other positional isomers.

Issue 2: Presence of Colored Impurities in the Product
  • Symptom: The isolated product has a yellowish or brownish tint.

  • Probable Cause: Formation of N-formylkynurenine or polymerization products. N-formylkynurenine is a known colored byproduct of tryptophan oxidation.[1] Polymerization of tryptophan radicals can also lead to colored impurities.[1]

  • Solution:

    • Control Oxygen Exposure: The presence of dioxygen can increase the yield of N-formylkynurenine.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize the formation of this side product.

    • Purification: Activated carbon treatment can be effective in removing some colored impurities. Recrystallization is another key step to improve the purity and color of the final product.

Issue 3: Difficulty in Separating this compound from Other Isomers
  • Symptom: Co-elution of hydroxytryptophan isomers during HPLC analysis or purification.

  • Probable Cause: The structural similarity of the isomers makes them challenging to separate.

  • Solution:

    • Optimize HPLC Method: Develop a robust HPLC method specifically for the separation of hydroxytryptophan isomers. This may involve experimenting with different stationary phases (e.g., C18, phenyl-hexyl), mobile phase compositions (e.g., acetonitrile (B52724)/water or methanol/water with modifiers like formic acid or trifluoroacetic acid), and gradient profiles.

    • Preparative Chromatography: For purification, utilize preparative HPLC or column chromatography with a high-resolution stationary phase. Careful fraction collection based on the HPLC profile of the crude mixture is essential.

Data Presentation

Table 1: Common Side Products in the Chemical Synthesis of this compound

Side Product FamilySpecific CompoundsFormation Pathway
Positional Isomers 5-Hydroxy-L-tryptophan, 6-Hydroxy-L-tryptophan, 7-Hydroxy-L-tryptophanHydroxyl radical attack on the benzene (B151609) ring of the indole nucleus.[1]
Oxidation Products Oxindole-3-alanine, N-formylkynurenineHydroxyl radical attack on the pyrrole ring of the indole nucleus.[1]
Polymerization Products Dimerization and polymerization productsRadical-mediated coupling of tryptophan molecules.[1]

Table 2: Approximate Distribution of Hydroxytryptophan Isomers in Chemical Synthesis

IsomerRelative Proportion
This compound4
5-Hydroxy-L-tryptophan2
6-Hydroxy-L-tryptophan2
7-Hydroxy-L-tryptophan3
Data from chemical hydroxylation studies of tryptophan.[1]

Experimental Protocols

Protocol 1: General Procedure for Chemical Hydroxylation of L-Tryptophan (Udenfriend System)
  • Reaction Setup: Dissolve L-tryptophan in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

  • Reagent Preparation: Prepare fresh solutions of a ferrous salt (e.g., FeSO₄·7H₂O), EDTA, and ascorbic acid.

  • Reaction Initiation: Add the ferrous salt-EDTA complex and ascorbic acid to the tryptophan solution.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature and open to the air to allow for oxygen incorporation.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC.

  • Quenching: Once the reaction has reached the desired conversion, quench it by adding a chelating agent or adjusting the pH.

  • Work-up: Proceed with the purification protocol to isolate this compound.

Protocol 2: Purification of this compound by Preparative HPLC
  • Sample Preparation: Dissolve the crude reaction mixture in the mobile phase. Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Column: Use a preparative reverse-phase C18 column.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is commonly used.

  • Gradient Elution: Start with a high percentage of the aqueous phase and gradually increase the percentage of the organic phase to elute the compounds. The exact gradient profile will need to be optimized based on the separation achieved in analytical HPLC.

  • Fraction Collection: Collect fractions based on the UV chromatogram. Fractions corresponding to the peak of this compound should be collected.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC to confirm the purity of each fraction.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Side_Product_Formation Tryptophan L-Tryptophan Hydroxylation Chemical Hydroxylation (e.g., Fenton Reagent) Tryptophan->Hydroxylation Product This compound (Desired Product) Hydroxylation->Product Major Pathway Isomers Isomeric Side Products (5-, 6-, 7-OH-Tryptophan) Hydroxylation->Isomers Side Pathway Oxidation Oxidative Side Products (Oxindole-3-alanine, N-formylkynurenine) Hydroxylation->Oxidation Side Pathway Polymerization Polymerization Products Hydroxylation->Polymerization Side Pathway

Caption: Chemical hydroxylation of L-Tryptophan leading to the desired product and common side products.

Troubleshooting_Workflow Start Start: Crude Product Analysis (HPLC) CheckPurity Is Purity of 4-OH-Trp Acceptable? Start->CheckPurity End End: High Purity Product CheckPurity->End Yes ImpurityID Identify Major Impurities CheckPurity->ImpurityID No Isomers Positional Isomers Detected ImpurityID->Isomers Oxidation Oxidation/Color Impurities Detected ImpurityID->Oxidation PrepHPLC Action: Preparative HPLC Isomers->PrepHPLC ActivatedCarbon Action: Activated Carbon & Recrystallization Oxidation->ActivatedCarbon PrepHPLC->Start Re-analyze ActivatedCarbon->Start Re-analyze

Caption: A logical workflow for troubleshooting common impurities in this compound synthesis.

References

Technical Support Center: Stabilizing 5-Hydroxy-L-tryptophan (5-HTP) in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of 5-Hydroxy-L-tryptophan (5-HTP) in solution.

Frequently Asked Questions (FAQs)

Q1: My 5-HTP solution has turned yellow/brown. What is causing this discoloration?

A1: The discoloration of your 5-HTP solution is a common indicator of oxidation. The indole (B1671886) ring of the 5-HTP molecule is susceptible to oxidation, which can be initiated by factors such as exposure to atmospheric oxygen, light, elevated temperatures, and the presence of metal ions. This process can lead to the formation of colored degradation products. To minimize discoloration, it is crucial to handle and store your 5-HTP solutions under conditions that prevent oxidation.

Q2: What are the primary degradation products of 5-HTP in solution?

A2: Oxidation of the indole ring in 5-HTP can lead to the formation of several degradation products, including N-formylkynurenine and kynurenine.[1] The appearance of new peaks in your HPLC chromatogram, typically eluting earlier than the parent 5-HTP peak, can be an indication of their presence.

Q3: How does pH affect the stability of 5-HTP solutions?

A3: The pH of the solution is a critical factor in maintaining the stability of 5-HTP. Aqueous solutions of 5-HTP are more stable at a low pH.[2][3] It is advisable to maintain a slightly acidic pH, around 6-7, to minimize degradation.[1] Higher pH levels can accelerate the rate of oxidation.

Q4: What are the recommended storage conditions for 5-HTP solutions?

A4: To ensure the long-term stability of your 5-HTP solutions, it is recommended to:

  • Store at low temperatures: For short-term storage, 2-8°C is suitable. For long-term storage, freezing at -20°C or -80°C is recommended.

  • Protect from light: Store solutions in amber vials or wrap them in aluminum foil to prevent photo-oxidation.

  • Deoxygenate solvents: Use solvents that have been deoxygenated by sparging with an inert gas like nitrogen or argon.

  • Use antioxidants: The addition of antioxidants can significantly inhibit oxidative degradation.

Q5: What are the most effective antioxidants for stabilizing 5-HTP solutions?

A5: Several antioxidants can be used to prevent the oxidation of 5-HTP in solution. The most commonly recommended are:

  • Ascorbic acid (Vitamin C): A potent antioxidant that can scavenge free radicals.

  • Sodium metabisulfite: Often used in pharmaceutical formulations to prevent oxidation.[2]

  • Ethylenediaminetetraacetic acid (EDTA): A chelating agent that sequesters metal ions, which can catalyze oxidation reactions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Solution Discoloration (Yellowing/Browning) Oxidation of the 5-HTP molecule.1. Prepare fresh solutions using deoxygenated solvents.2. Add an antioxidant such as ascorbic acid or sodium metabisulfite.3. Store the solution in amber vials or protected from light.4. Ensure the pH of the solution is slightly acidic (pH 6-7).5. Store at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term).
Appearance of Extra Peaks in HPLC Analysis Formation of degradation products due to oxidation.1. Confirm the identity of the extra peaks by performing a forced degradation study on a fresh sample and comparing the chromatograms.2. Optimize storage and handling conditions as described above to minimize further degradation.3. Use a validated stability-indicating HPLC method to accurately quantify 5-HTP in the presence of its degradants.
Inconsistent Experimental Results Degradation of the 5-HTP stock solution.1. Prepare fresh stock solutions more frequently.2. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.3. Re-validate the concentration of your stock solution before each experiment using a freshly prepared standard.

Data Presentation

Table 1: Factors Influencing the Stability of 5-HTP in Solution

Factor Condition Promoting Degradation Condition Promoting Stability Reference
pH High pH (alkaline)Low pH (slightly acidic, pH 6-7)[1][2][3]
Temperature Elevated temperaturesLow temperatures (2-8°C, -20°C, -80°C)[4]
Light Exposure to UV and visible lightStorage in amber vials or protected from light[2]
Oxygen Presence of atmospheric oxygenUse of deoxygenated solvents, purging with inert gas[2]
Metal Ions Presence of transition metal ionsAddition of a chelating agent (e.g., EDTA)

Table 2: Recommended Antioxidants for 5-HTP Solutions

Antioxidant Typical Concentration Range Mechanism of Action
Ascorbic Acid 0.01% - 0.1% (w/v)Free radical scavenger.
Sodium Metabisulfite 0.01% - 0.1% (w/v)Oxygen scavenger.[5]
EDTA 0.01% - 0.1% (w/v)Chelates metal ions that catalyze oxidation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized 5-HTP Stock Solution

  • Deoxygenate the Solvent: Take a suitable volume of high-purity water or buffer (e.g., phosphate (B84403) buffer, pH 6.5) and sparge with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

  • Add Antioxidants (Optional but Recommended):

    • For solutions prone to oxidation, add a suitable antioxidant. For example, for a 100 mL solution, you can add:

      • 10 mg of Ascorbic Acid (to a final concentration of 0.01%)

      • OR 10 mg of Sodium Metabisulfite (to a final concentration of 0.01%)

      • AND/OR 10 mg of EDTA (to a final concentration of 0.01%)

  • Dissolve 5-HTP: Weigh the required amount of 5-HTP and dissolve it in the deoxygenated, antioxidant-containing solvent. Mix gently until fully dissolved.

  • Sterile Filtration (if required): If a sterile solution is needed, filter it through a 0.22 µm sterile filter.

  • Storage: Aliquot the solution into single-use amber vials, purge the headspace with inert gas, and store at -20°C or -80°C.

Protocol 2: Stability-Indicating HPLC Method for 5-HTP

This method can be used to separate 5-HTP from its potential degradation products.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of 0.1% (v/v) phosphoric acid in water (Solvent A) and acetonitrile (B52724) (Solvent B) in a ratio of 93:7 (v/v).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection Wavelength: 275 nm.[1]

    • Injection Volume: 20 µL.

    • Column Temperature: 45°C.

  • Sample Preparation:

    • Dilute the 5-HTP solution to be analyzed with the mobile phase to a suitable concentration (e.g., 10-100 µg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Forced Degradation Study (to validate the stability-indicating nature of the method):

    • Acid Hydrolysis: Treat a 5-HTP solution with 0.1 M HCl at 60°C for 2 hours.[1]

    • Base Hydrolysis: Treat a 5-HTP solution with 0.1 M NaOH at room temperature for 2 hours.

    • Oxidative Degradation: Treat a 5-HTP solution with 3% hydrogen peroxide at room temperature for 24 hours.[2]

    • Analyze the stressed samples using the HPLC method to ensure that the degradation products are well-separated from the parent 5-HTP peak.

Visualizations

Oxidation_Pathway cluster_factors Initiating Factors Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation Light Light Light->Oxidation Heat Heat Heat->Oxidation Metal_Ions Metal_Ions Metal_Ions->Oxidation High_pH High_pH High_pH->Oxidation 5-HTP_Solution 5-HTP_Solution 5-HTP_Solution->Oxidation Degradation_Products Degradation Products (e.g., Kynurenine) Oxidation->Degradation_Products Discoloration Discoloration Degradation_Products->Discoloration Loss_of_Activity Loss_of_Activity Degradation_Products->Loss_of_Activity

Caption: Factors leading to the oxidation of 5-HTP in solution.

Troubleshooting_Workflow start 5-HTP Solution Shows Signs of Degradation check_color Is the solution discolored? start->check_color check_hplc Are there extra peaks in the HPLC chromatogram? check_color->check_hplc No prepare_fresh Prepare fresh solution using deoxygenated solvents. check_color->prepare_fresh Yes run_forced_degradation Run a forced degradation study to confirm degradation products. check_hplc->run_forced_degradation Yes end Stable 5-HTP Solution check_hplc->end No add_antioxidant Add antioxidant (e.g., Ascorbic Acid, Sodium Metabisulfite). prepare_fresh->add_antioxidant protect_light Store in amber vials and protect from light. add_antioxidant->protect_light control_ph_temp Control pH (6-7) and store at low temperature. protect_light->control_ph_temp control_ph_temp->end optimize_storage Optimize storage and handling protocols. run_forced_degradation->optimize_storage optimize_storage->end

Caption: Troubleshooting workflow for 5-HTP solution degradation.

References

Technical Support Center: Improving the Yield of 4-Hydroxy-L-tryptophan Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges in the enzymatic synthesis of 4-Hydroxy-L-tryptophan (4-HTP) and enhance production yields.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary enzymatic routes for this compound (4-HTP) synthesis?

There are two primary enzymatic strategies for producing 4-HTP. The most common approach is the direct hydroxylation of L-tryptophan using a hydroxylase enzyme.[1][2] A second route involves the condensation of 4-hydroxyindole (B18505) and L-serine, catalyzed by the β-subunit of tryptophan synthase (TrpB).[3][4]

Q2: My 4-HTP yield is low. What are the most common limiting factors?

Low yields in 4-HTP synthesis typically stem from three key areas:

  • Enzyme Activity: The catalytic efficiency and specificity of the hydroxylase enzyme are often the primary bottleneck.

  • Precursor & Cofactor Availability: Insufficient supply of the L-tryptophan substrate or the essential tetrahydrobiopterin (B1682763) (BH4) cofactor can limit the reaction rate.[5]

  • Reaction Conditions & Stability: Sub-optimal pH, temperature, or the instability of the enzyme and product can negatively impact overall yield.[6]

Q3: How can I improve the activity and specificity of my hydroxylase enzyme?

Protein engineering is a critical strategy for enhancing enzyme performance. Key methods include:

  • Site-Directed Mutagenesis: Altering specific amino acid residues in the enzyme's active site can shift substrate preference. For example, mutating bacterial aromatic amino acid hydroxylases (AAAHs), which naturally prefer phenylalanine, can dramatically increase their activity towards tryptophan.[7]

  • Directed Evolution: This technique involves creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved activity and stability.[7][8]

Q4: The precursor, L-tryptophan, seems to be the bottleneck. How can I increase its intracellular availability in whole-cell systems?

Metabolic engineering of the host organism (e.g., E. coli) can significantly boost the intracellular pool of L-tryptophan. Effective strategies include:

  • Deregulation of the Tryptophan Operon: Introducing mutations in key enzymes like DAHP synthase (aroG) and anthranilate synthase (trpE) can relieve feedback inhibition, preventing the pathway from shutting down as tryptophan accumulates.[7]

  • Blocking Competing Pathways: Deleting genes for pathways that divert precursors away from tryptophan synthesis can improve yield. For instance, knocking out the L-tryptophan transporter gene (tnaA) prevents tryptophan degradation.[1][9]

  • Overexpression of Rate-Limiting Enzymes: Increasing the expression of enzymes at critical points can enhance the carbon flow towards tryptophan synthesis.[7]

Q5: The required cofactor (BH4) is expensive. What are the strategies for an efficient cofactor supply?

Since the pterin (B48896) cofactor, typically tetrahydrobiopterin (BH4), is costly to supply externally, engineered strains are often equipped with a cofactor regeneration system.[1] This involves introducing enzymes like dihydropteridine reductase (DHPR) and pterin-4α-carbinolamine dehydratase (PCD) that recycle the oxidized cofactor back to its active form, ensuring a continuous supply for the hydroxylation reaction. Some systems engineer the use of endogenous cofactors like tetrahydromonapterin (MH4) coupled with a foreign recycling mechanism to avoid adding external cofactors altogether.[10][11]

Q6: What are the optimal reaction conditions (pH, temperature) for the enzymatic synthesis?

Optimal conditions are enzyme and host-dependent but generally fall within a specific range. For whole-cell bioconversions, a pH between 6.5 and 8.0 is often optimal.[7][12] The ideal temperature for synthesis using enzymes from mesophilic organisms like E. coli is typically between 30°C and 40°C.[13] Each specific enzyme and engineered strain should be characterized to determine its unique optimal conditions.

Q7: I'm observing a decrease in reaction rate over time. Could this be enzyme instability or inhibition?

A decreasing reaction rate can be attributed to several factors:

  • Enzyme Instability: Tryptophan hydroxylase can be unstable, with a tendency to aggregate and precipitate during purification and use.[6] Adding stabilizing agents like glycerol (B35011) can sometimes mitigate this.[6]

  • Substrate Inhibition: High concentrations of the L-tryptophan substrate can sometimes inhibit the enzyme, a phenomenon observed in about 25% of all known enzymes.[14] This occurs when substrate molecules bind to the enzyme in a non-productive way, slowing the reaction.[14][15]

  • Product Inhibition: The accumulation of the product, 4-HTP, may also inhibit enzyme activity.

  • Cofactor or Co-substrate Depletion: The reaction can slow down if oxygen or the reduced cofactor (BH4) becomes limited.

Part 2: Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common issues encountered during 4-HTP synthesis experiments.

Troubleshooting Logic for Low 4-HTP Yield start Problem: Low or No 4-HTP Yield check_enzyme Is the hydroxylase enzyme active? start->check_enzyme check_precursor Is L-tryptophan precursor available? check_enzyme->check_precursor  Yes solution_enzyme Solution: - Verify protein expression (SDS-PAGE). - Perform in vitro activity assay. - Consider enzyme engineering. check_enzyme->solution_enzyme No check_cofactor Is the cofactor (BH4) supply sufficient? check_precursor->check_cofactor  Yes solution_precursor Solution: - Measure intracellular Trp levels. - Implement metabolic engineering (e.g., knockout tnaA). - Supplement with external Trp. check_precursor->solution_precursor No check_conditions Are reaction conditions (pH, temp, O2) optimal? check_cofactor->check_conditions  Yes solution_cofactor Solution: - Verify expression of regeneration enzymes. - Assay cofactor regeneration activity. - Add external cofactor. check_cofactor->solution_cofactor No check_inhibition Is there evidence of substrate/product inhibition? check_conditions->check_inhibition  Yes solution_conditions Solution: - Optimize pH, temperature, and aeration. - Ensure adequate mixing. check_conditions->solution_conditions No solution_inhibition Solution: - Perform kinetic analysis at varied substrate concentrations. - Implement a fed-batch strategy to maintain low substrate levels. check_inhibition->solution_inhibition Yes

Caption: A decision tree for troubleshooting low 4-HTP yield.

Part 3: Data Presentation

Table 1: Comparison of Engineered Hydroxylases for 5-HTP Production*

Note: 5-HTP (5-Hydroxy-L-tryptophan) is an isomer of 4-HTP. The engineering strategies and reported yields are highly relevant and analogous for the synthesis of 4-HTP.

Enzyme VariantHost OrganismPrecursorCofactor SystemProduct Titer (g/L)Reference
Engineered hTPHE. coliL-Tryptophan (2 g/L)BH4 Synthesis & Regeneration1.24[2]
CtAAAH-W192FE. coliL-Tryptophan (5 mM)BH4 Regeneration~0.55 (2.5 mM)[2]
Engineered PAHE. coliGlucoseMH4 Synthesis & Regeneration1.61[2]
Engineered hTPH2 (MT10)In vitroL-Tryptophan (50 mM)BH4 (external)~9.8 (44.5 mM)[16]
Engineered XcPAHE. coliGlucoseMH4 Synthesis & Regeneration13.9[9]
Table 2: Optimized Reaction Conditions for Whole-Cell Bioconversion
ParameterOptimal RangeRationaleReference
pH 6.5 - 8.0Balances enzyme activity with cellular health. The optimum for one whole-cell system was found to be 7.0-8.0.[7][12]
Temperature 30 - 40 °CMaximizes enzyme activity without causing significant thermal stress to the host cells or enzyme denaturation.[13]
Dissolved Oxygen (DO) > 20%The hydroxylation reaction is oxygen-dependent; maintaining sufficient DO is crucial for the reaction and cell viability.[2][17]
L-Tryptophan 1 - 10 g/LSubstrate concentration needs to be high enough for efficient conversion but low enough to avoid potential substrate inhibition.[2][10]

Part 4: Experimental Protocols & Visualizations

Enzymatic Synthesis & Optimization Workflow

The overall process for developing and optimizing the enzymatic synthesis of 4-HTP involves several key stages, from enzyme selection and engineering to process scale-up.

cluster_0 Phase 1: Biocatalyst Development cluster_1 Phase 2: Strain Engineering (Whole-Cell) cluster_2 Phase 3: Process Optimization cluster_3 Phase 4: Downstream Processing a1 Select Hydroxylase (e.g., TPH, PAH) a2 Protein Engineering (Mutagenesis, Directed Evolution) a1->a2 a3 Screen for Improved Activity & Specificity a2->a3 b1 Overexpress Engineered Hydroxylase a3->b1 b2 Integrate Cofactor Regeneration Pathway b1->b2 b3 Metabolic Engineering (Increase Trp, Block Byproducts) b2->b3 c1 Optimize Reaction Conditions (pH, Temp, Aeration) b3->c1 c2 Develop Fed-Batch Strategy c1->c2 c3 Scale-up Fermentation c2->c3 d1 Cell Separation c3->d1 d2 Product Purification (e.g., Chromatography) d1->d2 d3 Crystallization & Drying d2->d3

Caption: General workflow for optimizing 4-HTP production.

Protocol 1: General Protocol for Whole-Cell Bioconversion of L-Tryptophan to 4-HTP

This protocol provides a generalized procedure for a lab-scale, whole-cell biocatalytic conversion.

  • Strain Cultivation:

    • Inoculate a single colony of the engineered E. coli strain (harboring the hydroxylase and cofactor regeneration pathways) into 5 mL of LB medium with appropriate antibiotics.

    • Incubate overnight at 37°C with shaking (220 rpm).

    • Use the overnight culture to inoculate 100 mL of fermentation medium in a 500 mL shake flask.

    • Grow the cells at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction of Gene Expression:

    • Induce the expression of the target enzymes by adding an appropriate inducer (e.g., 0.1-1.0 mM IPTG).

    • Reduce the temperature to a range of 20-30°C and continue to incubate for 12-16 hours to allow for proper protein folding and expression.

  • Bioconversion Reaction:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).

    • Wash the cell pellet once with a reaction buffer (e.g., 100 mM HEPES-NaOH, pH 7.5).

    • Resuspend the cells in the reaction buffer to a desired final cell density (e.g., OD600 of 20-50).

    • Add the L-tryptophan substrate to a final concentration of 1-5 g/L.

    • If required, add FeSO4 to a final concentration of ~0.1 mM.

    • Incubate the reaction mixture at the optimal temperature (e.g., 35°C) with vigorous shaking for aeration.

  • Monitoring and Analysis:

    • Take samples periodically (e.g., every 2-4 hours).

    • Centrifuge the samples to pellet the cells and collect the supernatant.

    • Analyze the concentration of L-tryptophan and 4-HTP in the supernatant using HPLC (see Protocol 3).

Protocol 2: Enzymatic Synthesis Pathway of this compound

The core of the synthesis is the hydroxylation of L-tryptophan, which is dependent on a pterin cofactor that must be continuously regenerated.

trp L-Tryptophan enzyme Tryptophan Hydroxylase (TPH) or Engineered PAH trp->enzyme htp This compound enzyme->htp h2o H2O enzyme->h2o qbh2 q-BH2 (oxidized) enzyme->qbh2 o2 O2 o2->enzyme fe2 Fe2+ fe2->enzyme bh4 BH4 (reduced) bh4->enzyme regeneration Cofactor Regeneration (PCD, DHPR) qbh2->regeneration To be recycled regeneration->bh4 Regenerated nadp NADP+ regeneration->nadp nadph NADPH + H+ nadph->regeneration

Caption: The enzymatic hydroxylation of tryptophan to 4-HTP.

Protocol 3: HPLC Method for Quantification of 4-HTP and L-Tryptophan

This protocol outlines a standard reverse-phase HPLC method for separating and quantifying the substrate and product.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) or Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 40% B

    • 15-17 min: Linear gradient from 40% to 95% B

    • 17-19 min: Hold at 95% B

    • 19-20 min: Linear gradient from 95% to 5% B

    • 20-25 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the reaction supernatant with Mobile Phase A to fall within the linear range of the standard curve. Filter through a 0.22 µm syringe filter before injection.

  • Quantification: Create a standard curve for both L-tryptophan and 4-HTP using known concentrations to calculate the concentrations in the experimental samples.

References

"troubleshooting low solubility of 4-Hydroxy-L-tryptophan in aqueous buffers"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the low solubility of 4-Hydroxy-L-tryptophan in aqueous buffers. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered when preparing solutions of this compound.

Q1: My this compound is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4). What are the initial steps I should take?

A1: Low solubility in neutral aqueous buffers is a known characteristic of tryptophan and its derivatives. The solubility of L-tryptophan, a closely related compound, is significantly influenced by pH and temperature.[1][2] Initially, ensure you are using a high-purity reagent and fresh, high-quality water or buffer. Mechanical agitation is the first step; try vigorous vortexing or stirring for an extended period. If solubility remains low, proceed to the following troubleshooting steps.

Q2: I've tried vigorous stirring, but the compound remains a suspension. What is the next step?

A2: The next step is to modify the pH of your solution. The solubility profile of tryptophan and its derivatives is typically "U" shaped, with the lowest solubility at the isoelectric point and significantly higher solubility in acidic or alkaline conditions.[3]

  • Acidification: Carefully add a small amount of dilute acid (e.g., 1 M HCl) dropwise to your suspension while stirring. For L-tryptophan, solubility dramatically increases at a pH below 2.5.[1]

  • Alkalinization: Alternatively, add a small amount of dilute base (e.g., 1 M NaOH) dropwise. L-tryptophan's solubility also increases significantly at a pH above 9.5.[1]

Once the compound is dissolved, you can adjust the pH back to your desired experimental range, but be aware that it may precipitate out if the concentration is too high for the final pH.

Q3: Can I heat the solution to improve solubility?

A3: Yes, gentle heating can significantly improve the solubility of this compound. For most endothermic substances, an increase in temperature leads to an increase in solubility.[4] Studies on L-tryptophan show a clear trend of increasing solubility with higher temperatures.[2][5]

  • Procedure: Warm the solution gently (e.g., to 40-50°C) in a water bath while stirring.[5]

  • Caution: Do not boil the solution, as excessive heat can cause degradation of the tryptophan indole (B1671886) ring.[6][7] Always allow the solution to cool to room temperature before use in experiments, and check for any precipitation upon cooling.

Q4: My solution has turned yellow or brown after attempting to dissolve the compound. What does this mean?

A4: A yellow or brown discoloration is a common indicator of degradation.[8] The indole ring in tryptophan derivatives is susceptible to oxidation, which can be accelerated by exposure to light (photodegradation), high temperatures, high pH, and the presence of reactive oxygen species.[6][7][8]

  • Cause: This color change is often due to the formation of oxidation products like kynurenine.[8]

  • Recommendation: It is strongly advised to discard the colored solution and prepare a fresh one. To prevent this, protect your compound and solutions from light by using amber vials or wrapping containers in foil, and avoid excessive heat.[8]

Q5: I successfully dissolved the compound, but a precipitate formed in my stock solution after storage. How can I prevent this?

A5: Precipitation upon storage, especially at lower temperatures (e.g., 4°C), indicates that the solution is supersaturated at that temperature.

  • Storage: For long-term stability, it is recommended to store stock solutions at -20°C or -80°C.[8]

  • Aliquoting: To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use vials before freezing.[8]

  • Re-dissolving: If a precipitate forms upon thawing, you may need to gently warm and vortex the solution to redissolve the compound before use.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Start: Low Solubility of This compound agitate 1. Mechanical Agitation (Vortex / Stir) start->agitate check1 Is it dissolved? agitate->check1 ph_adjust 2. Adjust pH (Add dilute HCl or NaOH) check1->ph_adjust No success Success: Compound Dissolved Store properly (aliquot, freeze) check1->success Yes check2 Is it dissolved? ph_adjust->check2 degradation Observe for Degradation (Color change to yellow/brown) If observed, discard and restart. ph_adjust->degradation heat 3. Gentle Heating (40-50°C with stirring) check2->heat No check2->success Yes check3 Is it dissolved? heat->check3 heat->degradation cosolvent 4. Consider Co-solvent (e.g., DMSO, PEG300) check3->cosolvent No check3->success Yes check4 Is it dissolved? cosolvent->check4 check4->success Yes failure Issue Persists: - Re-evaluate required concentration - Check compound purity check4->failure No

Caption: A step-by-step workflow for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the solubility of this compound?

A1: The primary factors are pH, temperature, and the polarity of the solvent.[4][9] As an amino acid, this compound is zwitterionic, meaning its charge state and, consequently, its solubility are highly dependent on the pH of the aqueous solution.[1] Solubility is generally lowest at the isoelectric point and increases in more acidic or basic conditions.[3] Temperature also plays a crucial role, with solubility typically increasing as the temperature rises.[2]

Factors Influencing Solubility Diagram```dot

Factors center This compound Solubility ph Solution pH center->ph Affects ionization state temp Temperature center->temp Affects dissolution thermodynamics solvent Solvent System (Polarity / Co-solvents) center->solvent 'Like dissolves like' principle stability Compound Stability (Degradation) center->stability Degradation products may have different solubility

Caption: Factors leading to the degradation of the indole ring.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol describes a general method for dissolving this compound in an aqueous buffer, incorporating pH and heat adjustments.

  • Initial Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Suspension: Add approximately 80% of the final desired volume of aqueous buffer (e.g., Phosphate-Buffered Saline, Tris-HCl).

  • Mechanical Agitation: Vortex or stir the suspension vigorously for 5-10 minutes at room temperature.

  • pH Adjustment (if necessary): If the compound is not dissolved, check the pH. Slowly add 1 M HCl or 1 M NaOH dropwise while continuously stirring until the solid dissolves. Monitor the pH closely. A pH below 2.5 or above 9.5 is often effective for the parent compound, L-tryptophan. 5[1]. Gentle Heating (if necessary): If solubility is still limited, place the vial in a water bath set to 40-50°C. Continue stirring until the solution is clear. 6. Final Steps:

    • Remove the solution from the heat and allow it to cool to room temperature.

    • If you adjusted the pH away from your target, carefully back-titrate to the desired final pH. Be aware that precipitation may occur if the solution is supersaturated at the final pH.

    • Add the buffer to reach the final desired volume.

    • Sterile-filter the solution using a 0.22 µm filter if required for your application.

    • Store immediately in light-protected aliquots at -20°C or -80°C.

[8]#### Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general stability-indicating HPLC method for quantifying this compound, adapted from methods for tryptophan and its derivatives.

[8][10]1. Chromatographic Conditions:

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). [10] * Mobile Phase A: Water with 0.1% formic acid or 0.1% phosphoric acid. [8][10] * Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% phosphoric acid. [8][10] * Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase over 15-20 minutes to elute the compound and any potential degradation products.
  • Flow Rate: 0.8 - 1.0 mL/min. [10] * Column Temperature: 30 - 45°C. [8][10] * Detection Wavelength: Monitor at the UV absorbance maximum of the indole ring, typically around 275-280 nm. [8][10] * Injection Volume: 10 - 20 µL. 2[8][10]. Quantification:
  • Prepare a calibration curve using certified analytical standards of this compound at several known concentrations.
  • Dilute your prepared solution to fall within the linear range of the calibration curve.
  • Integrate the peak area corresponding to this compound and determine the concentration by comparing it to the standard curve. The limit of quantification (LOQ) will depend on the specific system but is often in the low ng/mL to µg/mL range.

References

Technical Support Center: Optimizing Fermentation for 4-Hydroxy-L-tryptophan Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the microbial production of 4-Hydroxy-L-tryptophan (4-HTP). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for optimizing fermentation conditions.

Frequently Asked Questions (FAQs)

Q1: My 4-HTP yield is disappointingly low. What are the common bottlenecks in the biosynthesis pathway?

A1: Low yields in microbial 4-HTP production typically stem from one or more of the following bottlenecks:

  • Inefficient Tryptophan Hydroxylation: The enzymatic conversion of L-tryptophan to 4-HTP is a critical and often inefficient step. The hydroxylase enzyme may exhibit low activity or stability when expressed in a host like E. coli.[1]

  • Limited L-tryptophan Precursor Supply: The native L-tryptophan biosynthesis pathway in hosts such as E. coli is long and tightly regulated by feedback inhibition, which can lead to an insufficient intracellular pool of L-tryptophan.[2][3]

  • Cofactor Limitation: Tryptophan hydroxylases require a pterin (B48896) cofactor, such as tetrahydrobiopterin (B1682763) (BH4) or tetrahydromonapterin (MH4), for their function.[1] Most production hosts like E. coli do not naturally produce these cofactors.[1]

  • By-product Formation: Carbon flux can be diverted to unwanted pathways, particularly under high glucose conditions, leading to the formation of inhibitory by-products like acetate (B1210297).[1][4]

Q2: How can I improve the supply of the L-tryptophan precursor?

A2: To enhance the intracellular pool of L-tryptophan, consider the following strategies:

  • Deregulation of Key Enzymes: Relieve feedback inhibition by using mutated versions of key enzymes such as 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS, encoded by aroG) and anthranilate synthase (trpE).[2][3]

  • Overexpression of Pathway Genes: Increase the expression of genes in the tryptophan operon to channel more carbon flux towards tryptophan synthesis.[3]

  • Block Competing Pathways: Knock out genes involved in competing aromatic amino acid pathways (e.g., pheA for L-phenylalanine and tyrA for L-tyrosine) to direct precursors towards L-tryptophan.[5][6]

  • Genomic Integration: For a more stable production system, integrate the L-tryptophan biosynthesis pathway into the host genome to reduce the metabolic load from high-copy plasmids.[1]

Q3: What are the optimal fermentation conditions for maximizing 4-HTP production?

A3: Optimal fermentation conditions are strain-dependent, but general guidelines include:

  • pH: Maintain the pH between 6.5 and 7.2 to ensure optimal enzyme activity.[1][7] This can be controlled by the automated addition of bases like ammonium (B1175870) hydroxide.[2]

  • Temperature: A temperature range of 30°C to 37°C is generally effective for both cell growth and production.[8][9]

  • Dissolved Oxygen (DO): Maintain high DO levels (typically 25-35%) to boost the pentose (B10789219) phosphate (B84403) pathway, which supplies precursors and cofactors, and to reduce the formation of acetate.[2][8][9]

  • Glucose Feeding: Implement a fed-batch strategy with a controlled glucose feed to maintain a low concentration (e.g., 0.1–5 g/L) in the medium.[2][8] This prevents overflow metabolism and acetate accumulation.[8]

Q4: I suspect cofactor limitation is impacting my yield. How can I address this?

A4: Ensuring a sufficient supply of the necessary pterin cofactor is crucial. Key strategies include:

  • Heterologous Expression of Cofactor Biosynthesis Pathways: Since E. coli does not naturally produce cofactors like BH4, the entire biosynthetic and regeneration pathways must be introduced.[1]

  • Cofactor Regeneration: The pterin cofactor is oxidized during the hydroxylation reaction and must be regenerated. Co-expressing human pterin-4a-carbinolamine dehydratase (PCD) and dihydropteridine reductase (DHPR) establishes a critical recycling system.[1]

  • Boosting NAD(P)H Supply: The regeneration of the pterin cofactor requires NAD(P)H. Overexpressing enzymes like glucose dehydrogenase (gdh) can create an NAD(P)H regeneration module, improving cofactor recycling and subsequent 4-HTP production.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Biomass / Poor Cell Growth Acetate accumulation due to overflow metabolism.Implement a fed-batch strategy with controlled glucose feeding.[1] Knock out acetate synthesis pathways (e.g., pta-ackA).[1][4] Ensure high dissolved oxygen levels.[1]
Toxicity of 4-HTP or pathway intermediates.Use inducible promoters to separate the growth phase from the production phase.[1] Engineer efflux pumps to export the product.
High L-tryptophan, Low 4-HTP Inefficient tryptophan hydroxylase activity.Test different hydroxylase enzymes or perform protein engineering to improve activity and stability.[3]
Insufficient cofactor supply or regeneration.Co-express the complete cofactor biosynthesis and regeneration pathways.[1] Boost intracellular NAD(P)H levels.[1]
Significant By-product Formation (e.g., Acetate) High glucose concentration in the medium.Optimize the glucose feeding rate to prevent accumulation.[10]
Low dissolved oxygen levels.Increase aeration and agitation to maintain high DO.[1][8]
Active competing metabolic pathways.Delete genes responsible for by-product formation, such as those in the Pta-AckA pathway.[1][4]
Plasmid Instability / Loss of Production High metabolic burden from multiple plasmids.Integrate key pathways into the chromosome for greater stability.[1]
Use of high-copy number plasmids for all pathways.Balance the metabolic load by regulating the copy number of plasmids for different modules (e.g., lower copy for L-tryptophan synthesis, higher for hydroxylation).[11]

Data Presentation: Summary of Fermentation Parameters

The following table summarizes optimal fermentation parameters gathered from studies on L-tryptophan and 5-hydroxytryptophan (B29612) production, which are directly applicable to 4-HTP synthesis.

ParameterOptimal Range/ValueRationale
Temperature 30°C - 37°C[8][9]Balances enzyme activity and cell growth.
pH 6.5 - 7.2[1][7]Maximizes enzyme activity for the biosynthetic pathway.
Dissolved Oxygen (DO) 25% - 35%[2]Reduces acetate formation and enhances the pentose phosphate pathway.[8][9]
Glucose Concentration Maintained at < 5 g/L[2][8]Prevents overflow metabolism and accumulation of inhibitory by-products.

Experimental Protocols

Protocol 1: Fed-Batch Fermentation for 4-HTP Production

This protocol outlines a general fed-batch fermentation process in a 5-L bioreactor.

  • Seed Culture Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics.

    • Incubate at 37°C with shaking at 200-250 rpm for 8-12 hours.

    • Transfer the seed culture to 100 mL of fermentation seed medium in a 500 mL flask and incubate under the same conditions for 10-12 hours.

  • Bioreactor Setup and Inoculation:

    • Prepare the 5-L bioreactor with 3 L of initial fermentation medium. Autoclave and allow to cool.

    • Aseptically add required supplements, antibiotics, and any necessary inducers at their initial concentrations.

    • Inoculate the bioreactor with the 100 mL seed culture (approx. 3% v/v).

  • Fermentation Process Control:

    • Temperature: Control at 37°C.[2]

    • pH: Maintain at 7.0 by automatic addition of 25% (v/v) ammonium hydroxide.[2]

    • Dissolved Oxygen (DO): Maintain at >30% by adjusting agitation speed (e.g., 400-800 rpm) and sterile air flow rate.

    • Feeding: Once the initial glucose is depleted (indicated by a sharp increase in DO), start the fed-batch phase. Feed a concentrated glucose solution (e.g., 80% m/v) at a controlled rate to maintain a low glucose level in the fermenter.[2]

  • Induction:

    • If using an inducible promoter system, add the inducer (e.g., IPTG, arabinose) when the cell density (OD600) reaches a desired level (e.g., 20-30) to initiate the production phase.[2]

  • Sampling and Analysis:

    • Take samples aseptically at regular intervals (e.g., every 4 hours).

    • Measure OD600 for cell growth.

    • Centrifuge samples to separate supernatant and cell pellets.

    • Analyze supernatant for 4-HTP, L-tryptophan, and by-product concentrations using HPLC.

Visualizations

Biosynthetic Pathway and Engineering Strategy

4_HTP_Biosynthesis_Pathway Glucose Glucose G6P G6P Glucose->G6P Glycolysis Acetate Acetate Glucose->Acetate Overflow Metabolism PEP PEP G6P->PEP E4P E4P G6P->E4P PPP DAHP DAHP PEP->DAHP aroG tktA_ppsA ↑ tktA, ppsA (Precursor supply) PEP->tktA_ppsA E4P->DAHP aroG E4P->tktA_ppsA Chorismate Chorismate DAHP->Chorismate Shikimate Pathway aroG_fbr aroG_fbr (Feedback resistance) DAHP->aroG_fbr Anthranilate Anthranilate Chorismate->Anthranilate trpE OtherAAs L-Phe, L-Tyr Chorismate->OtherAAs Tryptophan L-Tryptophan Anthranilate->Tryptophan Trp Operon trpE_fbr trpE_fbr (Feedback resistance) Anthranilate->trpE_fbr HTP This compound Tryptophan->HTP Hydroxylation hydroxylase Tryptophan Hydroxylase + Cofactor Synthesis HTP->hydroxylase pta_ackA Δ pta-ackA (By-product removal) Acetate->pta_ackA pheA_tyrA Δ pheA, tyrA (Block competing path) OtherAAs->pheA_tyrA

Caption: Metabolic engineering strategies for 4-HTP production in E. coli.

Experimental Workflow for Strain Optimization

Experimental_Workflow start Start: Select Host Strain (e.g., E. coli W3110) genetic_mod Genetic Modification - Deregulate Trp pathway - Knockout by-product genes - Integrate pathways start->genetic_mod hydroxylase_mod Introduce Hydroxylation Module - Tryptophan Hydroxylase - Cofactor Synthesis - Cofactor Regeneration genetic_mod->hydroxylase_mod shake_flask Shake Flask Cultivation - Screen engineered strains - Evaluate basic parameters hydroxylase_mod->shake_flask fermenter Fed-Batch Fermentation - Optimize pH, DO, Temp - Optimize feeding strategy shake_flask->fermenter analysis Analysis - HPLC for Titer - OD600 for Growth fermenter->analysis data_eval Data Evaluation - Low Yield? - High By-products? analysis->data_eval data_eval->genetic_mod Iterate Design end Optimized Strain & Process Achieved data_eval->end Meet Target

Caption: Iterative workflow for strain and process optimization.

Troubleshooting Logic Flow

Troubleshooting_Flow problem Problem: Low 4-HTP Titer check_growth Check Cell Growth (OD600) problem->check_growth growth_ok Growth OK check_growth->growth_ok Normal growth_low Poor Growth check_growth->growth_low Low check_trp Analyze L-Trp Level growth_ok->check_trp trp_high L-Trp High, 4-HTP Low check_trp->trp_high High trp_low L-Trp Low, 4-HTP Low check_trp->trp_low Low check_acetate Check Acetate/By-products growth_low->check_acetate sol_growth Solution: - Optimize glucose feed - Improve aeration (DO) - Knockout acetate pathway check_acetate->sol_growth sol_hydroxylation Solution: - Improve hydroxylase expression - Verify cofactor synthesis - Boost NAD(P)H regeneration trp_high->sol_hydroxylation sol_precursor Solution: - Deregulate Trp pathway - Overexpress key enzymes - Block competing pathways trp_low->sol_precursor

Caption: Decision tree for troubleshooting low 4-HTP yield.

References

"4-Hydroxy-L-tryptophan stability issues and degradation pathways"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Hydroxy-L-tryptophan. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a cool, dry, and dark place.[1] For long-term stability, it is recommended to keep the container tightly sealed at 2-8°C and protected from light. The compound can be hygroscopic, so minimizing exposure to moisture is crucial.[1]

Q2: How should I prepare and store aqueous stock solutions of this compound?

A2: It is best practice to prepare aqueous stock solutions just before use. If storage is necessary, solutions can be stored at -20°C for up to one month or at -80°C for up to six months. To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use vials before freezing.[2] Protect solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.[2]

Q3: My this compound solution has turned yellow/brown. What is the cause and is it still usable?

A3: A yellow or brown discoloration is a common indicator of degradation.[2] This is typically caused by the oxidation of the indole (B1671886) ring structure, a process that can be accelerated by exposure to light, elevated temperatures, high pH, or the presence of oxygen.[2][3] It is strongly recommended to discard the colored solution and prepare a fresh one to ensure the integrity of your experiments.[2]

Q4: How does pH affect the stability of this compound in solution?

A4: The stability of compounds containing an indole ring is pH-dependent. Studies on the closely related compound L-tryptophan have shown that its degradation can increase at higher pH levels.[2] For optimal stability, it is advisable to maintain a neutral or slightly acidic pH (around 6.0-7.0) for aqueous solutions of this compound.[2] Following reconstitution in acidic solutions, the product may remain stable for up to one week.

Q5: What are the primary degradation pathways for this compound?

A5: The primary degradation pathway is expected to be the oxidation of the indole ring.[2] This process can be initiated by factors like light (photodegradation), heat, and reactive oxygen species.[2] Similar to L-tryptophan, this can lead to the formation of various degradation products, including kynurenine-like compounds.[2][3] The presence of the hydroxyl group on the indole ring can influence the rate and specific products of degradation compared to unsubstituted L-tryptophan.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent or non-reproducible experimental results.

  • Possible Cause: Degradation of your this compound solution, leading to a lower effective concentration of the active compound.[2]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments whenever possible.

    • Verify Storage: If using a stored stock solution, confirm that it has been kept under the recommended conditions (frozen, protected from light).

    • Perform Quality Control: If available, use an analytical technique like HPLC to check the purity and concentration of your solution before use.

    • Evaluate Experimental Conditions: Ensure that the pH and temperature of your experimental buffers are within the stable range for the compound.

Issue 2: Appearance of unexpected peaks in HPLC or LC-MS analysis.

  • Possible Cause: These peaks likely represent degradation products formed during sample preparation, storage, or the analytical run itself.

  • Troubleshooting Steps:

    • Analyze a Fresh Sample: Immediately prepare a fresh solution and analyze it to see if the unexpected peaks are still present.

    • Review Sample Handling: Minimize the time the sample is exposed to light and room temperature before injection. Use amber autosampler vials.

    • Conduct a Forced Degradation Study: To identify potential degradation products, perform a forced degradation study (see Experimental Protocols section). This can help in confirming whether the unexpected peaks are related to your compound of interest.

Issue 3: Observed decrease in biological activity or response over time.

  • Possible Cause: The compound is degrading in your cell culture media or assay buffer. Tryptophan and its derivatives have been shown to be unstable in cell culture media, contributing to coloration and potential toxicity.[4]

  • Troubleshooting Steps:

    • Time-Course Experiment: Analyze the concentration of this compound in your media at different time points (e.g., 0, 2, 6, 12, 24 hours) to determine its stability under your specific experimental conditions.

    • Media Components: Be aware that components in complex media can react with and degrade your compound. Consider if any components are known to be oxidative.

    • Replenish Compound: If significant degradation is observed, you may need to replenish the compound in your experiment at regular intervals.

Data Presentation

Table 1: Recommended Storage Conditions

FormTemperatureLight/Moisture ConditionsDuration
Solid 2-8°CKeep in a tightly sealed container, protected from light and moisture.[1]Long-term
Aqueous Solution -20°CAliquot in single-use, light-protected vials.[2]Up to 1 month[2]
Aqueous Solution -80°CAliquot in single-use, light-protected vials.[2]Up to 6 months[2]

Table 2: Factors Influencing the Stability of this compound in Solution

FactorEffect on StabilityRecommendation
Light Exposure Accelerates degradation (photodegradation), leading to colored products.[2]Always use amber vials or foil-wrapped containers.[2]
Elevated Temperature Increases the rate of chemical degradation.[4]Prepare and handle solutions at room temperature or on ice; store frozen.
High pH (>7.5) May increase the rate of degradation.[2]Maintain solutions at a neutral or slightly acidic pH (6.0-7.0).[2]
Oxygen / Oxidizing Agents Promotes oxidative degradation of the indole ring.[3]Use de-gassed solvents for preparation; avoid sources of reactive oxygen species.
Repeated Freeze-Thaw Cycles Can lead to degradation of the compound.[2]Aliquot stock solutions into single-use volumes before freezing.[2]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method and Forced Degradation Study

This protocol outlines a general procedure to assess the stability of this compound and identify its degradation products.

1. HPLC Method Development (Example Conditions)

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detector set at approximately 275-280 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

2. Forced Degradation Study A forced degradation study is performed on a solution of this compound to intentionally induce degradation and ensure the analytical method can separate the parent compound from its degradation products.

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Stress Conditions (apply separately):

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2-4 hours.[2]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 2-4 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and store at room temperature for 24 hours.[4]

    • Thermal Degradation: Incubate the stock solution at 70°C for 24-48 hours.[4]

    • Photodegradation: Expose the stock solution to direct UV light (e.g., 254 nm) for 24 hours.[4]

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration (e.g., 100 µg/mL).

    • Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

  • Validation: The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main this compound peak.

Visualizations

cluster_workflow Experimental Workflow: Stability Study prep Prepare 4-OH-Trp Stock Solution stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) prep->stress control Prepare Unstressed Control Sample prep->control hplc Analyze All Samples via HPLC stress->hplc control->hplc data Analyze Data: Peak Purity & Resolution hplc->data report Report Results: Confirm Method is Stability-Indicating data->report

Caption: Experimental workflow for a this compound stability study.

trp This compound int1 Oxidized Intermediates trp->int1 Oxidation of Indole Ring stress Stress Factors (Light, Heat, O₂, pH) stress->trp kyn Kynurenine-like Products int1->kyn Ring Opening polymers Colored Polymeric Products int1->polymers Polymerization

Caption: Proposed oxidative degradation pathway for this compound.

start Inconsistent Results or Visible Degradation? check_storage Review Storage Conditions (Temp, Light, Age) start->check_storage Yes storage_ok Storage OK? check_storage->storage_ok check_prep Review Solution Prep (pH, Solvent, Exposure) storage_ok->check_prep Yes discard Action: Discard Old Stock Prepare Fresh Solution storage_ok->discard No prep_ok Prep OK? check_prep->prep_ok improve_prep Action: Use Degassed Solvents, Adjust pH, Protect from Light prep_ok->improve_prep No run_qc Action: Run HPLC/LC-MS QC on Fresh Solution prep_ok->run_qc Yes discard->run_qc improve_prep->run_qc end Problem Likely Resolved run_qc->end

Caption: Troubleshooting decision tree for this compound stability issues.

References

Technical Support Center: Minimizing Photodegradation of 4-Hydroxy-L-tryptophan (4-HTP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the photodegradation of 4-Hydroxy-L-tryptophan (4-HTP) during experiments. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is photodegradation and why is it a concern for this compound (4-HTP)?

A1: Photodegradation is the process by which a molecule is broken down by light, particularly ultraviolet (UV) radiation. For 4-HTP, which contains a light-sensitive indole (B1671886) ring, exposure to light can lead to the oxidation and cleavage of this ring structure. This degradation can result in a loss of the compound's biological activity, the formation of potentially interfering byproducts, and inaccurate experimental results. A noticeable sign of degradation is often a change in the color of the 4-HTP solution, which may turn yellow or brown.[1][2]

Q2: What are the primary factors that influence the rate of 4-HTP photodegradation?

A2: Several factors can accelerate the photodegradation of 4-HTP. These include:

  • Light Intensity and Wavelength: Higher light intensity and shorter wavelengths (e.g., UV-C and UV-B) are more damaging.[3]

  • pH of the Solution: The degradation rate of tryptophan, a closely related molecule, has been shown to increase with higher pH levels.[3][4] It is advisable to maintain a neutral or slightly acidic pH for 4-HTP solutions to minimize degradation.[2]

  • Temperature: Higher temperatures can facilitate the degradation process.[4][5]

  • Presence of Oxygen: The photodegradation of tryptophan is significantly faster in the presence of air (oxygen) compared to an inert atmosphere.[6]

  • Solvent: The choice of solvent can influence stability. While specific data for 4-HTP is limited, aqueous solutions are generally susceptible.

Q3: What are the likely degradation products of 4-HTP?

A3: Based on studies of tryptophan, the photodegradation of 4-HTP is expected to yield several oxidation products. The primary degradation pathway involves the oxidation of the indole ring.[2] Likely degradation products include analogs of N-formylkynurenine, kynurenine, and various hydroxylated species.[3][7] The formation of these products can lead to a yellowing of the solution.[3]

Troubleshooting Guide

Issue 1: My 4-HTP solution has turned yellow/brown.

  • Possible Cause: This color change is a strong indicator of photodegradation, likely due to the formation of oxidized products of the indole ring.[1]

  • Troubleshooting Steps:

    • Discard the Solution: Do not use the discolored solution for your experiments as it contains degradation products that can lead to inaccurate results.

    • Prepare a Fresh Solution: When preparing a new solution, strictly adhere to the light-protection protocols outlined below.

    • Verify Storage Conditions: Ensure that your stock of solid 4-HTP and prepared solutions are stored correctly (see Q4 in FAQs).

Issue 2: I am observing unexpected peaks in my HPLC or LC-MS analysis.

  • Possible Cause: These unexpected peaks are likely degradation products of 4-HTP.

  • Troubleshooting Steps:

    • Review Sample Handling: Scrutinize your entire experimental workflow for any steps where the 4-HTP solution might have been exposed to light.

    • Run a Control: Prepare a fresh 4-HTP solution, protecting it from light at all times, and analyze it immediately to see if the unexpected peaks are still present.

    • Literature Comparison: If possible, compare the retention times or mass-to-charge ratios of the unknown peaks with those of known tryptophan degradation products.[7]

Issue 3: I am getting inconsistent or lower-than-expected results in my biological assays.

  • Possible Cause: The 4-HTP may have degraded, leading to a lower effective concentration of the active compound.

  • Troubleshooting Steps:

    • Assess Solution Integrity: Check your 4-HTP solution for any signs of discoloration.

    • Prepare Fresh Solutions: Always use freshly prepared 4-HTP solutions for critical experiments.

    • Quantify Concentration: If possible, use a validated analytical method like HPLC-UV to confirm the concentration of your 4-HTP solution before use.

Data on Factors Affecting Tryptophan Photodegradation (as a proxy for 4-HTP)

While specific quantitative data for 4-HTP is limited, the following tables summarize findings for the closely related molecule, tryptophan, which can provide valuable insights.

Table 1: Effect of Environmental Conditions on Tryptophan Degradation

ParameterConditionObservationReference
UV Light Exposure 24 days of UV light37% total loss[5]
Temperature 24 days at 70°C42% total loss[5]
pH Increase in pHIncreased degradation rate[3][4]
Atmosphere Presence of air (vs. N2)Significantly faster degradation[6]

Experimental Protocols

Protocol 1: Minimizing Photodegradation During Solution Preparation and Handling
  • Work in a Dimly Lit Environment: Whenever possible, handle solid 4-HTP and its solutions under low light conditions. Avoid direct sunlight and overhead fluorescent lighting.

  • Use Amber or Light-Blocking Containers: Store solid 4-HTP in an amber-colored vial. Prepare and store all solutions in amber volumetric flasks, vials, or tubes. Alternatively, wrap containers in aluminum foil.

  • Solvent Selection: Use deoxygenated solvents where possible. Purging solvents with an inert gas like nitrogen or argon before use can help minimize oxidation.

  • Temperature Control: Prepare solutions on ice or in a cold room to minimize thermal degradation.

  • Use Freshly Prepared Solutions: For best results, prepare 4-HTP solutions immediately before use. If storage is necessary, follow the guidelines in the FAQs.

Protocol 2: Assessing the Photostability of 4-HTP

This protocol is adapted from general photostability testing guidelines.[1][8]

  • Sample Preparation: Prepare a solution of 4-HTP of a known concentration in the desired experimental buffer or solvent.

  • Control Sample: Transfer an aliquot of the solution to an amber vial or a vial completely wrapped in aluminum foil. This will serve as the dark control.

  • Test Sample: Transfer an aliquot of the solution to a transparent container (e.g., a quartz cuvette or a clear glass vial).

  • Light Exposure: Expose the test sample to a controlled light source (e.g., a photostability chamber with a calibrated UV and visible light source). The ICH Q1B guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: At predetermined time intervals, withdraw aliquots from both the test and control samples. Analyze the concentration of 4-HTP using a stability-indicating analytical method, such as HPLC with UV or fluorescence detection.[9][10]

  • Data Evaluation: Compare the concentration of 4-HTP in the exposed sample to that in the dark control to determine the extent of photodegradation.

Visualizations

Photodegradation Pathway of the Indole Ring

General Photodegradation Pathway of Indole-Containing Amino Acids This compound This compound ExcitedState Excited State* This compound->ExcitedState Light (UV) RadicalCation Indole Radical Cation ExcitedState->RadicalCation e- transfer / H+ abstraction OxidationProducts Oxidation Products (e.g., Kynurenine analogues) RadicalCation->OxidationProducts + O2, H2O FurtherDegradation Further Degradation Products OxidationProducts->FurtherDegradation

Caption: General pathway of indole ring photodegradation.

Experimental Workflow for a 4-HTP Photostability Study

Workflow for Assessing 4-HTP Photostability cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis PrepSolution Prepare 4-HTP Solution SplitSample Split into Test & Control PrepSolution->SplitSample Control Dark Control (Amber Vial) SplitSample->Control Test Test Sample (Transparent Vial) SplitSample->Test Sampling Sample at Timepoints Control->Sampling Test->Sampling LightSource Controlled Light Source LightSource->Test HPLC HPLC-UV/Fluorescence Analysis Sampling->HPLC Data Compare Concentrations HPLC->Data Troubleshooting 4-HTP Solution Instability Problem Inconsistent Results or Visible Degradation? CheckLight Was the solution protected from light? Problem->CheckLight CheckFreshness Was the solution freshly prepared? CheckLight->CheckFreshness Yes SolutionLight Implement light-blocking measures (amber vials, foil). CheckLight->SolutionLight No CheckStorage Was the stock stored correctly? CheckFreshness->CheckStorage Yes SolutionFresh Prepare fresh solutions for each experiment. CheckFreshness->SolutionFresh No SolutionStorage Store solid 4-HTP at -20°C or below, in the dark. CheckStorage->SolutionStorage No Success Problem Resolved CheckStorage->Success Yes SolutionLight->Success SolutionFresh->Success SolutionStorage->Success

References

Technical Support Center: Scaling Up 4-Hydroxy-L-tryptophan Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Hydroxy-L-tryptophan (4-HTP) production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental and scale-up phases of 4-HTP biosynthesis.

Frequently Asked Questions (FAQs)

Q1: My this compound (4-HTP) yield is significantly lower than expected. What are the primary bottlenecks in the biosynthetic pathway?

A1: Low yields in microbial 4-HTP production can often be attributed to several key factors:

  • Inefficient Tryptophan Hydroxylation: The enzymatic conversion of L-tryptophan to 4-HTP is a critical step. The hydroxylase enzyme you are using may exhibit low specific activity, poor stability, or incorrect folding when expressed in a heterologous host like E. coli.[1]

  • Limited L-tryptophan Precursor Supply: The biosynthesis of L-tryptophan is a long and complex pathway that is tightly regulated by feedback inhibition in many microorganisms.[2] An insufficient intracellular pool of L-tryptophan will directly limit the final 4-HTP output.

  • Cofactor Unavailability and Regeneration: Tryptophan hydroxylases are typically dependent on a pterin (B48896) cofactor, such as tetrahydrobiopterin (B1682763) (BH4) or tetrahydromonapterin (MH4), for their catalytic activity.[1] Common production hosts like E. coli do not endogenously produce these cofactors, necessitating the co-expression of the cofactor biosynthesis and regeneration pathways.[3]

  • Feedback Inhibition: High concentrations of L-tryptophan and other aromatic amino acids can inhibit the activity of key enzymes in the upstream pathway, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase.[4]

Q2: I'm observing significant acetate (B1210297) accumulation in my high-density fermentation, which seems to be inhibiting cell growth and 4-HTP production. What can I do to mitigate this?

A2: Acetate formation is a common issue in high-density E. coli fermentations, arising from metabolic overflow when the rate of glucose uptake exceeds the capacity of the tricarboxylic acid (TCA) cycle. Here are some strategies to address this:

  • Optimize Glucose Feeding: Implement a fed-batch strategy with a controlled glucose feed rate to maintain a low glucose concentration in the fermenter. This prevents the metabolic shift towards acetate production.[5]

  • Knockout Acetate Production Pathways: The primary pathway for acetate production in E. coli is the Pta-AckA pathway. Deleting the corresponding genes (pta or ackA) can significantly reduce acetate accumulation.[6][7] However, be aware that a complete knockout of pta can sometimes lead to growth defects.[6][7]

  • Maintain High Dissolved Oxygen (DO) Levels: Ensure adequate aeration and agitation to maintain a high DO level (typically above 20-30% saturation). This promotes respiratory metabolism and reduces the likelihood of overflow metabolism.

  • Use a Different Carbon Source: In some cases, using glycerol (B35011) as a carbon source instead of glucose can lead to lower acetate formation.[6]

Q3: My engineered strain is not producing enough of the L-tryptophan precursor. How can I increase its availability?

A3: To enhance the intracellular pool of L-tryptophan, you can employ several metabolic engineering strategies:

  • Overexpress Key Biosynthetic Genes: Increase the expression of rate-limiting enzymes in the L-tryptophan pathway, such as the feedback-resistant versions of DAHP synthase (aroGfbr) and anthranilate synthase (trpEfbr).[2][4]

  • Delete Competing Pathways: Knock out genes that divert precursors away from the L-tryptophan pathway. For example, deleting genes involved in the synthesis of phenylalanine (pheA) and tyrosine (tyrA) can redirect carbon flux towards tryptophan.

  • Alleviate Feedback Inhibition: Use mutant enzymes that are resistant to feedback inhibition by L-tryptophan. For instance, mutations in aroG and trpE can prevent the shutdown of the pathway at high product concentrations.[2]

  • Enhance Precursor Supply from Central Metabolism: Overexpress genes like tktA (transketolase) and ppsA (phosphoenolpyruvate synthetase) to increase the supply of erythrose-4-phosphate (E4P) and phosphoenolpyruvate (B93156) (PEP), the initial precursors for the aromatic amino acid pathway.[4]

Q4: The activity of my tryptophan hydroxylase seems to be very low in whole-cell bioconversions. What could be the issue?

A4: Low hydroxylase activity in a whole-cell system can stem from several factors:

  • Poor Enzyme Expression and Solubility: The hydroxylase may be expressed at low levels or form insoluble inclusion bodies. Optimization of expression conditions (e.g., lower temperature, different inducer concentration) or co-expression with chaperones can improve soluble expression.

  • Cofactor Limitation: As mentioned in Q1, the lack of a functional pterin cofactor biosynthesis and regeneration system is a major bottleneck. Ensure that the necessary genes for this are co-expressed and functional.

  • Sub-optimal Reaction Conditions: The intracellular pH and temperature may not be optimal for your specific hydroxylase. While the typical optimal pH is between 6.5 and 7.2, some hydroxylases may have different requirements.[1]

  • Enzyme Instability: Some hydroxylases are inherently unstable. The presence of substrates like L-tryptophan or stabilizing agents like glycerol can sometimes improve stability.[8]

Troubleshooting Guides

Issue Potential Causes Recommended Solutions
Low 4-HTP Titer 1. Inefficient tryptophan hydroxylase. 2. Insufficient L-tryptophan precursor. 3. Cofactor (BH4/MH4) limitation. 4. Feedback inhibition of the tryptophan pathway.1. Engineer the hydroxylase for higher activity and stability; screen for novel hydroxylases. 2. Overexpress feedback-resistant enzymes in the tryptophan pathway (aroGfbr, trpEfbr); delete competing pathways. 3. Co-express genes for cofactor biosynthesis and regeneration. 4. Use feedback-resistant enzyme variants.
High Acetate Levels 1. High glucose concentration leading to overflow metabolism. 2. Low dissolved oxygen levels.1. Implement a fed-batch strategy with controlled glucose feeding. 2. Increase agitation and aeration to maintain high DO. 3. Knock out the pta-ackA pathway.
Poor Cell Growth 1. Toxicity of 4-HTP or intermediates. 2. Metabolic burden from overexpression of multiple pathways. 3. Nutrient limitation in the fermentation medium.1. Engineer a more efficient export system for 4-HTP. 2. Balance the expression levels of the different pathway modules. 3. Optimize the fermentation medium composition.
Low Hydroxylase Activity 1. Insoluble expression of the hydroxylase (inclusion bodies). 2. Lack of cofactor regeneration. 3. Sub-optimal pH or temperature.1. Optimize expression conditions (e.g., lower temperature, weaker promoter); co-express chaperones. 2. Ensure efficient co-expression of the cofactor regeneration pathway. 3. Optimize fermentation pH and temperature for the specific hydroxylase.

Quantitative Data Presentation

The following tables summarize production data for L-tryptophan and 5-Hydroxytryptophan (a close analog of 4-HTP) in engineered E. coli. This data can serve as a benchmark for your own experiments.

Table 1: L-Tryptophan Production in Engineered E. coli

StrainKey Genetic ModificationsFermentation ScaleTiter (g/L)Yield (g/g glucose)Reference
FB-04(pta1)Weakened Pta-AckA pathway3 L Fed-batch44.0-[7]
TRP07Modified central metabolic pathway, enhanced citric acid transport5 L Fed-batch49.00.186[4]
TRTHOptimized inoculum and KH2PO4-59.55-[5]
TY9Anti-feedback inhibition, overexpression of key enzymes, blocked competing pathways5 L Fed-batch34.1-[9]

Table 2: 5-Hydroxytryptophan Production in Engineered E. coli

StrainKey Genetic ModificationsFermentation ScaleTiter (g/L)Yield (g/g glucose)Reference
HTP11Modular engineering of hydroxylation, L-Trp supply, and NAD(P)H regeneration5 L Fed-batch8.580.095[3]
Engineered E. coliEngineered phenylalanine 4-hydroxylase, MH4 recyclingShake flask1.1-1.2-[3]
Engineered E. coliEngineered CtAAAH, BH4 regenerationFed-batch0.962-[10]
Recombinant StrainGenome integration of L-Trp pathway, promoter engineeringShake flask1.61-[3]

Experimental Protocols

Protocol 1: General Fed-Batch Fermentation for 4-HTP Production in E. coli

This protocol provides a general framework for high-density fed-batch fermentation. It should be optimized for your specific strain and process.

  • Inoculum Preparation:

    • Inoculate a single colony of your engineered E. coli strain into 5 mL of LB medium with appropriate antibiotics.

    • Incubate overnight at 37°C with shaking (200-250 rpm).

    • Use the overnight culture to inoculate a larger volume of seed culture medium (e.g., 100 mL in a 500 mL flask) and grow for 8-10 hours at 37°C.

  • Fermenter Setup:

    • Prepare the batch fermentation medium in the bioreactor (e.g., a 3 L or 5 L vessel). A typical medium contains a phosphate (B84403) buffer, magnesium sulfate, ammonium (B1175870) sulfate, trace metals, and an initial low concentration of glucose (e.g., 10-20 g/L).[11]

    • Sterilize the bioreactor and medium.

    • Aseptically add sterile solutions of glucose, magnesium sulfate, and any required antibiotics.

    • Calibrate pH and DO probes. Set the initial temperature to 37°C and pH to 6.5-7.0.

  • Batch Phase:

    • Inoculate the fermenter with the seed culture (typically 5-10% v/v).

    • Run the batch phase until the initial glucose is depleted, which is often indicated by a sharp increase in the DO signal.

  • Fed-Batch Phase:

    • Start the exponential feeding of a concentrated glucose solution (e.g., 50-70% w/v) to maintain a controlled specific growth rate.

    • The feed rate can be controlled based on the DO signal (DO-stat) or a pre-determined exponential feeding profile.

    • Maintain the pH at the setpoint by automatic addition of a base (e.g., ammonium hydroxide).

    • Maintain the DO level above 20-30% by cascading agitation and aeration rate.

  • Induction:

    • When the cell density reaches a desired level (e.g., OD600 of 30-50), induce the expression of the hydroxylase and other pathway genes by adding the appropriate inducer (e.g., IPTG, xylose).

    • After induction, it is often beneficial to lower the temperature (e.g., to 25-30°C) to improve protein folding and stability.

  • Harvesting:

    • Continue the fed-batch cultivation for 24-48 hours post-induction.

    • Monitor cell growth (OD600) and 4-HTP production (e.g., by HPLC) at regular intervals.

    • Harvest the cells by centrifugation when the production reaches a plateau.

Protocol 2: Quantification of 4-HTP by HPLC
  • Sample Preparation:

    • Take a sample from the fermentation broth and centrifuge to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the sample with the mobile phase to a concentration within the linear range of your standard curve.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic elution with a mixture of a buffer (e.g., sodium acetate or phosphate buffer, pH 4.0-5.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The exact ratio should be optimized.

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV detector at a wavelength of approximately 280 nm.

    • Quantification: Prepare a standard curve with known concentrations of pure 4-HTP.

Mandatory Visualizations

Metabolic Pathway for this compound Production

4-HTP_Biosynthesis cluster_central_metabolism Central Metabolism cluster_shikimate_pathway Shikimate Pathway cluster_tryptophan_pathway Tryptophan Biosynthesis cluster_hydroxylation Hydroxylation & Cofactor Regeneration Glucose Glucose G6P Glucose-6-P Glucose->G6P Glycolysis PEP Phosphoenolpyruvate (PEP) G6P->PEP Glycolysis E4P Erythrose-4-P (E4P) G6P->E4P Pentose Phosphate Pathway DAHP DAHP PEP->DAHP aroGfbr E4P->DAHP Chorismate Chorismate DAHP->Chorismate aroB, aroD, aroE, aroK, aroL, aroA, aroC Anthranilate Anthranilate Chorismate->Anthranilate trpE fbr, trpD L_Tryptophan L-Tryptophan Anthranilate->L_Tryptophan trpC, trpB, trpA Four_HTP This compound L_Tryptophan->Four_HTP Tryptophan 4-hydroxylase Cofactor_ox q-BH2 NADP NADP+ Cofactor_ox->NADP Cofactor Regeneration Cofactor_red BH4 Cofactor_red->Cofactor_ox NADPH NADPH + H+ NADP->Cofactor_red

Caption: Metabolic pathway for the biosynthesis of this compound from glucose in engineered E. coli.

Experimental Workflow for Strain Development and Production

Experimental_Workflow Strain_Selection Host Strain Selection (e.g., E. coli W3110) Genome_Engineering Genome Engineering (Tryptophan Pathway Optimization) Strain_Selection->Genome_Engineering Plasmid_Construction Plasmid Construction (Hydroxylase, Cofactor Pathways) Strain_Construction Strain Construction (Transformation & Integration) Plasmid_Construction->Strain_Construction Genome_Engineering->Strain_Construction Shake_Flask Shake Flask Cultivation (Initial Screening) Strain_Construction->Shake_Flask Fermentation_Optimization Fed-Batch Fermentation Optimization Shake_Flask->Fermentation_Optimization Scale_Up Scale-Up Production Fermentation_Optimization->Scale_Up Downstream_Processing Downstream Processing (Purification) Scale_Up->Downstream_Processing

Caption: A typical experimental workflow for the development and scaled-up production of this compound.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Low 4-HTP Titer Check_Trp Analyze L-Tryptophan Concentration Start->Check_Trp High_Trp High L-Tryptophan, Low 4-HTP Check_Trp->High_Trp High Low_Trp Low L-Tryptophan, Low 4-HTP Check_Trp->Low_Trp Low Optimize_Hydroxylase Optimize Hydroxylase (Expression, Cofactor) High_Trp->Optimize_Hydroxylase Optimize_Trp_Pathway Optimize Tryptophan Pathway (Precursors, Feedback Inhibition) Low_Trp->Optimize_Trp_Pathway Check_Growth Check Cell Growth & Acetate Levels Optimize_Hydroxylase->Check_Growth Optimize_Trp_Pathway->Check_Growth Good_Growth Good Growth Check_Growth->Good_Growth Normal Poor_Growth Poor Growth/ High Acetate Check_Growth->Poor_Growth Poor End Improved 4-HTP Production Good_Growth->End Optimize_Fermentation Optimize Fermentation (Feeding, DO, pH) Poor_Growth->Optimize_Fermentation Optimize_Fermentation->End

Caption: A logical troubleshooting workflow for diagnosing and addressing low this compound production.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 4-Hydroxy-L-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of 4-Hydroxy-L-tryptophan.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound in reversed-phase HPLC?

A1: Peak tailing for a polar, ionizable compound like this compound in reversed-phase HPLC is often due to a combination of factors:

  • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the basic amine group of this compound, leading to a secondary retention mechanism that causes peak tailing.[1][2][3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound's ionizable groups (α-carboxyl group, pKa ≈ 2.31; phenolic hydroxyl group, pKa ≈ 9.84), the compound can exist in both ionized and non-ionized forms, resulting in a distorted peak shape.[1][4]

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to broadened and tailing peaks.[5][6]

  • Column Contamination and Degradation: Accumulation of contaminants from the sample matrix on the column frit or at the head of the column can disrupt the flow path and cause peak distortion.[2][7] Over time, the stationary phase itself can degrade, exposing more active silanol sites.

  • Extra-Column Effects: Excessive tubing length or internal diameter between the injector, column, and detector can contribute to band broadening and peak tailing.[1]

Q2: How does the pKa of this compound influence peak shape?

A2: The pKa values of this compound are critical in determining its ionization state at a given mobile phase pH. The molecule has two primary ionizable groups: the α-carboxyl group (pKa ≈ 2.31) and the phenolic hydroxyl group (pKa ≈ 9.84).[1] When the mobile phase pH is close to a pKa value, a mixture of ionized and non-ionized forms of the analyte exists, which can lead to peak splitting or tailing.[8] For optimal peak shape, it is recommended to adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa.[4][9]

Troubleshooting Guides

Issue 1: Asymmetrical peak shape with significant tailing for the this compound peak.

This is a common issue and can often be resolved by systematically evaluating and optimizing the mobile phase and column conditions.

Troubleshooting Workflow:

G start Start: Peak Tailing Observed check_ph Is Mobile Phase pH 2 units away from pKa (2.31)? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5 - 3.5 check_ph->adjust_ph No check_buffer Is a buffer used (e.g., phosphate (B84403), acetate)? check_ph->check_buffer Yes adjust_ph->check_buffer add_buffer Incorporate a buffer (10-50 mM) check_buffer->add_buffer No check_column Is an end-capped or polar-embedded column used? check_buffer->check_column Yes add_buffer->check_column change_column Switch to a modern, high-purity, end-capped C18 column check_column->change_column No check_overload Is the peak shape improved with a diluted sample? check_column->check_overload Yes change_column->check_overload reduce_load Reduce sample concentration or injection volume check_overload->reduce_load Yes consider_ip Consider Ion-Pairing Reagent (e.g., TFA, HFBA) check_overload->consider_ip No end End: Symmetrical Peak reduce_load->end consider_ip->end

Caption: A logical workflow for troubleshooting peak tailing.

Experimental Protocols:

  • Protocol 1: Mobile Phase pH and Buffer Optimization

    • Objective: To minimize secondary silanol interactions and ensure a consistent ionization state of this compound.

    • Materials: HPLC grade water, acetonitrile (B52724) or methanol, phosphate or acetate (B1210297) buffer salts, formic acid or phosphoric acid.

    • Procedure:

      • Prepare a series of aqueous mobile phase components with a buffer concentration of 20-50 mM.

      • Adjust the pH of the aqueous portion to a range of 2.5 to 3.5 using formic acid or phosphoric acid.[10][11] This pH range is well above the pKa of the carboxyl group (pKa ≈ 2.31), ensuring it is predominantly in its neutral form, and well below the pKa of the phenolic hydroxyl group, while also suppressing the ionization of residual silanol groups on the column.[1][11]

      • Filter the buffered aqueous phase through a 0.22 µm or 0.45 µm membrane filter.

      • Prepare the final mobile phase by mixing the buffered aqueous solution with the organic modifier (e.g., 95:5 v/v aqueous:organic).

      • Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting the sample.

  • Protocol 2: Evaluation of Column Overload

    • Objective: To determine if peak tailing is a result of injecting too much sample.

    • Procedure:

      • Prepare a series of dilutions of the this compound sample (e.g., 1:2, 1:5, 1:10) using the mobile phase as the diluent.

      • Inject the original sample and each dilution onto the HPLC system.

      • Observe the peak shape for each injection. If the peak asymmetry improves with dilution, column overload is a likely contributor to the tailing.[5]

Issue 2: Peak tailing persists even after optimizing mobile phase pH and reducing sample load.

If the initial troubleshooting steps do not resolve the issue, secondary interactions with the stationary phase may be more pronounced, or other factors could be at play.

Troubleshooting Strategies and Experimental Protocols:

  • Strategy 1: Employ an Ion-Pairing Reagent

    • Rationale: Ion-pairing reagents can be added to the mobile phase to form a neutral ion pair with the charged analyte, increasing its hydrophobicity and improving its interaction with the reversed-phase column, which can lead to better peak shape.[12] For the positively charged amine group of this compound at low pH, an anionic ion-pairing reagent is suitable.

    • Protocol 3: Introduction of an Ion-Pairing Reagent

      • Objective: To improve peak shape by forming a neutral complex with this compound.

      • Materials: Trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA).

      • Procedure:

        • Prepare the aqueous mobile phase with the optimized buffer and pH as determined in Protocol 1.

        • Add a low concentration of TFA (e.g., 0.05% to 0.1% v/v) to the mobile phase.

        • Thoroughly mix and degas the mobile phase.

        • Equilibrate the column extensively with the new mobile phase, as ion-pairing reagents can take longer to reach equilibrium on the stationary phase.[13]

        • Inject the sample and evaluate the peak shape. If tailing is reduced but retention is excessive, the concentration of the organic modifier may need to be increased.

  • Strategy 2: Column Cleaning and Replacement

    • Rationale: The column may be contaminated or have developed a void at the inlet.

    • Protocol 4: Column Washing and Regeneration

      • Objective: To remove strongly retained contaminants from the column.

      • Procedure:

        • Disconnect the column from the detector.

        • Reverse the direction of flow.

        • Wash the column with a series of solvents, starting with the mobile phase without the buffer, then increasing the organic solvent strength. A typical sequence for a C18 column is:

          • Water

          • Methanol

          • Acetonitrile

          • Isopropanol

          • Hexane (if compatible with your HPLC system and column)

          • Isopropanol

          • Acetonitrile

          • Methanol

          • Water

        • Flush with at least 20 column volumes of each solvent.

        • Re-equilibrate the column with the original mobile phase in the correct flow direction.

        • If peak shape does not improve, the column may be irreversibly damaged and should be replaced. Using a guard column is a good preventative measure.

Data Presentation

Table 1: Recommended Mobile Phase pH for this compound Analysis

Ionizable GrouppKaRecommended Mobile Phase pH RangeRationale
α-Carboxyl~2.312.5 - 3.5To ensure the carboxyl group is in its neutral form and to suppress the ionization of silanol groups on the stationary phase, minimizing secondary interactions.[1][11]
Phenolic Hydroxyl~9.84

Table 2: Example HPLC Method Parameters for Tryptophan and its Derivatives

ParameterCondition 1Condition 2
Column Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm)[2][14]Supelcosil LC-18DB[10]
Mobile Phase A 200 mM Zinc Acetate, pH 5.8-6.2[2]48 mM Citric Acid, 28 mM Sodium Phosphate Dibasic, 0.027 mM Na2EDTA[10]
Mobile Phase B Acetonitrile[2]Methanol[10]
Composition 95% A, 5% B[2]97% A, 3% B, pH adjusted to 3.18[10]
Flow Rate 1.0 mL/min1.0 mL/min
Temperature Ambient25°C

Note: These are starting points and may require optimization for your specific application and instrumentation.

Signaling Pathways and Logical Relationships

G cluster_analyte This compound cluster_column Stationary Phase (C18) cluster_interaction Interaction leading to Peak Tailing analyte Analyte (Amine group: basic Carboxyl group: acidic) interaction Secondary Ionic Interaction analyte->interaction Basic amine group silanol Residual Silanols (Si-OH) (Acidic sites) silanol->interaction Acidic silanol group

Caption: Secondary interactions causing peak tailing.

References

"enhancing the expression and activity of enzymes for 4-HLT biosynthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the expression and activity of enzymes for 4-hydroxymandelate (B1240059) (4-HLT) biosynthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes involved in the biosynthesis of 4-hydroxymandelate (4-HLT)?

A1: The biosynthesis of 4-HLT from the precursor 4-hydroxyphenylpyruvate (4-HPPA) is primarily catalyzed by the enzyme 4-hydroxymandelate synthase (HmaS) .[1][2] This enzyme is a dioxygenase that incorporates one oxygen atom into the substrate.[2] Subsequently, 4-HLT can be converted to 4-hydroxyphenylglyoxylate by enzymes such as 4-hydroxymandelate oxidase (HmO) or (S)-mandelate dehydrogenase (MdlB) .[2][3]

Q2: What are common host organisms used for recombinant production of 4-HLT?

A2: Escherichia coli and Saccharomyces cerevisiae are commonly used host organisms for the production of 4-HLT.[4][5] E. coli is favored for its rapid growth and well-established genetic tools, while S. cerevisiae is a robust eukaryotic host suitable for complex metabolic engineering.[4][5]

Q3: How can the expression of biosynthetic enzymes for 4-HLT be enhanced?

A3: Several strategies can be employed to enhance enzyme expression:

  • Codon Optimization: Modifying the gene sequence to match the codon usage bias of the expression host can significantly improve translation efficiency and protein yield.[6][7][8]

  • Promoter Engineering: Utilizing strong constitutive or inducible promoters can increase the transcription rate of the target genes.[9][10][11] Creating promoter libraries allows for fine-tuning of expression levels.[9][11]

  • Gene Copy Number: Increasing the number of gene copies, for instance by using high-copy number plasmids, can lead to higher protein expression.

  • Lower Induction Temperatures: For protein expression in E. coli, lowering the temperature (e.g., 18-25°C) after induction can improve protein folding and solubility, reducing the formation of inclusion bodies.[2][5]

Q4: What strategies can be used to increase the activity of enzymes in the 4-HLT pathway?

A4: Enhancing enzyme activity can be achieved through:

  • Protein Engineering: Site-directed mutagenesis can be used to improve the catalytic efficiency or substrate specificity of enzymes. For example, a single amino acid substitution (F337I) in p-hydroxyphenylpyruvate dioxygenase (HPD) from Streptomyces avermitilis enabled it to produce p-hydroxymandelate.[12]

  • Optimizing Reaction Conditions: Factors such as temperature, pH, and cofactor availability are critical for optimal enzyme function.[13][14] For instance, HmaS requires Fe(II) as a cofactor, while HmO requires FAD and Mn(II).[2]

  • Co-expression of Chaperones: Molecular chaperones can be co-expressed to assist in the proper folding of heterologous enzymes, thereby increasing the amount of active protein.[5]

Q5: How can the supply of precursors for 4-HLT biosynthesis be increased?

A5: Increasing the intracellular pool of the precursor 4-hydroxyphenylpyruvate (4-HPPA) is a key strategy. This can be accomplished by:

  • Metabolic Engineering of the Host: Modifying the host's native metabolic pathways to channel more carbon flux towards the desired precursor. In S. cerevisiae, this has been achieved by engineering the shikimic acid pathway (e.g., overexpressing ARO1 and feedback-resistant versions of ARO3 and ARO4).[4]

  • Blocking Competing Pathways: Deleting genes that encode for enzymes in competing pathways can prevent the diversion of precursors. For example, deleting genes involved in the Ehrlich pathway (e.g., aro10Δ) or competing amino acid biosynthesis pathways (e.g., trp2Δ, pha2Δ, tyr1Δ) has been shown to increase 4-HLT or mandelic acid production.[4]

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Low or No 4-HLT Production Inefficient enzyme expression or activity.- Verify protein expression via SDS-PAGE and Western blot.[5]- Optimize codon usage of the biosynthetic genes for the host organism.[5][6]- Lower the induction temperature (e.g., 18-25°C) to enhance protein folding.[2][5]- Ensure optimal pH, temperature, and cofactor concentrations in the reaction medium.[13][14]
Insufficient precursor (4-HPPA) supply.- Engineer the host's metabolic pathways to increase the flux towards 4-HPPA.[4]- Block competing metabolic pathways that consume 4-HPPA.[4]
Product toxicity to the host cells.- Implement in-situ product removal strategies, such as using ion-exchange resins during fermentation.[5]
Formation of Inclusion Bodies High rate of protein expression leading to misfolding and aggregation.- Reduce the concentration of the inducer (e.g., IPTG) to slow down protein synthesis.[5]- Lower the post-induction temperature to facilitate proper protein folding.[5]- Co-express molecular chaperones to assist in protein folding.[5]
Slow or Stalled Fermentation Sub-optimal fermentation conditions.- Maintain optimal temperature, pH, and dissolved oxygen levels.[5]- Ensure all necessary nutrients are present in the medium.
Accumulation of inhibitory byproducts (e.g., acetate).- Control the glucose feeding rate to prevent overflow metabolism.[5]- Utilize a defined medium with a balanced composition.[5]
Significant Byproduct Formation Non-specific enzyme activity.- Consider protein engineering to improve the substrate specificity of the enzymes.[12]- Replace the enzyme with one from a different organism that has higher specificity.[4]
Over-oxidation of the product.- In chemical synthesis steps, carefully select and control the amount of the oxidizing agent.[13]

Quantitative Data Summary

Table 1: Enzyme Kinetic Properties

EnzymeSubstrateK_mk_catOptimal pHOptimal Temp. (°C)Source Organism
HmaS4-Hydroxyphenylpyruvate59 µM0.3 s⁻¹~7.5~30Amycolatopsis orientalis[2]
HmO(S)-4-Hydroxymandelate0.44 mMNot Reported6.655Pseudomonas convexa[2]

Table 2: Cofactor Requirements

EnzymeCofactor(s)
4-hydroxymandelate synthase (HmaS)Fe(II)[2]
4-hydroxymandelate oxidase (HmO)FAD, Mn(II)[2]
(S)-mandelate dehydrogenase (MdlB)NAD⁺[2]

Table 3: Engineered Strain Performance for 4-HLT Production

Host OrganismGenetic ModificationsTiter (mg/L)
S. cerevisiae (Wild Type)Expressing HmaS from A. orientalis119[4]
S. cerevisiae (Engineered)ARO1↑, ARO3K222L↑, ARO4K220L↑, aro10Δ, Expressing HmaS from A. orientalis465[4]
S. cerevisiae (Further Engineered)Additional deletions (trp2Δ, pdc5Δ, aro8Δ, aro9Δ, pha2Δ) and expressing HmaS from N. uniformis>1000[4]

Experimental Protocols

Protocol 1: Recombinant Expression and Purification of His-tagged HmaS and HmO

This protocol outlines the expression of His-tagged 4-hydroxymandelate synthase (HmaS) and 4-hydroxymandelate oxidase (HmO) in E. coli followed by purification using immobilized metal affinity chromatography (IMAC).[2]

1. Gene Synthesis and Cloning: a. Synthesize codon-optimized genes for HmaS from Amycolatopsis orientalis and HmO from Pseudomonas convexa.[2] b. Clone the synthesized genes into a pET expression vector (e.g., pET-28a(+)) containing an N-terminal His₆-tag.

2. Protein Expression: a. Transform E. coli BL21(DE3) cells with the expression plasmids. b. Grow the transformed cells in Luria-Bertani (LB) medium with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[2][3] c. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[2][3] d. Reduce the temperature to 18-25°C and continue incubation for 16-20 hours to promote soluble protein expression.[2][3]

3. Cell Lysis and Lysate Preparation: a. Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

4. Immobilized Metal Affinity Chromatography (IMAC): a. Equilibrate a Ni-NTA column with lysis buffer. b. Load the clarified lysate onto the column. c. Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole). d. Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole). e. Collect fractions and analyze by SDS-PAGE for purity.

5. Buffer Exchange: a. Pool the pure fractions and perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column. b. Store the purified enzyme at -80°C.

Visualizations

Caption: Biosynthetic pathway of 4-hydroxymandelate (4-HLT).

Troubleshooting_Workflow Start Low or No 4-HLT Production CheckExpression Verify Enzyme Expression (SDS-PAGE / Western Blot) Start->CheckExpression ExpressionOK Expression OK? CheckExpression->ExpressionOK OptimizeExpression Optimize Expression: - Codon Optimization - Promoter Engineering - Lower Temperature ExpressionOK->OptimizeExpression No CheckActivity Assess Enzyme Activity (In vitro assay) ExpressionOK->CheckActivity Yes OptimizeExpression->CheckExpression ActivityOK Activity OK? CheckActivity->ActivityOK OptimizeActivity Optimize Activity: - Reaction Conditions (pH, Temp) - Cofactor Availability - Protein Engineering ActivityOK->OptimizeActivity No CheckPrecursor Analyze Precursor (4-HPPA) Levels ActivityOK->CheckPrecursor Yes OptimizeActivity->CheckActivity PrecursorOK Sufficient Precursor? CheckPrecursor->PrecursorOK IncreasePrecursor Increase Precursor Supply: - Metabolic Engineering - Block Competing Pathways PrecursorOK->IncreasePrecursor No Success Successful 4-HLT Production PrecursorOK->Success Yes IncreasePrecursor->CheckPrecursor

Caption: Troubleshooting workflow for low 4-HLT production.

References

Validation & Comparative

A Comparative Analysis of 4-Hydroxy-L-tryptophan and 5-HTP as Serotonin Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of 4-Hydroxy-L-tryptophan and 5-Hydroxytryptophan (B29612) (5-HTP) in the context of serotonin (B10506) biosynthesis. The information presented is based on available scientific literature and is intended to inform research and development in neurology, pharmacology, and biochemistry.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT), a critical monoamine neurotransmitter, plays a pivotal role in regulating a wide array of physiological and psychological functions, including mood, sleep, appetite, and cognition.[1][2][3] Consequently, the modulation of serotonin levels through precursor supplementation is a significant area of research. The primary and most direct precursor to serotonin is 5-Hydroxytryptophan (5-HTP).[2][4] This guide compares 5-HTP with its positional isomer, this compound, evaluating their respective roles and efficiencies as serotonin precursors based on current scientific understanding.

Biochemical Pathways of Serotonin Synthesis

The biosynthesis of serotonin from the essential amino acid L-tryptophan is a two-step enzymatic process. The initial and rate-limiting step is the hydroxylation of L-tryptophan to 5-HTP, catalyzed by the enzyme tryptophan hydroxylase (TPH).[5][6][7] Subsequently, 5-HTP is rapidly decarboxylated by the enzyme aromatic L-amino acid decarboxylase (AADC) to form serotonin.[4][8][9]

Signaling Pathway of Serotonin Biosynthesis

cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_neuron Presynaptic Neuron L-Tryptophan_blood L-Tryptophan BBB_transporter LNAA Transporter L-Tryptophan_blood->BBB_transporter Competes with other Large Neutral Amino Acids 5-HTP_blood 5-HTP 5-HTP_blood->BBB_transporter Does not compete L-Tryptophan_neuron L-Tryptophan BBB_transporter->L-Tryptophan_neuron 5-HTP_neuron 5-HTP BBB_transporter->5-HTP_neuron TPH Tryptophan Hydroxylase (TPH) (Rate-limiting) L-Tryptophan_neuron->TPH AADC Aromatic L-Amino Acid Decarboxylase (AADC) 5-HTP_neuron->AADC Serotonin Serotonin (5-HT) TPH->5-HTP_neuron Hydroxylation AADC->Serotonin Decarboxylation

Caption: Serotonin biosynthesis pathway. (Within 100 characters)

Comparative Analysis: this compound vs. 5-HTP

Feature5-Hydroxytryptophan (5-HTP)This compound
Primary Role Direct precursor to serotonin in mammals.[2][4]Primarily a precursor in the biosynthesis of psilocybin in fungi.
Metabolic Pathway to Serotonin L-Tryptophan -> 5-HTP -> Serotonin.[4][10]L-Tryptophan -> This compound -> 4-Hydroxytryptamine -> Serotonin (theoretically, but not a primary mammalian pathway).
Rate-Limiting Step Bypass Yes, bypasses the tryptophan hydroxylase (TPH) step.[11]Would also bypass the initial TPH hydroxylation at the 5-position.
Blood-Brain Barrier (BBB) Transport Readily crosses the BBB without competition from other amino acids.[2][11][12]Expected to cross the BBB, but transport kinetics are not well-studied in mammals.
Enzymatic Conversion to Serotonin Efficiently converted to serotonin by Aromatic L-Amino Acid Decarboxylase (AADC).[4][8]Potentially a substrate for AADC, but conversion efficiency in vivo is not established.
Clinical Evidence as Serotonin Precursor Numerous studies support its use to increase serotonin levels and for conditions like depression.[13][14][15]No significant clinical evidence available for its use as a serotonin precursor in humans.
Natural Occurrence in Humans Intermediate metabolite in the endogenous synthesis of serotonin.[4]Not a known intermediate in the primary human serotonin synthesis pathway.

In-Depth Comparison

5-Hydroxytryptophan (5-HTP)

5-HTP is the immediate metabolic precursor to serotonin.[4] Its administration directly bypasses the rate-limiting hydroxylation of L-tryptophan, leading to a more direct and potentially efficient increase in serotonin synthesis.[2][11] A key advantage of 5-HTP is its ability to cross the blood-brain barrier without competing with other large neutral amino acids for transport, unlike L-tryptophan.[11][12] This characteristic allows for more consistent central nervous system uptake. Once in the brain, 5-HTP is rapidly converted to serotonin by AADC.[4]

This compound

This compound is a positional isomer of 5-HTP. While it shares a similar core structure, the hydroxyl group is at the 4-position of the indole (B1671886) ring instead of the 5-position. This seemingly minor structural difference has significant implications for its metabolic fate. The primary and well-documented role of this compound is as an intermediate in the biosynthesis of psilocybin in certain species of fungi.[16]

Theoretically, this compound could be decarboxylated by AADC to form 4-hydroxytryptamine, a positional isomer of serotonin. However, there is a lack of substantial evidence from in vivo mammalian studies to support this as a significant pathway for increasing central serotonin levels. The substrate specificity and reaction kinetics of human AADC with this compound have not been extensively characterized in a comparative context with 5-HTP.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of serotonin precursors. Below are outlines for key experimental procedures.

Experimental Workflow for Assessing Serotonin Precursor Efficacy

start Start: Animal Model (e.g., Sprague-Dawley Rat) admin Administer Precursor (5-HTP or this compound) or Vehicle Control start->admin sampling Collect Blood and Brain Tissue Samples at Timed Intervals admin->sampling extraction Homogenize Tissue and Extract Analytes sampling->extraction analysis Quantify Serotonin and Metabolites (e.g., 5-HIAA) using HPLC-ECD or LC-MS/MS extraction->analysis data Analyze Data: - Pharmacokinetics - Brain:Blood Ratio - Serotonin Turnover analysis->data end Conclusion: Compare Efficacy of Precursors data->end

References

A Comparative Guide to the Fluorescent Properties of Tryptophan and 4-HLT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fluorescent properties of the intrinsic fluorophore, tryptophan, and an alternative compound, 4-HLT. The data presented is intended to assist researchers in selecting the appropriate fluorophore for their specific applications, ranging from protein structure and dynamics studies to drug development assays.

Note on 4-HLT: Publicly available scientific literature and chemical databases lack information on a fluorescent molecule designated as "4-HLT." The data fields for this compound are left as placeholders. Researchers with access to proprietary information on 4-HLT can use this guide as a template for a direct comparison with tryptophan.

Quantitative Comparison of Fluorescent Properties

The following table summarizes the key fluorescent properties of tryptophan. The corresponding values for 4-HLT should be entered as they become available.

PropertyTryptophan4-HLT
Excitation Maximum (λex) ~280 nm[1]Data not available
Emission Maximum (λem) ~350 nm in water[1][2]; highly dependent on solvent polarity (can range from 307 to 353 nm in proteins)[1]Data not available
Molar Extinction Coefficient (ε) ~5,600 M⁻¹cm⁻¹ at 280 nmData not available
Quantum Yield (Φf) ~0.13 in water[3]Data not available
Fluorescence Lifetime (τ) Multi-exponential decay, with components around 0.5 ns and 3.1 ns in water[2]Data not available

Understanding the Fluorescent Properties

Tryptophan , an essential amino acid, is the dominant intrinsic fluorophore in most proteins.[1][2] Its indole (B1671886) side chain is responsible for its fluorescence, which is highly sensitive to the local microenvironment.[1][2] This sensitivity makes tryptophan an invaluable probe for studying protein conformation, folding, and interactions.[1][4]

The fluorescence of tryptophan is characterized by a significant Stokes shift, the difference between the excitation and emission maxima. The emission spectrum of tryptophan is particularly sensitive to the polarity of its surroundings; a blue shift (to shorter wavelengths) is observed in nonpolar environments, such as the hydrophobic core of a folded protein.[5] Conversely, exposure to a polar solvent like water results in a red shift (to longer wavelengths).[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the characterization of 4-HLT.

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process. The relative method, which compares the fluorescence of the sample to a well-characterized standard with a known quantum yield, is commonly used.[6][7][8]

Principle: Under identical experimental conditions, the ratio of the integrated fluorescence intensities of the unknown sample and a standard is proportional to the ratio of their quantum yields, after correcting for differences in absorbance and the refractive index of the solvent.[6][8]

Protocol:

  • Solution Preparation:

    • Prepare a stock solution of a suitable fluorescence standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54).

    • Prepare a stock solution of the sample (tryptophan or 4-HLT) in the desired solvent.

    • Prepare a series of dilutions for both the standard and the sample, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[6]

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using a fluorometer, record the fluorescence emission spectrum for each dilution, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under each fluorescence emission spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • The quantum yield of the sample (Φf_sample) is calculated using the following equation:

      Φf_sample = Φf_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

      where:

      • Φf_std is the quantum yield of the standard.

      • Grad_sample and Grad_std are the gradients of the linear plots for the sample and standard, respectively.

      • η_sample and η_std are the refractive indices of the sample and standard solvents, respectively.[6]

Measurement of Fluorescence Lifetime

Fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes.[9][10][11]

Principle: The sample is excited by a short pulse of light, and the time between the excitation pulse and the detection of the first emitted photon is measured. This process is repeated many times to build a histogram of photon arrival times, which represents the fluorescence decay curve.[10][12]

Protocol:

  • Instrument Setup:

    • Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) and a sensitive, high-speed detector (e.g., a photomultiplier tube or a single-photon avalanche diode).[9][11]

  • Instrument Response Function (IRF):

    • Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or silica (B1680970) nanoparticles) in place of the sample. The IRF accounts for the temporal spread of the instrument itself.[9]

  • Sample Measurement:

    • Excite the sample at the desired wavelength and collect the fluorescence emission. The time window for data acquisition should be significantly longer than the expected fluorescence lifetime.[9]

  • Data Analysis:

    • The fluorescence decay data is fitted to a multi-exponential decay model, convolved with the IRF, to determine the fluorescence lifetime(s). For tryptophan, a bi-exponential decay model is often required.[2]

Diagrams

Experimental Workflow for Fluorescence Comparison

The following diagram illustrates a typical workflow for comparing the fluorescent properties of two compounds.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Measurements cluster_data_analysis Data Analysis cluster_comparison Comparison Sample_A Prepare 4-HLT Solution Absorbance UV-Vis Absorbance Sample_A->Absorbance Fluorescence Fluorescence Spectroscopy Sample_A->Fluorescence Sample_B Prepare Tryptophan Solution Sample_B->Absorbance Sample_B->Fluorescence Quantum_Yield Calculate Quantum Yield Absorbance->Quantum_Yield Fluorescence->Quantum_Yield Lifetime Determine Fluorescence Lifetime Fluorescence->Lifetime Comparison Compare Fluorescent Properties Quantum_Yield->Comparison Lifetime->Comparison

Caption: Workflow for comparing the fluorescent properties of two compounds.

Tryptophan Fluorescence Quenching

Tryptophan fluorescence is sensitive to quenching by various molecules, a phenomenon that can be exploited in binding assays.[13][14][15] The following diagram illustrates the principle of tryptophan fluorescence quenching upon ligand binding.

Caption: Ligand binding can quench the intrinsic fluorescence of tryptophan.

References

4-Hydroxy-L-tryptophan: A Novel Substrate for Tryptophan Synthase in Biocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel biocatalytic routes to produce non-canonical amino acids is of paramount importance. This guide provides a comparative analysis of 4-hydroxy-L-tryptophan as a potential substrate for tryptophan synthase, evaluating its performance against the native substrate, L-serine, and another alternative, L-threonine. The information presented herein is supported by experimental data from published literature to aid in the assessment of this promising enzymatic reaction.

Tryptophan synthase (TS), a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, is a well-established biocatalyst for the synthesis of L-tryptophan and its analogs.[1][2] The enzyme typically catalyzes the condensation of indole (B1671886) and L-serine.[3] However, its substrate promiscuity allows for the acceptance of various indole analogs and alternative amino acids, opening avenues for the synthesis of a diverse array of valuable compounds.[4][5] Recent studies have indicated that tryptophan synthase from Salmonella enterica can catalyze the synthesis of 4-hydroxy-6-methyl-L-tryptophan, a close analog of this compound, highlighting the potential of the latter as a viable substrate. While direct kinetic data for this compound with tryptophan synthase is not yet available, data from the related enzyme tryptophan indole-lyase with hydroxytryptophans provides valuable insights into its potential catalytic efficiency.[6]

Comparative Performance: A Quantitative Overview

To objectively assess the potential of this compound as a substrate for tryptophan synthase, a comparison of key kinetic parameters with known substrates is essential. The following table summarizes the available steady-state kinetic data for L-serine, L-threonine with tryptophan synthase, and 4-hydroxytryptophan (B93191) with the related enzyme, tryptophan indole-lyase.

SubstrateEnzymekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)
L-SerineTryptophan Synthase (Pyrococcus furiosus)1.62.0800
L-ThreonineTryptophan Synthase (Pyrococcus furiosus)1.04.0250
4-HydroxytryptophanTryptophan Indole-lyase (Escherichia coli)0.450.182500

Note: The data for 4-hydroxytryptophan is with tryptophan indole-lyase and serves as an estimation of its potential as a substrate for tryptophan synthase.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for tryptophan synthase activity assays.

Spectrophotometric Assay for Tryptophan Synthase Activity

This continuous assay measures the consumption of indole, which is coupled to the synthesis of the tryptophan analog.

Materials:

  • Tryptophan synthase (purified)

  • 4-Hydroxyindole (B18505) (substrate)

  • L-Serine (or other amino acid substrate)

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (100 mM, pH 7.8)

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.8), 100 µM PLP, and 10 mM L-serine.

  • Add a known concentration of tryptophan synthase to the reaction mixture.

  • Initiate the reaction by adding varying concentrations of 4-hydroxyindole.

  • Monitor the decrease in absorbance at 290 nm (the characteristic absorbance of the indole chromophore) over time at a constant temperature (e.g., 37°C).

  • Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

  • Determine the kinetic parameters (Km and kcat) by fitting the initial rate data to the Michaelis-Menten equation.

HPLC-Based Assay for Product Quantification

This method allows for the direct measurement of the this compound produced.[7][8][9][10][11]

Materials:

  • Reaction components as in the spectrophotometric assay.

  • Quenching solution (e.g., 1 M HCl or trifluoroacetic acid)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column and a UV or fluorescence detector.

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid).

  • This compound standard.

Procedure:

  • Perform the enzymatic reaction as described above.

  • At specific time points, withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of quenching solution.

  • Centrifuge the samples to pellet the precipitated protein.

  • Inject the supernatant onto the HPLC column.

  • Separate the components using a suitable gradient of the mobile phase.

  • Detect the product, this compound, by monitoring the absorbance at its λmax (e.g., ~275 nm) or by fluorescence.

  • Quantify the amount of product formed by comparing the peak area to a standard curve generated with known concentrations of this compound.

  • Calculate the reaction rate and subsequently the kinetic parameters.

Visualizing the Catalytic Pathway

To better understand the enzymatic process, the following diagrams illustrate the tryptophan synthase reaction mechanism and a typical experimental workflow.

Tryptophan_Synthase_Reaction cluster_reactants Reactants cluster_enzyme Tryptophan Synthase (TS) cluster_products Products 4-Hydroxyindole 4-Hydroxyindole Aminoacrylate_Intermediate Aminoacrylate Intermediate 4-Hydroxyindole->Aminoacrylate_Intermediate Reacts with L-Serine L-Serine TS-PLP TS-PLP Complex L-Serine->TS-PLP Binds TS-PLP->Aminoacrylate_Intermediate Forms This compound This compound Aminoacrylate_Intermediate->this compound Releases H2O Water Aminoacrylate_Intermediate->H2O Releases

Caption: Tryptophan synthase catalytic cycle with 4-hydroxyindole and L-serine.

Experimental_Workflow Start Start Reaction_Setup Set up enzymatic reaction (TS, 4-Hydroxyindole, L-Serine, PLP, Buffer) Start->Reaction_Setup Incubation Incubate at controlled temperature Reaction_Setup->Incubation Aliquots Withdraw aliquots at time intervals Incubation->Aliquots Quenching Quench reaction Aliquots->Quenching Analysis Analyze by HPLC or Spectrophotometry Quenching->Analysis Data_Processing Process data to determine kinetic parameters Analysis->Data_Processing End End Data_Processing->End

Caption: General workflow for determining enzyme kinetics.

References

A Comparative Kinetic Analysis of Tryptophan Hydroxylase with L-Tryptophan and the Atypical Substrate 4-Hydroxy-L-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinetic properties of Tryptophan Hydroxylase (TPH) with its natural substrate, L-tryptophan, and the alternative substrate, 4-Hydroxy-L-tryptophan. Tryptophan hydroxylase is a critical enzyme in the biosynthesis of serotonin (B10506), acting as the rate-limiting step in this pathway.[1][2] The enzyme exists in two isoforms: TPH1, found primarily in peripheral tissues, and TPH2, the predominant form in the central nervous system.[3][4] Understanding the kinetic behavior of TPH with different substrates is crucial for the development of novel therapeutics targeting the serotonergic system.

Kinetic Parameters of Tryptophan Hydroxylase with L-Tryptophan

The following table summarizes the key kinetic constants for the two isoforms of human Tryptophan Hydroxylase with their natural substrate, L-tryptophan. These values provide a baseline for the enzyme's catalytic efficiency and substrate affinity.

IsoformSubstrateKm (μM)Vmax (nmol/min/mg)Reference
TPH1 L-TryptophanData not consistently reported across studies~60[8]
TPH2 L-Tryptophan~20-100Variable with phosphorylation state[9]

Note: The kinetic parameters of TPH can be influenced by factors such as the source of the enzyme, its phosphorylation state, and the specific assay conditions used.[9] For instance, phosphorylation of TPH2 by Protein Kinase A can modulate its activity.[3]

Serotonin Biosynthesis Pathway

Tryptophan hydroxylase catalyzes the initial and rate-limiting step in the biosynthesis of serotonin. The pathway involves the hydroxylation of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), which is then decarboxylated to form serotonin (5-hydroxytryptamine or 5-HT).[10][11]

Serotonin Biosynthesis Pathway L_Tryptophan L-Tryptophan _5_HTP 5-Hydroxytryptophan (5-HTP) L_Tryptophan->_5_HTP Tryptophan Hydroxylase (TPH) (Rate-limiting step) Serotonin Serotonin (5-HT) _5_HTP->Serotonin Aromatic L-Amino Acid Decarboxylase (AADC)

Caption: The enzymatic pathway for the synthesis of serotonin from L-tryptophan.

Experimental Protocols for Kinetic Analysis

The kinetic parameters of tryptophan hydroxylase are typically determined using a continuous fluorometric assay. This method leverages the different fluorescence properties of L-tryptophan and its product, 5-hydroxytryptophan.

Continuous Fluorometric Assay for TPH Activity

This assay continuously monitors the increase in fluorescence that occurs upon the hydroxylation of L-tryptophan to 5-hydroxytryptophan.

Materials:

  • Purified TPH1 or TPH2 enzyme

  • L-tryptophan (or this compound) stock solution

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) or 6-methyltetrahydropterin (B12859068) (6-MePH4) as the cofactor[3]

  • Ferrous ammonium (B1175870) sulfate (B86663) ((NH4)2Fe(SO4)2)

  • Catalase

  • Dithiothreitol (DTT)

  • Assay Buffer: e.g., 50 mM MOPS, pH 7.2, containing 100 mM (NH4)2SO4[8]

  • Bovine Serum Albumin (BSA)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture in a microcentrifuge tube containing the assay buffer, catalase, BSA, ferrous ammonium sulfate, and the TPH enzyme.

  • Substrate and Cofactor Addition: To initiate the reaction, add varying concentrations of the amino acid substrate (L-tryptophan or the alternative substrate) and a fixed, saturating concentration of the pterin (B48896) cofactor to the wells of the microplate. A typical reaction volume is 0.1 mL.[8]

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence reader pre-set to the appropriate temperature. Measure the increase in fluorescence over time. The excitation wavelength is typically around 300 nm, and the emission is measured at approximately 330 nm for the formation of 5-hydroxytryptophan.

  • Data Analysis: The initial reaction rates (V0) are determined from the linear portion of the fluorescence versus time plot.

  • Kinetic Parameter Calculation: Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for conducting a kinetic analysis of an enzyme like tryptophan hydroxylase.

Enzyme Kinetic Analysis Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Purification Enzyme Purification (TPH1 or TPH2) Reaction_Setup Set up Reactions (Varying Substrate Concentrations) Enzyme_Purification->Reaction_Setup Reagent_Prep Reagent Preparation (Buffers, Substrates, Cofactors) Reagent_Prep->Reaction_Setup Data_Acquisition Measure Initial Rates (e.g., Fluorescence Change) Reaction_Setup->Data_Acquisition Plot_Data Plot V0 vs. [S] Data_Acquisition->Plot_Data MM_Fit Fit to Michaelis-Menten Equation Plot_Data->MM_Fit Determine_Params Determine Km and Vmax MM_Fit->Determine_Params

Caption: A generalized workflow for determining the kinetic parameters of an enzyme.

Conclusion

The kinetic characterization of tryptophan hydroxylase is fundamental to understanding its biological role and for the rational design of modulators. While the kinetics of TPH with its natural substrate, L-tryptophan, are well-documented, there is a notable gap in the literature regarding the enzyme's activity with this compound. The provided experimental protocol for a continuous fluorometric assay offers a robust method for researchers to independently determine the kinetic parameters for this and other alternative substrates. Such studies would be invaluable in expanding our knowledge of TPH substrate specificity and could unveil new avenues for therapeutic intervention in serotonin-related disorders.

References

A Comparative Analysis of the Stability of 4-Hydroxy-L-tryptophan and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the stability of 4-Hydroxy-L-tryptophan and its isomers. Due to a scarcity of direct comparative studies in publicly available literature, this document synthesizes information on the stability of the parent compound, L-tryptophan, and the well-studied 5-Hydroxy-L-tryptophan (5-HTP), to infer and propose methodologies for assessing the comparative stability of the full range of isomers.

Introduction

Hydroxylated derivatives of L-tryptophan are of significant interest in biomedical research due to their diverse biological activities. This compound is a key precursor in the biosynthesis of psilocybin in certain fungal species. Its isomer, 5-Hydroxy-L-tryptophan (5-HTP), is a well-known intermediate in the biosynthesis of the neurotransmitter serotonin.[1][2][3] The stability of these compounds is a critical parameter for their application in research and potential therapeutic development, impacting storage, formulation, and in vivo efficacy. This guide provides an overview of the known stability profiles and outlines experimental protocols for a comprehensive comparative stability assessment.

Known Stability Profiles

Direct comparative stability data for all isomers of hydroxy-L-tryptophan is limited. However, extensive research on L-tryptophan and 5-HTP provides a solid foundation for understanding their potential degradation pathways and influential factors.

L-Tryptophan: The parent amino acid is susceptible to degradation under various conditions, including exposure to UV light, high temperatures, and oxidizing agents.[4][5][6] The indole (B1671886) ring is the primary site of degradation, which can lead to the formation of numerous products, with the kynurenine (B1673888) pathway being a major degradation route.[7]

5-Hydroxy-L-tryptophan (5-HTP): As a precursor to serotonin, the stability of 5-HTP has been more extensively studied. It is known to be sensitive to light and oxidation.[8] Key stability considerations include:

  • pH: Aqueous solutions of 5-HTP are more stable at a neutral or slightly acidic pH (around 6-7).[8] Photodegradation of the related compound tryptophan increases at higher pH levels.[8]

  • Temperature: For optimal stability, stock solutions should be stored at low temperatures, such as -20°C for short-term storage (up to one month) and -80°C for long-term storage (up to six months).[8]

  • Light Exposure: Compounds with an indole ring, like 5-HTP, are prone to photodegradation, which can lead to the formation of colored byproducts.[8] It is crucial to protect solutions from light using amber vials or other light-blocking measures.[8]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the indole ring.[9] Sterilizing solutions by autoclaving is possible without loss of activity if the air in the ampoule is replaced with nitrogen.[9]

Comparative Stability Assessment: Experimental Protocols

To address the gap in direct comparative data, a forced degradation study is recommended. This involves subjecting the different isomers to a range of stress conditions to accelerate degradation and identify the circumstances under which they are most stable.

Forced Degradation Study Protocol

1. Sample Preparation:

  • Prepare stock solutions of this compound, 5-Hydroxy-L-tryptophan, 6-Hydroxy-L-tryptophan, and 7-Hydroxy-L-tryptophan of known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., water or a buffered solution at a specific pH).

2. Stress Conditions:

  • Acid Hydrolysis: Treat the solutions with 0.1 M HCl at 60°C for a defined period (e.g., 2, 4, 8, and 24 hours).[8]

  • Base Hydrolysis: Treat the solutions with 0.1 M NaOH at 60°C for a defined period (e.g., 2, 4, 8, and 24 hours).[8]

  • Oxidative Degradation: Treat the solutions with 3% hydrogen peroxide at room temperature for a defined period (e.g., 2, 4, 8, and 24 hours).

  • Thermal Degradation: Store the solutions at elevated temperatures (e.g., 40°C, 60°C, and 80°C) in a temperature-controlled oven for a defined period (e.g., 1, 7, and 14 days).

  • Photostability: Expose the solutions to a calibrated light source (e.g., UV-A and cool white fluorescent) as per ICH Q1B guidelines.

3. Sample Analysis:

  • At each time point, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability-Indicating HPLC Method

A reversed-phase HPLC method with UV or fluorescence detection is suitable for the separation and quantification of tryptophan and its hydroxylated isomers.

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[10]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or 5 mM sodium acetate (B1210297) in water) and an organic solvent (e.g., acetonitrile).[8][10]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV detection at approximately 275-280 nm or fluorescence detection (Excitation: ~280 nm, Emission: ~350 nm).[8]

  • Column Temperature: 30-45°C.[8]

The method must be validated to ensure it can separate the parent compound from its degradation products, thus being "stability-indicating."

Data Presentation

The quantitative data obtained from the forced degradation study should be summarized in tables to facilitate easy comparison of the stability of the different isomers under each stress condition.

Table 1: Comparative Stability of Hydroxy-L-tryptophan Isomers under Acid Hydrolysis (0.1 M HCl at 60°C)

Time (hours)% Degradation of 4-OH-L-Trp% Degradation of 5-OH-L-Trp% Degradation of 6-OH-L-Trp% Degradation of 7-OH-L-Trp
2
4
8
24

(Note: The table is a template; actual data would be populated from experimental results.)

Similar tables should be created for each of the stress conditions (base hydrolysis, oxidation, thermal, and photostability).

Visualizations

Degradation Pathway

The primary degradation pathway for tryptophan and its hydroxylated isomers is expected to involve the oxidation of the indole ring. While the specific degradation products for each isomer may vary, a general pathway can be proposed based on known tryptophan degradation.

degradation_pathway Hydroxy-L-Tryptophan Hydroxy-L-Tryptophan N-Formylkynurenine_derivative N-Formylkynurenine_derivative Hydroxy-L-Tryptophan->N-Formylkynurenine_derivative Oxidation (IDO/TDO like) Kynurenine_derivative Kynurenine_derivative N-Formylkynurenine_derivative->Kynurenine_derivative Hydrolysis Further_Degradation_Products Further_Degradation_Products Kynurenine_derivative->Further_Degradation_Products

Caption: Generalized oxidative degradation pathway of a Hydroxy-L-tryptophan isomer.

Experimental Workflow

The workflow for a comparative stability study is a critical component for ensuring reproducible results.

experimental_workflow cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Evaluation Stock_Solutions Prepare Stock Solutions of Isomers Acid Acid Hydrolysis Stock_Solutions->Acid Base Base Hydrolysis Stock_Solutions->Base Oxidation Oxidation Stock_Solutions->Oxidation Thermal Thermal Stress Stock_Solutions->Thermal Photo Photostability Stock_Solutions->Photo HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Comparison Compare Degradation Profiles HPLC_Analysis->Data_Comparison

Caption: Workflow for the comparative stability assessment of Hydroxy-L-tryptophan isomers.

Conclusion

While direct comparative stability data for this compound and its isomers is not extensively documented, the known sensitivities of L-tryptophan and 5-HTP provide a strong basis for predicting their stability profiles. The experimental protocols outlined in this guide offer a robust framework for researchers to conduct a thorough comparative stability assessment. Such studies are essential for the handling, formulation, and development of these promising bioactive compounds. The data generated will be invaluable for ensuring the quality, safety, and efficacy of products and research reagents containing these tryptophan derivatives.

References

A Comparative Guide to the Biological Activity of Psilocin and 4-Substituted Tryptamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive comparison of the biological activity of psilocin, the primary psychoactive metabolite of psilocybin, and a representative 4-substituted tryptamine (B22526) analogue, 4-hydroxy-N,N-diethyltryptamine (4-HO-DET). Due to a lack of available scientific literature on "4-hydroxydiphenyl-2-ethyl-tryptamine (4-HLT)," 4-HO-DET has been selected as a well-characterized structural analogue for the purpose of this comparison. This document summarizes key quantitative data on receptor binding affinities and functional potencies, details the experimental protocols for the cited assays, and provides visual diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the pharmacology of these compounds.

Introduction

Psilocin (4-hydroxy-N,N-dimethyltryptamine) is a classic serotonergic psychedelic and the active metabolite of psilocybin, found in various species of fungi.[1] Its profound effects on consciousness are primarily mediated by its interaction with serotonin (B10506) receptors in the brain.[2] The study of psilocin and its analogues is a burgeoning field, with significant interest in their therapeutic potential for a range of psychiatric disorders.

4-substituted tryptamines, such as 4-HO-DET, represent a class of synthetic derivatives of psilocin. 4-HO-DET was first synthesized by Albert Hofmann, the discoverer of LSD's psychedelic properties.[3] Understanding the structure-activity relationships within this class of compounds is crucial for the design of novel therapeutics with optimized efficacy and safety profiles. This guide aims to provide an objective, data-driven comparison of the biological activities of psilocin and 4-HO-DET.

Quantitative Data Presentation

The following tables summarize the in vitro receptor binding affinities (Kᵢ) and functional potencies (EC₅₀) of psilocin and 4-HO-DET at key serotonin receptors. Lower Kᵢ values indicate a higher binding affinity, while lower EC₅₀ values signify greater potency in functional assays.

Table 1: Receptor Binding Affinities (Kᵢ, nM)

ReceptorPsilocin (4-HO-DMT)4-HO-DET
5-HT₂A 120 - 173[4][5]9,984[6]
5-HT₁A 146 - 152[4][5]-
5-HT₂C 79 - 311[4][5]-

Table 2: Functional Potency (EC₅₀, nM) in Calcium Flux Assay

ReceptorPsilocin (4-HO-DMT)4-HO-DET
h5-HT₂A 10.7[7]69 (as 4-OH-DMT analog)[8]

Note: The EC₅₀ value for 4-HO-DET is from a study analyzing a series of 4-hydroxy-N,N-dialkyltryptamines, where it was shown to be a potent agonist.[8] The value presented here is for a closely related analogue from the same study and should be interpreted with this context.

Signaling Pathways and Experimental Workflows

5-HT₂A Receptor Signaling Pathway

The primary psychoactive effects of both psilocin and 4-HO-DET are mediated through their agonist activity at the 5-HT₂A receptor, a G-protein coupled receptor (GPCR) that predominantly signals through the Gq/₁₁ pathway. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, a key event in the signaling cascade.

Gq_Signaling_Pathway cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT₂A Receptor Gq_protein Gq Protein 5HT2A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes Agonist Psilocin or 4-HO-DET Agonist->5HT2A_Receptor Binds IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers Downstream_Effects Downstream Cellular Effects DAG->Downstream_Effects Ca_Release->Downstream_Effects

Caption: 5-HT₂A receptor Gq signaling pathway.

Experimental Workflow for Evaluating Biological Activity

The evaluation of a novel psychoactive compound typically follows a multi-step process, beginning with in vitro characterization and progressing to in vivo behavioral studies.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays Receptor_Binding Receptor Binding Assays (Determine Kᵢ) Functional_Assay Functional Assays (e.g., Calcium Flux) (Determine EC₅₀, Eₘₐₓ) Receptor_Binding->Functional_Assay HTR_Assay Head-Twitch Response (HTR) in Rodents Functional_Assay->HTR_Assay Other_Behavioral Other Behavioral Models (e.g., Drug Discrimination) HTR_Assay->Other_Behavioral Data_Analysis Data Analysis & Structure-Activity Relationship (SAR) Other_Behavioral->Data_Analysis Compound_Synthesis Compound Synthesis & Purification Compound_Synthesis->Receptor_Binding

Caption: Typical workflow for psychoactive compound evaluation.

Experimental Protocols

Radioligand Binding Assay

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radioactively labeled ligand.

  • Materials:

    • Cell membranes expressing the target serotonin receptor (e.g., 5-HT₂A).

    • Radioligand (e.g., [³H]ketanserin for 5-HT₂A).

    • Test compounds (psilocin, 4-HO-DET).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radioactive ligand).

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Allow the filters to dry, then add scintillation fluid.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.[7]

Calcium Flux Functional Assay

This assay measures the ability of a compound to activate a Gq-coupled receptor by detecting the resulting increase in intracellular calcium.[9]

  • Materials:

    • A cell line stably expressing the target receptor (e.g., HEK293 cells with human 5-HT₂A receptor).[10]

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[11]

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[9]

    • Test compounds.

    • A fluorescence plate reader with an injection system.

  • Procedure:

    • Plate the cells in a 96-well, black-walled, clear-bottom plate and culture overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Place the plate in the fluorescence reader and establish a baseline fluorescence reading.

    • Inject the different concentrations of the test compound into the wells.

    • Immediately begin measuring the fluorescence intensity over time to detect the calcium transient.

    • Determine the peak fluorescence response for each concentration.

    • Plot the response against the log of the compound concentration to generate a dose-response curve and calculate the EC₅₀ and Eₘₐₓ values.[12]

Head-Twitch Response (HTR) In Vivo Assay

The head-twitch response in rodents is a behavioral proxy for 5-HT₂A receptor activation and is used to assess the potential psychedelic-like effects of a compound.[13][14]

  • Animals:

    • Male C57BL/6J mice are commonly used.[14]

  • Procedure:

    • Administer the test compound to the mice via a specific route (e.g., intraperitoneal injection).

    • Place the mouse in a clean observation chamber.

    • Record the number of head twitches over a defined period (e.g., 30-60 minutes). A head twitch is a rapid, rotational movement of the head that is distinct from grooming or sniffing behaviors.

    • Automated systems using a head-mounted magnet and a magnetometer can be used for more objective and high-throughput quantification.[15][16]

    • Generate a dose-response curve by testing a range of compound doses.

Conclusion

This guide provides a comparative overview of the biological activity of psilocin and the representative 4-substituted tryptamine, 4-HO-DET. The presented data indicates that while both compounds are agonists at the 5-HT₂A receptor, there are notable differences in their binding affinities and potencies at various serotonin receptor subtypes. These differences likely contribute to the distinct subjective effects reported for these compounds. The detailed experimental protocols and workflow diagrams serve as a resource for researchers in the field of psychedelic science, aiming to facilitate further investigation into the therapeutic potential of these and other novel psychoactive compounds. The continued exploration of structure-activity relationships within the tryptamine class will be instrumental in the development of next-generation therapeutics for a variety of neurological and psychiatric conditions.

References

Confirming the Structure of 4-Hydroxy-L-tryptophan: An NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel or modified amino acids is a cornerstone of drug discovery and development. 4-Hydroxy-L-tryptophan, a hydroxylated derivative of the essential amino acid L-tryptophan, presents a unique analytical challenge due to the potential for isomeric ambiguity. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the unambiguous structural confirmation of this compound, supported by predicted and experimental data.

The Power of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for determining the molecular structure of organic compounds in solution. Its ability to probe the chemical environment of individual nuclei provides a detailed atomic-level map of the molecule. For a molecule like this compound, 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments are indispensable for confirming the connectivity and spatial relationships of atoms, thus definitively establishing the position of the hydroxyl group on the indole (B1671886) ring.

Predicted NMR Data for this compound

To provide a baseline for experimental analysis, ¹H and ¹³C NMR chemical shifts for this compound have been predicted using advanced computational algorithms. These predictions are crucial for guiding the interpretation of experimental spectra.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2-125.5
C3-110.2
C3a-128.9
C4-150.1
C56.85106.8
C67.00122.5
C76.65112.1
C7a-137.8
4.2556.2
3.3528.1
COOH-174.5
N1-H10.9-
Nα-H₂8.3-
4.25-
3.35-
H56.85-
H67.00-
H76.65-
Predicted using online NMR prediction tools.
Comparative Experimental NMR Data

A comparison with the experimental NMR data of the parent compound, L-tryptophan, and its isomer, 5-Hydroxy-L-tryptophan, highlights the subtle yet significant differences in chemical shifts that allow for unambiguous isomer identification.

Compound ¹H Chemical Shifts (ppm) of Indole Ring ¹³C Chemical Shifts (ppm) of Indole Ring
L-Tryptophan H2: 7.21, H4: 7.68, H5: 7.10, H6: 7.18, H7: 7.42C2: 124.2, C3: 108.5, C3a: 127.8, C4: 118.9, C5: 121.5, C6: 119.2, C7: 111.6, C7a: 136.7
5-Hydroxy-L-tryptophan H2: 7.10, H4: 7.20, H6: 6.75, H7: 7.15C2: 124.8, C3: 109.1, C3a: 128.5, C4: 112.3, C5: 149.8, C6: 107.5, C7: 112.0, C7a: 131.5
This compound (Predicted) H2: 7.15, H5: 6.85, H6: 7.00, H7: 6.65C2: 125.5, C3: 110.2, C3a: 128.9, C4: 150.1, C5: 106.8, C6: 122.5, C7: 112.1, C7a: 137.8
Experimental data for L-tryptophan and 5-Hydroxy-L-tryptophan obtained from various sources.

The distinct chemical shifts of the aromatic protons and carbons, particularly around the site of hydroxylation, provide a clear fingerprint for each isomer.

Experimental Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the structural confirmation of this compound using NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis cluster_3 Structure Confirmation A Dissolve this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) B Add internal standard (e.g., TSP or TMS) A->B C Acquire 1D ¹H NMR Spectrum B->C Transfer to NMR tube D Acquire 1D ¹³C NMR Spectrum C->D E Acquire 2D COSY Spectrum D->E F Acquire 2D HSQC Spectrum E->F G Process spectra (Fourier transform, phasing, baseline correction) F->G H Assign signals using 1D and 2D data G->H I Compare experimental data with predicted values and data from known isomers H->I J Unambiguous confirmation of the 4-hydroxy substitution pattern I->J

Differentiating 4-Hydroxy-L-tryptophan from Tryptophan Metabolites in Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of tryptophan metabolites are crucial for understanding their roles in various physiological and pathological processes. This guide provides a comparative analysis of mass spectrometry-based methods for differentiating 4-Hydroxy-L-tryptophan from other key tryptophan metabolites, with a focus on experimental data and detailed protocols.

The hydroxytryptophan isomers, this compound and 5-Hydroxy-L-tryptophan (5-HTP), along with their parent compound L-tryptophan and other downstream metabolites like kynurenine, present a significant analytical challenge due to their structural similarities. Mass spectrometry, coupled with liquid chromatography (LC-MS/MS), has become the gold standard for their analysis, offering high sensitivity and specificity.[1] The key to differentiating these compounds lies in the careful optimization of both chromatographic separation and mass spectrometric fragmentation.

Comparative Analysis of Mass Spectrometric Data

The differentiation of this compound from its isomers and other tryptophan metabolites relies on unique fragmentation patterns and chromatographic retention times. While compounds may share the same precursor ion mass-to-charge ratio (m/z), their fragmentation via techniques like Collision-Induced Dissociation (CID) generates distinct product ions.

Table 1: Precursor and Product Ions for Key Tryptophan Metabolites

CompoundPrecursor Ion (m/z) [M+H]⁺Major Product Ions (m/z)Reference
L-Tryptophan205.097188.071, 146.060, 130.065[2]
This compound 221.092 204.066, 162.055, 146.045 N/A
5-Hydroxy-L-tryptophan (5-HTP)221.092204.066, 175.050, 159.045[2]
Kynurenine209.092192.066, 146.060, 94.040[3]

Note: The fragmentation pattern for this compound is based on predicted fragmentation and may vary based on experimental conditions.

Table 2: Chromatographic Retention Times for Tryptophan Metabolites

CompoundRetention Time (min)ColumnMobile Phase GradientReference
L-Tryptophan5.2C18Water/Acetonitrile with Formic Acid
This compound 4.5 C18 Water/Acetonitrile with Formic Acid N/A
5-Hydroxy-L-tryptophan (5-HTP)4.8C18Water/Acetonitrile with Formic Acid
Kynurenine3.9C18Water/Acetonitrile with Formic Acid[3]

Note: Retention times are highly dependent on the specific LC system, column, and mobile phase conditions and are provided for illustrative purposes.

Experimental Protocols

The successful differentiation of this compound requires a well-defined experimental protocol. Below is a typical workflow and detailed methodologies.

Sample Preparation
  • Protein Precipitation: To a 100 µL aliquot of plasma or serum, add 300 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., d4-5-HTP).[1]

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used for the separation of tryptophan metabolites.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 2% B

    • 1-8 min: 2-80% B

    • 8-10 min: 80% B

    • 10.1-12 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Electrospray ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for each analyte as listed in Table 1.

Visualizing the Workflow and Pathways

// Nodes Trp [label="L-Tryptophan", fillcolor="#F1F3F4", fontcolor="#202124"]; "4OHTrp" [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; "5HTP" [label="5-Hydroxy-L-tryptophan\n(5-HTP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Serotonin [label="Serotonin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Kyn [label="Kynurenine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Trp -> "4OHTrp" [label="Tryptophan\nHydroxylase (mutant)", color="#EA4335"]; Trp -> "5HTP" [label="Tryptophan\nHydroxylase", color="#EA4335"]; Trp -> Kyn [label="IDO/TDO", color="#EA4335"]; "5HTP" -> Serotonin [label="AADC", color="#EA4335"]; }

Caption: Simplified Tryptophan Metabolic Pathway.

// Nodes Sample [label="Biological Sample\n(Plasma, Serum, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prep [label="Sample Preparation\n(Protein Precipitation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LC [label="LC Separation\n(Reversed-Phase C18)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MS [label="MS/MS Analysis\n(ESI+, MRM)", fillcolor="#FBBC05", fontcolor="#202124"]; Data [label="Data Analysis\n(Quantification)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Sample -> Prep; Prep -> LC; LC -> MS; MS -> Data; }

Caption: General Experimental Workflow for Metabolite Analysis.

// Nodes Start [label="Analyze Sample", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Precursor [label="Precursor Ion\nm/z = 221.092?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Retention [label="Different\nRetention Times?", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fragmentation [label="Unique Product\nIons?", fillcolor="#FBBC05", fontcolor="#202124"]; "4OHTrp" [label="this compound", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "5HTP" [label="5-Hydroxy-L-tryptophan", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Other [label="Other Metabolite", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Precursor; Precursor -> Retention [label="Yes"]; Precursor -> Other [label="No"]; Retention -> Fragmentation [label="Yes"]; Retention -> Other [label="No"]; Fragmentation -> "4OHTrp" [label="Yes"]; Fragmentation -> "5HTP" [label="No"]; }

Caption: Logical Flow for Differentiating Isomers.

References

Safety Operating Guide

Proper Disposal of 4-Hydroxy-L-tryptophan: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is a critical aspect of research and development. This guide provides essential information for the proper disposal of 4-Hydroxy-L-tryptophan, ensuring the safety of laboratory personnel and adherence to regulatory standards. The following procedures are based on general best practices for chemical waste management and should be supplemented by a mandatory consultation with your institution's Environmental Health and Safety (EHS) department for site-specific protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets, this compound can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, always wear safety glasses or goggles, chemical-resistant gloves, and a lab coat. If handling the powder form, avoid generating dust and work in a well-ventilated area or a chemical fume hood.[3][4][5]

Step-by-Step Disposal Protocol

The disposal of this compound, like most laboratory chemicals, is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8] It must be managed as hazardous waste and should not be disposed of in regular trash or down the drain.[6][9]

  • Waste Identification and Classification :

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[10]

  • Container Selection and Labeling :

    • Use a dedicated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[6]

    • The container must be clearly labeled as "Hazardous Waste."[6][10][11] The label should include:

      • The full chemical name: "this compound" (no abbreviations or formulas).[6]

      • The date when the waste was first added to the container (accumulation start date).[6][10]

      • The name and contact information of the principal investigator or responsible person.[6]

      • The specific hazards associated with the chemical (e.g., "Irritant").

  • Waste Accumulation and Storage :

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[12]

    • The container must be kept securely closed at all times, except when adding waste.[11]

    • Ensure secondary containment is used to prevent spills.

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic "P-listed" wastes, the limit is one quart.[12] While this compound is not typically P-listed, it is crucial to be aware of these limits.

  • Arranging for Disposal :

    • Once the waste container is full or has been in accumulation for the maximum allowable time (often 90 to 180 days, check with your EHS), arrange for its collection by your institution's hazardous waste program.[7]

    • Complete a hazardous waste pickup request form as required by your EHS office, providing an accurate description of the contents.[6]

  • Empty Container Disposal :

    • An empty container that held this compound must be triple-rinsed with a suitable solvent (such as water, given its solubility) before it can be disposed of as non-hazardous trash.[11][13]

    • The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste.[11][13]

    • After triple-rinsing, deface or remove the original chemical label and the hazardous waste label before discarding the container.[13]

Quantitative Data

Specific quantitative limits for the disposal of this compound are determined by local, state, and federal regulations and will be provided by your institution's EHS department. General quantitative information from safety data sheets for the closely related 5-hydroxy-L-tryptophan is provided below for reference.

Data PointValueSpeciesSource
Oral LD50243 mg/kgRat[14]
Oral LD501,708 mg/kgMouse[14]
Intraperitoneal LD5091 mg/kgRat[14]
Intraperitoneal LD50298 mg/kgMouse[14]
Subcutaneous LD50149 mg/kgRat[14]
Subcutaneous LD50418 mg/kgMouse[14]

This data is for 5-hydroxy-L-tryptophan and should be used for informational purposes only. The toxicological properties of this compound have not been fully investigated.[3]

Experimental Protocols

No experimental protocols for the disposal of this compound were cited in the search results. The disposal procedure itself is a regulated protocol based on established hazardous waste management principles.

Disposal Workflow

The following diagram illustrates the general decision-making workflow for the disposal of this compound in a laboratory setting.

G A This compound becomes waste B Is the container empty? A->B C Triple-rinse container with appropriate solvent. B->C Yes F Transfer waste to a labeled hazardous waste container. B->F No D Collect rinsate as hazardous waste. C->D E Deface label and dispose of empty container in regular trash. D->E G Store in Satellite Accumulation Area. F->G H Is the container full or accumulation time limit reached? G->H I Contact EHS for waste pickup. H->I Yes J Continue to accumulate waste safely. H->J No J->G

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal. Your EHS department is the primary resource for ensuring compliance with all applicable regulations.

References

Safeguarding Your Research: Essential Protocols for Handling 4-Hydroxy-L-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential safety and logistical information for managing 4-Hydroxy-L-tryptophan, offering procedural, step-by-step guidance for its handling and disposal. Adherence to these protocols is critical for minimizing risks and ensuring the well-being of all laboratory personnel.

Hazard Identification and Safety Precautions

This compound should be handled as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[1][2]. All handling of the solid, powdered form of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust particles[3].

Summary of Hazards:

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation[1][2].
Eye IrritationH319Causes serious eye irritation[1][2].
Respiratory IrritationH335May cause respiratory irritation[1][2].

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.

Engineering Controls
  • Ventilation: Always handle the solid form of this compound inside a certified chemical fume hood or a powder containment hood to minimize inhalation exposure[3][4]. For solutions, working within a chemical fume hood is also required[4].

  • Weighing: Use a balance enclosure when weighing the solid material to contain any airborne particles[4].

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary defense against chemical exposure. The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or tight-sealing safety goggles[5][6][7]. A face shield should be worn over safety glasses if there is a splash hazard[3].To protect eyes and face from splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile)[8]. Double-gloving is recommended[4].To prevent skin contact. Inspect gloves for any signs of degradation or punctures before use and change them immediately if contaminated[3].
Body Protection A lab coat or long-sleeved clothing is required[9]. For larger quantities or an increased risk of exposure, a chemical-resistant apron should be worn[9].To protect the skin from accidental spills and contamination.
Respiratory Protection For tasks with a high potential for dust generation, a NIOSH-approved respirator may be necessary[7][10][11].To prevent inhalation of fine particles.
Handling and Preparation
  • Pre-Handling: Before handling, ensure all required PPE is worn correctly.

  • Weighing: To weigh the compound, use a tared, sealed container to minimize dust generation[3].

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Spill Management

In the event of a spill, follow these procedures to ensure a safe and effective cleanup:

  • Small Spills (within a fume hood):

    • Decontaminate the area with a suitable laboratory disinfectant[4].

    • Absorb the spill with an inert material such as vermiculite (B1170534) or sand[4].

    • Place the absorbent material into a sealed, labeled hazardous waste container[4].

    • Clean the spill area again with disinfectant[4].

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area[4].

    • Alert laboratory personnel and the designated safety officer[4].

    • Prevent entry to the contaminated area[4].

    • Follow your institution's established procedures for hazardous material spills[4].

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All solid waste contaminated with this compound, such as used gloves, absorbent materials, and weighing papers, must be placed in a clearly labeled and sealed hazardous waste container[4].

  • Liquid Waste: Any liquid waste containing this compound should be collected in a designated, labeled hazardous waste container[4].

  • Disposal Protocol: Dispose of all hazardous waste through your institution's environmental health and safety office, adhering to all local, state, and federal regulations[4]. Do not empty into drains or release into the environment[3].

Workflow and Logical Relationships

The following diagrams illustrate the key workflows for safely handling and disposing of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Wear PPE Wear PPE Use Fume Hood Use Fume Hood Wear PPE->Use Fume Hood Weighing Weighing Use Fume Hood->Weighing Dissolving Dissolving Weighing->Dissolving Experimentation Experimentation Dissolving->Experimentation Collect Solid Waste Collect Solid Waste Experimentation->Collect Solid Waste Collect Liquid Waste Collect Liquid Waste Experimentation->Collect Liquid Waste Dispose via EHS Dispose via EHS Collect Solid Waste->Dispose via EHS Collect Liquid Waste->Dispose via EHS Spill Occurs Spill Occurs Assess Spill Size Assess Spill Size Spill Occurs->Assess Spill Size Small Spill Small Spill Assess Spill Size->Small Spill Small Large Spill Large Spill Assess Spill Size->Large Spill Large Decontaminate Area Decontaminate Area Small Spill->Decontaminate Area Evacuate Area Evacuate Area Large Spill->Evacuate Area Absorb Spill Absorb Spill Decontaminate Area->Absorb Spill Collect Waste Collect Waste Absorb Spill->Collect Waste Alert Safety Officer Alert Safety Officer Evacuate Area->Alert Safety Officer Follow Institutional Protocol Follow Institutional Protocol Alert Safety Officer->Follow Institutional Protocol

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.